molecular formula C8H14 B092872 Ethylidenecyclohexane CAS No. 1003-64-1

Ethylidenecyclohexane

Katalognummer: B092872
CAS-Nummer: 1003-64-1
Molekulargewicht: 110.2 g/mol
InChI-Schlüssel: BPBOWYWUOUJKLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethylidenecyclohexane is oxidized by purified ethylbenzene dehydrogenase.>

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

ethylidenecyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-2-8-6-4-3-5-7-8/h2H,3-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBOWYWUOUJKLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10143119
Record name Cyclohexane, ethylidene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10143119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003-64-1
Record name Ethylidenecyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1003-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexane, ethylidene-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylidenecyclohexane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74153
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexane, ethylidene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10143119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylidenecyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.465
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties and Structure of Ethylidenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylidenecyclohexane is a cyclic alkene of significant interest in organic synthesis, serving as a versatile building block and intermediate in the formation of more complex molecular architectures. Its unique structural features, including the exocyclic double bond, impart specific reactivity that is leveraged in various chemical transformations. This technical guide provides a comprehensive overview of the fundamental properties, molecular structure, and key experimental protocols related to this compound, tailored for professionals in research and drug development.

Core Properties

This compound is a colorless liquid at room temperature with a distinct odor.[1] It is characterized by its hydrophobic nature, being insoluble in water but soluble in common organic solvents.[1] As a flammable liquid, appropriate safety precautions must be observed during its handling and storage.[1]

Physicochemical and Spectroscopic Data

The fundamental physicochemical and spectroscopic properties of this compound are summarized in the tables below. This data is essential for its identification, characterization, and application in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₄[1][2]
Molecular Weight 110.20 g/mol [3]
CAS Number 1003-64-1[3]
Appearance Clear colorless liquid
Density 0.822 g/mL at 25 °C
Boiling Point 136 °C
Melting Point -55 °C
Refractive Index (n₂₀/D) 1.462
Flash Point 24 °C (75 °F)
Solubility Insoluble in water; Soluble in organic solvents[1]

Table 2: Spectroscopic Data for this compound

Spectroscopy Key Peaks / Chemical Shifts (δ) Source
¹H NMR Data not explicitly found in searches. General regions for similar structures suggest peaks for the methyl group, vinylic proton, and cyclohexane ring protons.
¹³C NMR Data not explicitly found in searches. Expected peaks for the methyl carbon, two sp² carbons of the double bond, and the sp³ carbons of the cyclohexane ring.[3]
Infrared (IR) The NIST WebBook hosts the IR spectrum. Key absorptions would include C-H stretching and bending, and C=C stretching.[1]
Mass Spectrometry (MS) The NIST WebBook hosts the mass spectrum. The molecular ion peak would be at m/z = 110.[4]

Molecular Structure and Conformational Analysis

The structure of this compound consists of a cyclohexane ring with an ethylidene group attached as an exocyclic double bond. The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain.

Reactivity and Applications

The exocyclic double bond in this compound is the primary site of its reactivity. It readily undergoes a variety of addition reactions, including hydrogenation, halogenation, and hydrohalogenation. This reactivity makes it a useful intermediate in the synthesis of various functionalized cyclohexane derivatives.

This compound is utilized as a substrate in several important chemical reactions. For instance, it participates in Lewis-acid catalyzed reactions with azodicarboxylates. It can also be a substrate for oxidation reactions catalyzed by enzymes such as ethylbenzene dehydrogenase. Furthermore, its structure is relevant to the synthesis of certain polymers.

Experimental Protocols

A common and effective method for the synthesis of this compound is the Wittig reaction, which involves the reaction of a phosphorus ylide with a ketone. In this case, cyclohexanone is reacted with the ylide generated from ethyltriphenylphosphonium bromide.

Experimental Protocol: Synthesis of this compound via Wittig Reaction

This protocol is adapted from the well-established procedure for the synthesis of methylenecyclohexane and is applicable for the preparation of this compound.

Materials:

  • Ethyltriphenylphosphonium bromide

  • n-Butyllithium in hexane

  • Anhydrous diethyl ether

  • Cyclohexanone

  • Anhydrous calcium chloride

  • Standard glassware for inert atmosphere reactions (three-necked flask, reflux condenser, dropping funnel)

  • Distillation apparatus

Procedure:

  • Preparation of the Ylide: In a flame-dried three-necked flask under a nitrogen atmosphere, suspend ethyltriphenylphosphonium bromide in anhydrous diethyl ether.

  • Cool the suspension in an ice bath and add a solution of n-butyllithium in hexane dropwise with stirring.

  • Allow the mixture to warm to room temperature and stir for several hours to ensure complete formation of the ylide (a color change is typically observed).

  • Wittig Reaction: Cool the ylide solution in an ice bath and add freshly distilled cyclohexanone dropwise via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

  • Work-up: Cool the reaction mixture to room temperature. The precipitated triphenylphosphine oxide is removed by filtration.

  • The filtrate is washed successively with water, brine, and then dried over anhydrous calcium chloride.

  • Purification: The diethyl ether is removed by distillation. The crude this compound is then purified by fractional distillation.

Logical Workflow for the Wittig Synthesis of this compound

Wittig_Synthesis cluster_reagents Starting Materials cluster_process Reaction Steps cluster_products Products reagent1 Ethyltriphenylphosphonium Bromide step1 Ylide Formation reagent1->step1 reagent2 n-Butyllithium reagent2->step1 reagent3 Cyclohexanone step2 Wittig Reaction reagent3->step2 step1->step2 step3 Work-up & Purification step2->step3 byproduct Triphenylphosphine Oxide step2->byproduct product This compound step3->product

Caption: Workflow of this compound Synthesis via Wittig Reaction.

Application in Drug Synthesis

While specific, detailed drug synthesis pathways starting directly from this compound were not prominently found in the searched literature, its structural motif is relevant in medicinal chemistry. For instance, the related endocyclic isomer, 1-ethylcyclohexene, can be an intermediate in the synthesis of complex alkaloids like yohimbine, which has been investigated for various pharmacological activities. The conversion of this compound to its endocyclic isomer can be achieved under acidic conditions.

Logical Relationship in a Potential Synthetic Pathway

Drug_Synthesis_Logic start This compound intermediate1 Acid-Catalyzed Isomerization start->intermediate1 intermediate2 1-Ethylcyclohexene intermediate1->intermediate2 intermediate3 Further Synthetic Steps intermediate2->intermediate3 final_product Complex Target Molecule (e.g., Yohimbine analogue) intermediate3->final_product

Caption: Potential Role of this compound in Complex Molecule Synthesis.

Conclusion

This compound is a valuable compound in organic synthesis with well-defined fundamental properties. Its reactivity, centered on the exocyclic double bond, allows for its use as a precursor to a variety of substituted cyclohexanes. The Wittig reaction provides a reliable method for its synthesis. While its direct role as a key intermediate in documented drug synthesis is not widespread, its structural features are pertinent to the construction of complex bioactive molecules. This guide serves as a foundational resource for researchers and professionals leveraging this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Synthesis of Ethylidenecyclohexane via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethylidenecyclohexane through the Wittig reaction. It includes detailed experimental protocols, a summary of quantitative data, and a mechanistic exploration of the core chemical transformations. This document is intended to serve as a practical resource for researchers and professionals in the fields of organic synthesis and drug development.

Introduction

The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds, effectively converting aldehydes and ketones into alkenes. Its significance lies in the high degree of regioselectivity, where the double bond is formed specifically at the location of the original carbonyl group. This guide focuses on the application of the Wittig reaction to synthesize this compound, a valuable building block in the development of more complex molecular architectures.

The synthesis proceeds in two primary stages: the preparation of the phosphonium ylide from ethyltriphenylphosphonium bromide, followed by the reaction of this ylide with cyclohexanone to yield the target alkene, this compound, and triphenylphosphine oxide as a byproduct. The thermodynamic driving force for this reaction is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound via the Wittig reaction involves two key stages: the formation of the phosphonium ylide and the subsequent reaction with a ketone.

Stage 1: Ylide Formation

Ethyltriphenylphosphonium bromide is deprotonated by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to form the corresponding phosphonium ylide. The ylide is a reactive intermediate characterized by adjacent positive and negative charges on the phosphorus and carbon atoms, respectively.

Stage 2: Wittig Reaction

The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of cyclohexanone. This leads to the formation of a betaine intermediate, which subsequently cyclizes to a four-membered oxaphosphetane ring. The oxaphosphetane is unstable and spontaneously decomposes to form the desired alkene, this compound, and the thermodynamically stable triphenylphosphine oxide.

Below is a diagram illustrating the overall experimental workflow:

Wittig_Reaction_Workflow Experimental Workflow for this compound Synthesis cluster_0 Ylide Preparation cluster_1 Wittig Reaction cluster_2 Workup and Purification reagents_ylide Ethyltriphenylphosphonium Bromide + n-Butyllithium in Anhydrous Ether ylide_formation Formation of Ethyltriphenylphosphorane (Phosphonium Ylide) reagents_ylide->ylide_formation add_ketone Addition of Cyclohexanone ylide_formation->add_ketone In situ reaction Reaction Mixture (Formation of Oxaphosphetane) add_ketone->reaction reflux Heating under Reflux reaction->reflux workup Aqueous Workup and Extraction reflux->workup purification Distillation workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are based on established procedures for the preparation of the necessary phosphonium salt and a Wittig reaction analogous to the synthesis of this compound.

Preparation of Ethyltriphenylphosphonium Bromide

This procedure outlines the synthesis of the phosphonium salt precursor to the Wittig reagent.

Materials:

  • Triphenylphosphine

  • Ethyl bromide

  • Toluene

  • Three-necked flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a 1500 mL three-necked flask, add 210 g (0.8 mol) of triphenylphosphine and 1000 mL of toluene.

  • To this solution, add 54 g (0.5 mol) of ethyl bromide.

  • Equip the flask with a reflux condenser and a magnetic stirrer.

  • Heat the reaction mixture to reflux and maintain for 10 hours.

  • After the reaction is complete, allow the mixture to cool to 50 °C. A significant amount of white solid will precipitate.

  • Collect the solid product by filtration using a Büchner funnel.

  • Wash the filter cake three times with 50 mL portions of toluene.

  • Dry the resulting solid in a vacuum oven at 50 °C until a constant weight is achieved.

Expected Yield: Approximately 91.8% of ethyltriphenylphosphonium bromide.[1]

Synthesis of this compound

This protocol is adapted from the Organic Syntheses procedure for the preparation of methylenecyclohexane and is expected to provide a good yield of the desired product.[2]

Materials:

  • Ethyltriphenylphosphonium bromide

  • n-Butyllithium in ether

  • Anhydrous diethyl ether

  • Cyclohexanone

  • Three-necked round-bottomed flask

  • Reflux condenser

  • Addition funnel

  • Mechanical stirrer

  • Nitrogen gas inlet

Procedure:

  • Set up a 500-mL three-necked round-bottomed flask with a reflux condenser, an addition funnel, a mechanical stirrer, and a nitrogen gas inlet. Maintain a gentle flow of nitrogen throughout the reaction.

  • Add a solution of n-butyllithium (0.10 mole) and 200 mL of anhydrous ether to the flask.

  • With stirring, cautiously add 37.13 g (0.10 mole) of ethyltriphenylphosphonium bromide over a 5-minute period.

  • Stir the resulting orange-colored solution for 4 hours at room temperature to ensure complete ylide formation.

  • Add freshly distilled cyclohexanone (10.8 g, 0.11 mole) dropwise via the addition funnel. The solution will become colorless, and a white precipitate of triphenylphosphine oxide will form.

  • Heat the mixture under reflux overnight.

  • After cooling to room temperature, remove the precipitate by suction filtration and wash it with 100 mL of ether.

  • Combine the ethereal filtrates and extract with 100-mL portions of water until the aqueous layer is neutral.

  • Dry the ether layer over anhydrous calcium chloride.

  • Carefully distill the ether through a fractionating column.

  • Fractionally distill the residue to obtain pure this compound.

Quantitative Data

This section summarizes the key quantitative data for the reactants and the final product.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
Triphenylphosphine C₁₈H₁₅P262.293771.19-
Ethyl Bromide C₂H₅Br108.9738.41.461.424
Cyclohexanone C₆H₁₀O98.14155.60.9481.450
This compound C₈H₁₄110.201360.8221.462

Spectroscopic Data for this compound

The structure of the synthesized this compound can be confirmed by spectroscopic methods.

¹H NMR Spectroscopy
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.1q1H=CH-CH₃
~2.2m4HAllylic CH₂
~1.6d3H=CH-CH₃
~1.5m6HCyclohexyl CH₂
¹³C NMR Spectroscopy
Chemical Shift (ppm)Assignment
~139=C(CH₂)₂
~115=CH-CH₃
~37Allylic CH₂
~29Cyclohexyl CH₂
~27Cyclohexyl CH₂
~13=CH-CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3050Medium=C-H stretch
2925, 2850StrongC-H stretch (alkyl)
~1670MediumC=C stretch
~1445MediumCH₂ bend

Conclusion

This technical guide has detailed the synthesis of this compound via the Wittig reaction, providing comprehensive experimental protocols and quantitative data. The Wittig reaction remains a highly effective and reliable method for olefination in organic synthesis. The procedures and data presented herein offer a solid foundation for researchers and professionals engaged in the synthesis of complex organic molecules for pharmaceutical and other applications. Careful execution of the described protocols should lead to a successful synthesis of the target compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Electrophilic Addition to Ethylidenecyclohexane

December 2025

Abstract

This technical guide provides a comprehensive examination of the mechanisms governing electrophilic addition reactions to this compound. As an unsymmetrical, exocyclic alkene, this compound serves as an excellent model for understanding the principles of regioselectivity and stereoselectivity in organic synthesis. This document details the underlying electronic and steric factors that dictate reaction outcomes, focusing on the stability of carbocation intermediates. Key reactions, including hydrohalogenation, oxymercuration-demercuration, and hydroboration-oxidation, are analyzed in detail. The guide includes structured data summaries, detailed experimental protocols, and mechanistic diagrams to offer a thorough resource for professionals in chemical research and drug development.

Introduction to Electrophilic Addition

Electrophilic addition is a fundamental reaction class in organic chemistry where a π bond of an alkene is broken to form two new σ bonds.[1][2] The region of high electron density in the carbon-carbon double bond makes alkenes nucleophilic and susceptible to attack by electron-deficient species known as electrophiles.[2] For an unsymmetrical alkene like this compound, the primary mechanistic questions concern the regioselectivity—which carbon atom bonds to the electrophile and which to the nucleophile—and the stereochemistry of the addition.

The regiochemical outcome of these reactions is often governed by Markovnikov's rule, which is explained by the stability of the intermediate carbocation formed during the reaction.[3][4] The rule states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the hydrogen atom attaches to the carbon with more hydrogen substituents, while the halide (X) attaches to the carbon with more alkyl substituents.[3] This preference is due to the formation of the most stable carbocation intermediate.[5][6]

The Core Mechanism: Carbocation Formation and Stability

The electrophilic addition to this compound with an electrophile (E⁺) proceeds through a carbocation intermediate. The initial attack of the π bond on the electrophile can, in theory, form one of two possible carbocations.

  • Pathway A (Favored): The electrophile adds to the terminal methylene carbon (CH₂), resulting in the formation of a tertiary carbocation . This intermediate is highly stabilized by the inductive effect and hyperconjugation from the three adjacent alkyl groups.[7][8][9]

  • Pathway B (Disfavored): The electrophile adds to the internal, more substituted carbon of the double bond, leading to a primary carbocation . This intermediate is significantly less stable and therefore forms much more slowly.[7][8]

The profound difference in stability dictates that the reaction will overwhelmingly proceed through the tertiary carbocation (Pathway A), which then undergoes nucleophilic attack to yield the final product.[6][10]

G cluster_start Reactants cluster_pathways Carbocation Formation cluster_A Pathway A (Favored) cluster_B Pathway B (Disfavored) cluster_end Products Start This compound + E-Nu TertiaryCarbocation Tertiary Carbocation (More Stable) Start->TertiaryCarbocation + E⁺ PrimaryCarbocation Primary Carbocation (Less Stable) Start->PrimaryCarbocation + E⁺ ProductA Major Product TertiaryCarbocation->ProductA + Nu⁻ ProductB Minor Product PrimaryCarbocation->ProductB + Nu⁻

Caption: Logical workflow of electrophilic addition via carbocation intermediates.

Key Electrophilic Addition Reactions

Hydrohalogenation: Addition of HBr

The addition of hydrogen halides like HBr proceeds via the classic carbocation mechanism and strictly follows Markovnikov's rule.

Mechanism:

  • Protonation: The π bond of this compound attacks the proton of HBr. This proton adds to the terminal carbon, forming the more stable tertiary carbocation.[11]

  • Nucleophilic Attack: The bromide ion (Br⁻) then acts as a nucleophile, attacking the planar carbocation to form the product.[2]

The major product is 1-bromo-1-ethylcyclohexane .[12] Since the tertiary carbocation is planar, the bromide ion can attack from either face. This results in the formation of a racemic mixture of (R)- and (S)-1-bromo-1-ethylcyclohexane, as a new chiral center is created.[13]

In the presence of peroxides, the addition of HBr proceeds via a free-radical mechanism, leading to the anti-Markovnikov product, (1-bromoethyl)cyclohexane .[14][15] This change in regioselectivity occurs because the bromine radical adds first to form the more stable tertiary radical intermediate.[14]

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Reactant This compound + HBr Carbocation Tertiary Carbocation + Br⁻ Reactant->Carbocation Protonation Product 1-Bromo-1-ethylcyclohexane (Racemic Mixture) Carbocation->Product Nucleophilic Attack

Caption: Mechanism of Markovnikov addition of HBr to this compound.

Hydration: Oxymercuration-Demercuration

This two-step method achieves a Markovnikov addition of water across the double bond without the possibility of carbocation rearrangements.[16][17]

Mechanism:

  • Oxymercuration: The alkene attacks mercuric acetate, Hg(OAc)₂, forming a cyclic mercurinium ion intermediate. Water then attacks the more substituted carbon of this ring, leading to an anti-addition geometry.[16][18]

  • Demercuration: The intermediate organomercury compound is treated with sodium borohydride (NaBH₄), which replaces the C-Hg bond with a C-H bond.[18] This step is not stereospecific.[16]

The final product is the Markovnikov alcohol, 1-ethylcyclohexan-1-ol .

G Start This compound Step1 Oxymercuration 1. Hg(OAc)₂, H₂O Start->Step1 Intermediate Organomercury Intermediate Step1->Intermediate Step2 Demercuration 2. NaBH₄ Intermediate->Step2 Product 1-Ethylcyclohexan-1-ol (Markovnikov Product) Step2->Product G Start This compound Step1 Hydroboration 1. BH₃·THF Start->Step1 Intermediate Trialkylborane Intermediate Step1->Intermediate Step2 Oxidation 2. H₂O₂, NaOH Intermediate->Step2 Product 2-Cyclohexylethan-1-ol (Anti-Markovnikov Product) Step2->Product

References

Conformational Analysis of the Ethylidenecyclohexane Ring: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of the ethylidenecyclohexane ring is a pivotal aspect of its chemical behavior, influencing its reactivity, physical properties, and interactions in biological systems. A thorough understanding of its conformational preferences is therefore critical for its application in medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of the conformational isomers of this compound, detailing the energetic factors governing their stability, the experimental techniques used for their characterization, and the computational methods employed for their study. Particular emphasis is placed on the role of allylic strain in dictating the most stable conformations.

Introduction

The cyclohexane ring is a fundamental structural motif in organic chemistry, renowned for its puckered "chair" conformation that minimizes angular and torsional strain. The introduction of an exocyclic double bond, as in this compound, significantly alters the conformational dynamics of the ring. The sp² hybridization of the exocyclic carbon and its substituent introduces allylic strain, a key steric interaction that plays a decisive role in the conformational equilibrium. This guide will delve into the intricate balance of steric and electronic factors that determine the preferred conformations of the this compound ring.

Conformational Isomers of this compound

The most stable conformation of the cyclohexane ring is the chair form. For this compound, the primary conformational question revolves around the orientation of the ethylidene group with respect to the chair. The key energetic factor at play is the allylic 1,3-strain (A¹,³ strain), which is the steric interaction between a substituent on an sp² carbon and a substituent on the adjacent sp³ carbon.

In this compound, this translates to the interaction between the methyl group of the ethylidene moiety and the axial hydrogens on the carbons at positions 2 and 6 of the cyclohexane ring. To minimize this steric clash, the methyl group of the ethylidene substituent preferentially orients itself away from the axial hydrogens. This leads to two primary chair conformations to consider, though one is significantly more stable. The more stable conformation is the one where the methyl group of the ethylidene points away from the ring, minimizing the allylic strain.

Quantitative Conformational Energy Data

The following table summarizes the key energetic considerations for the conformational analysis of this compound, drawing comparisons with related molecules.

Interaction/ParameterDescriptionEstimated Energy (kcal/mol)Reference
Allylic 1,3-Strain (A¹,³ Strain) Steric repulsion between the ethylidene's methyl group and the axial hydrogens at C2 and C6.> 2.0 (estimated)[1][3]
Torsional Strain Strain due to eclipsing interactions, minimized in the chair conformation.Minimized in chairGeneral Principle
Angle Strain Deviation from ideal bond angles, minimized in the chair conformation.Minimized in chairGeneral Principle
A-Value (Ethyl group) Energy difference between axial and equatorial conformers of ethylcyclohexane.1.79[2]

Experimental Protocols for Conformational Analysis

The determination of conformational equilibria and the structural elucidation of conformers rely on a combination of spectroscopic and diffraction techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Variable-temperature (VT) NMR spectroscopy is a powerful tool for studying conformational dynamics.[4][5] By recording spectra at different temperatures, it is possible to slow down the rate of interconversion between conformers and observe the signals for each species individually.

Detailed Methodology for VT-¹³C NMR Spectroscopy:

  • Sample Preparation: A solution of this compound is prepared in a low-freezing point solvent, such as a mixture of dichlorofluoromethane (CFCl₃) and deuterated chloroform (CDCl₃).[6]

  • Instrumentation: A high-field NMR spectrometer equipped with a variable-temperature probe is used.

  • Temperature Control: The temperature of the probe is lowered incrementally, for example, in 10 K steps, from room temperature down to the freezing point of the solvent. The temperature should be allowed to equilibrate at each step before acquiring data.[4]

  • Data Acquisition: Proton-decoupled ¹³C NMR spectra are acquired at each temperature. The use of ¹³C NMR is often preferred for quantitative analysis of conformer populations due to the wider chemical shift dispersion and the direct relationship between signal intensity and the number of nuclei.

  • Data Analysis:

    • At low temperatures, where the interconversion is slow on the NMR timescale, separate signals for the axial and equatorial conformers can be observed.

    • The relative populations of the conformers are determined by integrating the corresponding signals.

    • The equilibrium constant (K) is calculated from the ratio of the conformer populations.

    • The Gibbs free energy difference (ΔG°) is then calculated using the equation: ΔG° = -RTlnK.

    • By plotting lnK versus 1/T (a van't Hoff plot), the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers can be determined.

Gas-Phase Electron Diffraction (GED)

GED is a technique used to determine the geometry of molecules in the gas phase, free from intermolecular interactions.[7]

Detailed Methodology for Gas-Phase Electron Diffraction:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons is directed at the gas stream. The electrons are scattered by the molecules.

  • Diffraction Pattern Recording: The scattered electrons form a diffraction pattern on a detector. The pattern consists of a series of concentric rings.

  • Data Analysis: The radial distribution of the scattered electrons is analyzed to determine the internuclear distances and bond angles in the molecule. By comparing the experimental scattering data with theoretical models for different conformations, the most stable geometry and the relative populations of different conformers can be determined.

Computational Chemistry Methods

Computational chemistry provides invaluable insights into the structures and energies of conformers and the transition states that connect them.[8]

Detailed Methodology for Density Functional Theory (DFT) Calculations:

  • Model Building: The 3D structure of the this compound molecule is built using a molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers.

  • Geometry Optimization: The geometry of each identified conformer is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This process finds the minimum energy structure for each conformer.

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections to enthalpy and entropy.

  • Transition State Search: To determine the energy barrier for interconversion between conformers, a transition state search is performed. This involves locating the saddle point on the potential energy surface that connects the two conformers.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to verify that the found transition state correctly connects the two desired conformers.

  • Energy Profile: The relative energies of the conformers and transition states are used to construct a potential energy profile for the conformational interconversion.

Visualization of Conformational Interconversion

The interconversion between the two chair forms of a cyclohexane ring is a dynamic process that proceeds through several higher-energy intermediates. The following diagram, generated using the DOT language, illustrates the logical pathway of this process for a generic cyclohexane ring.

Conformational_Interconversion Chair1 Chair (Stable) HalfChair1 Half-Chair (TS1) Chair1->HalfChair1 Ring Inversion HalfChair1->Chair1 TwistBoat Twist-Boat (Intermediate) HalfChair1->TwistBoat TwistBoat->HalfChair1 Boat Boat (TS2) TwistBoat->Boat HalfChair2 Half-Chair (TS3) TwistBoat->HalfChair2 Boat->TwistBoat HalfChair2->TwistBoat Chair2 Chair (Stable) HalfChair2->Chair2 Chair2->HalfChair2 Ring Inversion

Caption: Conformational interconversion pathway of a cyclohexane ring.

Conclusion

The conformational analysis of this compound reveals a fascinating interplay of steric and electronic effects. The dominant factor governing its conformational preference is the minimization of allylic 1,3-strain, which forces the methyl group of the ethylidene moiety to orient away from the axial hydrogens of the cyclohexane ring. While direct quantitative experimental data for this compound is sparse, a combination of data from related compounds and robust computational methods provides a clear and detailed understanding of its conformational landscape. The experimental and computational protocols outlined in this guide provide a framework for the detailed investigation of this and other substituted cyclohexane systems, which is of paramount importance for the rational design of molecules in drug discovery and materials science.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethylidenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of ethylidenecyclohexane. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a detailed analysis based on predicted spectral data, alongside standardized experimental protocols for NMR analysis of similar small molecules.

Structure of this compound

This compound is an unsaturated hydrocarbon with the chemical formula C₈H₁₄. Its structure consists of a cyclohexane ring with an ethylidene group attached. The unique arrangement of protons and carbon atoms in this molecule gives rise to a distinct NMR spectrum that is instrumental in its identification and characterization.

structure This compound Structure with Atom Numbering C1 C1 C2 C2 C1->C2 C7 C7 C1->C7 C3 C3 C2->C3 H_gamma C2->H_gamma C4 C4 C3->C4 H_delta C3->H_delta C5 C5 C4->C5 H_epsilon C4->H_epsilon C6 C6 C5->C6 C5->H_delta C6->C1 C6->H_gamma C8 C8 C7->C8 H_alpha C7->H_alpha H_beta C8->H_beta

Caption: Molecular structure of this compound with numbering for carbon atoms and lettering for distinct proton environments.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established principles of NMR spectroscopy and computational models.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Hα (vinylic)5.1 - 5.3Quartet (q)~6.5 - 7.01H
Hβ (methyl)1.6 - 1.7Doublet (d)~6.5 - 7.03H
Hγ (allylic)2.0 - 2.2Multiplet (m)-4H
1.5 - 1.6Multiplet (m)-4H
1.4 - 1.5Multiplet (m)-2H
Predicted ¹³C NMR Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
C1 (quaternary)135 - 140
C7 (vinylic)115 - 120
C2, C6 (allylic)30 - 35
C3, C525 - 30
C420 - 25
C8 (methyl)10 - 15

Experimental Protocols for NMR Spectroscopy

The following sections detail the standardized procedures for acquiring high-quality ¹H and ¹³C NMR spectra for a liquid sample such as this compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

  • Sample Weighing: Accurately weigh approximately 5-20 mg of the this compound sample for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm.

  • Capping: Securely cap the NMR tube.

sample_preparation NMR Sample Preparation Workflow weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer standard Add Internal Standard transfer->standard cap Cap NMR Tube standard->cap

Caption: A generalized workflow for the preparation of an NMR sample.

NMR Data Acquisition

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to ensure field stability.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming to achieve sharp, well-resolved peaks. This is often an automated process.

  • Parameter Setup (¹H NMR):

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

    • Relaxation Delay: A delay of 1-2 seconds between pulses allows for the relaxation of the nuclei.

    • Acquisition Time: Typically 2-4 seconds.

  • Parameter Setup (¹³C NMR):

    • Pulse Sequence: A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance sensitivity.

    • Number of Scans: A larger number of scans (e.g., 64 to 1024 or more) is required due to the low natural abundance of ¹³C.

    • Relaxation Delay: A delay of 2-5 seconds is typical.

  • Data Acquisition: The NMR experiment is run, and the free induction decay (FID) is recorded.

  • Data Processing:

    • Fourier Transform: The FID (time-domain signal) is converted into the NMR spectrum (frequency-domain signal) via a Fourier transform.

    • Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

    • Baseline Correction: The baseline of the spectrum is corrected to be flat.

    • Integration: The area under each peak is integrated to determine the relative number of protons.

    • Peak Picking: The chemical shift of each peak is determined.

Interpretation of Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to show a characteristic quartet for the vinylic proton (Hα) due to coupling with the three methyl protons (Hβ). The methyl protons, in turn, will appear as a doublet. The protons on the cyclohexane ring will give rise to a series of complex multiplets in the upfield region of the spectrum.

In the ¹³C NMR spectrum, the two sp² hybridized carbons of the ethylidene group (C1 and C7) will appear at the downfield end of the spectrum. The six sp³ hybridized carbons of the cyclohexane ring and the methyl group will resonate at higher field, with their specific chemical shifts influenced by their proximity to the double bond.

This guide provides a foundational understanding of the NMR characteristics of this compound. For definitive structural elucidation and analysis, it is always recommended to acquire experimental data on the specific sample of interest.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Ethylidenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of ethylidenecyclohexane (C₈H₁₄), a cyclic alkene. The information presented herein is crucial for the identification and structural elucidation of this compound and related structures in complex matrices. This document outlines the primary fragmentation pathways observed under electron ionization (EI) conditions, presents quantitative data from the mass spectrum, and details a standard experimental protocol for its analysis.

Core Concepts in the Fragmentation of this compound

Upon entering a mass spectrometer and undergoing electron ionization, this compound forms a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the high energy of electron ionization (typically 70 eV), this molecular ion is energetically unstable and undergoes fragmentation to produce a series of smaller, characteristic ions.[1][2][3] The fragmentation of this compound is primarily governed by the principles of alkene and cycloalkane mass spectrometry, including allylic cleavage and retro-Diels-Alder reactions.[4][5]

The initial ionization is most likely to occur at the pi bond of the ethylidene group, as pi electrons are generally of higher energy and more easily removed than sigma electrons.[1] The resulting radical cation then undergoes a cascade of fragmentation reactions.

Quantitative Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions, with the most abundant peaks providing a fingerprint for its identification. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the major fragments, are summarized in the table below. This data has been compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[6][7]

m/zRelative Intensity (%)Proposed Fragment Ion
11035[C₈H₁₄]⁺• (Molecular Ion)
95100[C₇H₁₁]⁺ (Base Peak)
8165[C₆H₉]⁺
6770[C₅H₇]⁺
5425[C₄H₆]⁺•
4145[C₃H₅]⁺
2920[C₂H₅]⁺

Proposed Fragmentation Pathways

The fragmentation of the this compound molecular ion (m/z 110) can be rationalized through several key pathways. The formation of the base peak at m/z 95 is proposed to occur via the loss of a methyl radical (•CH₃), a common fragmentation mechanism. The prominent ion at m/z 81 likely results from the loss of an ethyl radical (•C₂H₅) from the molecular ion.

A significant fragmentation pathway for cyclic alkenes is the retro-Diels-Alder reaction.[4][5][6] In the case of this compound, this would lead to the cleavage of the cyclohexene ring, resulting in the formation of a neutral ethene molecule and a radical cation at m/z 82, which can further fragment. Another plausible pathway involves the loss of a neutral molecule of ethylene (C₂H₄) from the molecular ion, leading to an ion at m/z 82. Subsequent loss of a hydrogen radical would lead to the ion at m/z 81. The ion at m/z 67 is likely formed through the loss of a propyl radical (•C₃H₇) or through a more complex rearrangement and fragmentation of the ring structure. The peak at m/z 54 is characteristic of a retro-Diels-Alder fragmentation of a cyclohexene-like structure, corresponding to 1,3-butadiene radical cation.

Fragmentation_Pathway M This compound C₈H₁₄ M_ion [C₈H₁₄]⁺• m/z = 110 M->M_ion Electron Ionization frag_95 [C₇H₁₁]⁺ m/z = 95 (Base Peak) M_ion->frag_95 - •CH₃ frag_81 [C₆H₉]⁺ m/z = 81 M_ion->frag_81 - •C₂H₅ M_ion->invis1 - C₂H₄ (Retro-Diels-Alder) M_ion->invis2 - C₃H₇• frag_67 [C₅H₇]⁺ m/z = 67 frag_81->frag_67 - CH₂ frag_54 [C₄H₆]⁺• m/z = 54 invis1->frag_54 invis2->frag_67

Caption: Proposed fragmentation pathway of this compound under electron ionization.

Experimental Protocols

The mass spectrum of this compound is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS).[8][9] The following is a detailed, representative methodology for the analysis of volatile organic compounds like this compound.

1. Sample Preparation:

  • A dilute solution of this compound is prepared in a volatile, high-purity solvent such as hexane or dichloromethane. The concentration is typically in the range of 1-10 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.

    • Final hold: Hold at 200 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).[3]

  • Ionization Energy: 70 eV.[1][2][10]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 20-200.

  • Solvent Delay: A solvent delay of 2-3 minutes is used to prevent the high concentration of the solvent from entering the mass spectrometer and saturating the detector.

4. Data Acquisition and Analysis:

  • Data is acquired in full scan mode.

  • The resulting mass spectrum of the chromatographic peak corresponding to this compound is compared to a reference library, such as the NIST/EPA/NIH Mass Spectral Library, for confirmation.[6][8]

This comprehensive guide provides the foundational knowledge for understanding and identifying this compound through mass spectrometry. The provided data and protocols can be adapted for various research and development applications.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Ethylidenecyclohexane Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of ethylidenecyclohexane, focusing on the characterization of its key functional groups. This document outlines the principal vibrational modes, presents quantitative spectral data, and details the experimental protocols for obtaining high-quality IR spectra.

Introduction to the Infrared Spectroscopy of this compound

Infrared spectroscopy is a powerful analytical technique used to identify functional groups in molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational modes of its chemical bonds. For this compound, a cyclic alkene, the primary functional groups of interest are the carbon-carbon double bond (C=C) of the ethylidene group, the vinylic carbon-hydrogen bonds (=C-H), and the aliphatic carbon-hydrogen bonds (C-H) of the cyclohexane ring and the ethyl group.

The IR spectrum of this compound provides a unique fingerprint, allowing for its identification and the characterization of its structural features. The key vibrational modes include:

  • =C-H Stretching: The stretching vibration of the hydrogen atom attached to the double-bonded carbon.

  • C=C Stretching: The stretching vibration of the carbon-carbon double bond.

  • Aliphatic C-H Stretching: The stretching vibrations of the C-H bonds in the cyclohexane ring and the methyl group.

  • CH₂ and CH₃ Bending (Deformation) Vibrations: These include scissoring, rocking, wagging, and twisting modes of the methylene groups in the ring and the methyl group.

  • =C-H Bending: Out-of-plane bending (wagging) of the vinylic C-H bond.

By analyzing the frequencies and intensities of these absorption bands, researchers can confirm the presence of the this compound structure and assess its purity.

Data Presentation: Infrared Absorption Frequencies of this compound

The following table summarizes the key infrared absorption bands for this compound. The data is compiled from the National Institute of Standards and Technology (NIST) gas-phase FTIR spectrum and is supplemented with typical ranges for the assigned functional groups from established literature.

Vibrational ModeExpected Range (cm⁻¹)Observed Frequency (cm⁻¹) (NIST Gas-Phase Spectrum)Intensity
=C-H Stretch3100 - 30003080Medium
Asymmetric CH₃ Stretch2985 - 29502970Strong
Asymmetric CH₂ Stretch2940 - 29152930Strong
Symmetric CH₃ Stretch2885 - 28652875Medium
Symmetric CH₂ Stretch2865 - 28452855Medium
C=C Stretch1680 - 16401675Medium
CH₂ Scissoring1470 - 14501450Medium
Asymmetric CH₃ Bend1465 - 14401440Medium
Symmetric CH₃ Bend1385 - 13701375Medium
=C-H Out-of-Plane Bend900 - 880890Strong

Experimental Protocols: Acquiring the FTIR Spectrum of this compound

The following protocol details the methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for liquid samples.

Objective: To obtain the infrared spectrum of a liquid sample of this compound in the mid-infrared region (4000-400 cm⁻¹).

Materials:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Sample of this compound (liquid).

  • Micropipette.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and the computer with the operating software are turned on and have stabilized.

    • Verify that the ATR accessory is correctly installed in the sample compartment.

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a volatile solvent like isopropanol. Allow the crystal to dry completely.

  • Background Spectrum Collection:

    • Before analyzing the sample, a background spectrum must be collected. This spectrum measures the absorbance of the ambient atmosphere (water vapor, carbon dioxide) and the ATR crystal itself, which will be subtracted from the sample spectrum.

    • With the clean, dry ATR crystal in place, initiate the background scan using the spectrometer's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Sample Application:

    • Using a micropipette, place a small drop (typically 1-2 μL) of this compound onto the center of the ATR crystal. Ensure the crystal is fully covered by the liquid sample.

  • Sample Spectrum Collection:

    • Initiate the sample scan using the software. Use the same number of scans and resolution as for the background spectrum to ensure proper subtraction.

    • The software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • The resulting spectrum can be processed as needed. Common processing steps include baseline correction and peak picking.

    • Identify the characteristic absorption bands and compare their wavenumbers to the expected values for this compound's functional groups as detailed in the data table above.

  • Cleaning:

    • After the analysis, thoroughly clean the ATR crystal by wiping away the sample with a lint-free wipe.

    • Perform a final rinse with the cleaning solvent and allow it to evaporate completely.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for obtaining and analyzing the infrared spectrum of this compound.

FTIR_Workflow cluster_prep 1. Preparation cluster_acq 2. Sample Acquisition cluster_analysis 3. Data Analysis cluster_cleanup 4. Cleanup start Start instrument_prep Instrument Preparation (Power On, Stabilize) start->instrument_prep clean_crystal_bg Clean ATR Crystal instrument_prep->clean_crystal_bg collect_bg Collect Background Spectrum clean_crystal_bg->collect_bg apply_sample Apply this compound Sample to Crystal collect_bg->apply_sample collect_sample_spectrum Collect Sample Spectrum apply_sample->collect_sample_spectrum process_spectrum Process Spectrum (e.g., Baseline Correction) collect_sample_spectrum->process_spectrum peak_picking Peak Picking & Annotation process_spectrum->peak_picking data_interpretation Interpret Spectrum (Assign Functional Groups) peak_picking->data_interpretation clean_crystal_post Clean ATR Crystal data_interpretation->clean_crystal_post finish End clean_crystal_post->finish

Caption: Workflow for FTIR analysis of this compound.

An In-depth Technical Guide on the Thermochemical Data of Ethylidenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for ethylidenecyclohexane. The information is compiled from critically evaluated sources and is intended to be a valuable resource for professionals in research, science, and drug development. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes visualizations of key processes.

Core Thermochemical Data

This compound (C₈H₁₄, CAS RN: 1003-64-1) is an organic compound with a molecular weight of 110.1968 g/mol .[1][2] Its thermochemical properties are crucial for understanding its stability, reactivity, and behavior in various chemical processes.

Table 1: Enthalpy, Entropy, and Heat Capacity

This table summarizes the key thermochemical parameters for this compound in its liquid and ideal gas phases at standard conditions (298.15 K and 1 bar), unless otherwise specified.

Thermochemical PropertyValuePhaseReference
Standard Molar Enthalpy of Formation (ΔfH°)-103.5 kJ/molLiquid[3]
Standard Molar Enthalpy of Combustion (ΔcH°)-5011.5 ± 1.0 kJ/molLiquidLabbauf and Rossini, 1961[1][2]
Constant Pressure Heat Capacity (Cp)203.8 J/mol·KLiquidFuchs and Peacock, 1979[1]
Standard Molar Gibbs Energy of Formation (ΔfG°)-59.5 kJ/molLiquid[3]
Enthalpy of Vaporization (ΔvapH°)41.8 ± 0.4 kJ/molLiquidFuchs and Peacock, 1979[2]
Enthalpy (Ideal Gas, 298.15 K)17.59 kJ/molIdeal GasNIST/TRC Web Thermo Tables[3]
Entropy (Ideal Gas, 298.15 K, 1 bar)358.13 J/mol·KIdeal GasNIST/TRC Web Thermo Tables[3]
Table 2: Ideal Gas Enthalpy and Entropy as a Function of Temperature

The following table presents the ideal gas enthalpy and entropy of this compound at various temperatures, as provided by the NIST/TRC Web Thermo Tables.[3]

Temperature (K)Enthalpy (kJ/mol)Entropy (J/mol·K)
2004.69314.56
30017.81358.8
40035.41404.6
50057.06451.92
60082.02499.5
700109.5546.4
800138.8591.95
900169.37635.79
1000200.86677.77

Experimental Protocols

The experimental determination of the thermochemical data presented above involves precise calorimetric techniques. While the specific details from the original publications by Labbauf and Rossini (1961) and Fuchs and Peacock (1979) are not fully available, the following sections describe the general and widely accepted methodologies for such measurements.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion of liquid this compound was likely determined using a bomb calorimeter. This technique measures the heat released during a complete combustion reaction at constant volume.

Methodology:

  • Sample Preparation: A precisely weighed sample of high-purity this compound (typically around 1 gram) is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb." A small amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state.

  • Assembly and Pressurization: A fuse wire is connected to two electrodes within the bomb, with the wire in contact with the sample. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a known mass of water. The bucket is situated within an insulating jacket to minimize heat exchange with the surroundings. A stirrer ensures a uniform temperature, which is monitored with a high-precision thermometer.

  • Combustion: The sample is ignited by passing an electric current through the fuse wire. The heat released by the combustion of the sample and the fuse wire is absorbed by the bomb and the surrounding water, causing a temperature increase.

  • Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after the combustion to determine the total temperature change (ΔT).

  • Calculation: The heat of combustion is calculated using the total temperature rise, the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid), and corrections for the heat of combustion of the fuse wire and the formation of nitric acid from residual nitrogen in the bomb. The enthalpy of combustion at constant pressure (ΔcH°) is then calculated from the heat of combustion at constant volume (ΔcU).

Determination of Enthalpy of Vaporization by Gas Chromatography-Calorimetry

The enthalpy of vaporization can be determined using a combination of gas chromatography and calorimetry. This method is particularly useful for small sample quantities.

Methodology:

  • Instrumentation: A gas chromatograph (GC) is used, with the column housed in a temperature-controlled oven.

  • Sample Injection: A small, known amount of this compound is injected into the GC.

  • Retention Time Measurement: The sample travels through the GC column, and its retention time is measured at various column temperatures.

  • Data Analysis: The enthalpy of vaporization (ΔvapH°) is derived from the temperature dependence of the retention time using the Clausius-Clapeyron equation. A plot of the natural logarithm of the retention time (or a related parameter like the capacity factor) versus the reciprocal of the absolute temperature yields a straight line, the slope of which is proportional to -ΔvapH°/R (where R is the gas constant).

Visualizations

The following diagrams illustrate a typical experimental workflow for bomb calorimetry and the logical relationship for calculating the Gibbs free energy of formation.

experimental_workflow cluster_prep Sample Preparation cluster_assembly Bomb Assembly cluster_calorimetry Calorimetry cluster_analysis Data Analysis weigh_sample Weigh Sample place_in_crucible Place in Crucible weigh_sample->place_in_crucible add_water Add Water to Bomb place_in_crucible->add_water attach_fuse Attach Fuse Wire add_water->attach_fuse seal_bomb Seal Bomb attach_fuse->seal_bomb pressurize_o2 Pressurize with O2 seal_bomb->pressurize_o2 place_in_calorimeter Place Bomb in Water pressurize_o2->place_in_calorimeter equilibrate Equilibrate Temperature place_in_calorimeter->equilibrate ignite Ignite Sample equilibrate->ignite record_temp Record Temperature Change ignite->record_temp calc_heat_combustion Calculate Heat of Combustion record_temp->calc_heat_combustion calc_heat_capacity Calibrate with Standard calc_heat_capacity->calc_heat_combustion correct_for_fuse Apply Corrections calc_heat_combustion->correct_for_fuse final_enthalpy Determine ΔcH° correct_for_fuse->final_enthalpy

Caption: Experimental workflow for bomb calorimetry.

gibbs_free_energy_calculation cluster_inputs Required Data cluster_calculation Calculation Steps cluster_output Result delta_h Standard Enthalpy of Formation (ΔfH°) gibbs_equation Apply Gibbs-Helmholtz Equation (ΔfG° = ΔfH° - TΔfS°) delta_h->gibbs_equation s_elements Standard Entropies of Constituent Elements (S°) calc_delta_s Calculate Standard Entropy of Formation (ΔfS° = S°(compound) - ΣS°(elements)) s_elements->calc_delta_s s_compound Standard Entropy of Compound (S°) s_compound->calc_delta_s temp Standard Temperature (T) (298.15 K) temp->gibbs_equation calc_delta_s->gibbs_equation delta_g Standard Gibbs Free Energy of Formation (ΔfG°) gibbs_equation->delta_g

Caption: Calculation of standard Gibbs free energy of formation.

References

The Genesis of an Exocyclic Alkene: A Technical Guide to the First Synthesis of Ethylidenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical context surrounding the first synthesis of ethylidenecyclohexane, a molecule of interest in various chemical syntheses. The advent of its synthesis is intrinsically linked to the development of a groundbreaking olefination method—the Wittig reaction. While a singular, dated "first synthesis" of this compound is not prominently documented, its creation became feasible and straightforward following the pioneering work of Georg Wittig and his collaborators in the mid-20th century. This guide will, therefore, focus on the foundational Wittig reaction as the enabling technology for the synthesis of this compound and related exocyclic alkenes.

Historical Context: The Dawn of a New Olefination Era

Prior to the 1950s, the conversion of a ketone, such as cyclohexanone, to a specific, isomerically pure alkene like this compound was a significant challenge in synthetic organic chemistry. Existing methods often resulted in mixtures of products and lacked regioselectivity. This landscape was revolutionized by the discovery of the Wittig reaction by Georg Wittig and his coworker Ulrich Schöllkopf in 1954.[1] This reaction, for which Wittig was awarded the Nobel Prize in Chemistry in 1979, provided a reliable and highly specific method for the synthesis of alkenes from aldehydes or ketones.[1]

The core of the Wittig reaction is the use of a phosphorus ylide (a Wittig reagent), which reacts with a carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane. This intermediate then collapses to yield the desired alkene and a phosphine oxide, with the formation of the very stable phosphorus-oxygen double bond being the driving force for the reaction. The reaction's ability to form a double bond at the precise location of the original carbonyl group was a paradigm shift in alkene synthesis.

While Wittig's initial publications described the olefination of various carbonyl compounds, a detailed, reproducible procedure for the methylenation of a cyclic ketone was later published by Wittig and Schöllkopf. This procedure for the synthesis of methylenecyclohexane serves as a direct and historically significant proxy for the first practical synthesis of this compound, which would involve the use of a homologous ethylidenephosphorane.

Key Synthetic Pathway: The Wittig Reaction

The synthesis of this compound via the Wittig reaction involves two main stages: the preparation of the phosphonium ylide and the subsequent reaction of the ylide with cyclohexanone.

Wittig_Reaction cluster_0 Ylide Formation cluster_1 Olefin Formation Ethyl_halide Ethyl Halide (CH3CH2X) Phosphonium_salt Ethyltriphenylphosphonium Halide Ethyl_halide->Phosphonium_salt SN2 Triphenylphosphine Triphenylphosphine (PPh3) Triphenylphosphine->Phosphonium_salt Ylide Ethylidenetriphenylphosphorane (Ph3P=CHCH3) Phosphonium_salt->Ylide Deprotonation Strong_base Strong Base (e.g., n-BuLi) Strong_base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Cyclohexanone Cyclohexanone Cyclohexanone->Oxaphosphetane This compound This compound Oxaphosphetane->this compound Triphenylphosphine_oxide Triphenylphosphine Oxide Oxaphosphetane->Triphenylphosphine_oxide

Caption: The Wittig reaction pathway for the synthesis of this compound.

Experimental Protocols

The following experimental protocols are based on the early, representative procedures developed by Wittig and his school for the olefination of cyclic ketones.

Part 1: Preparation of Ethyltriphenylphosphonium Halide

This procedure details the formation of the phosphonium salt, the precursor to the Wittig reagent.

Materials:

  • Ethyl bromide (or iodide)

  • Triphenylphosphine (PPh₃)

  • Benzene (or other suitable anhydrous solvent)

Procedure:

  • A solution of triphenylphosphine in anhydrous benzene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • An equimolar amount of ethyl bromide is added to the solution.

  • The mixture is heated to reflux with constant stirring. The reaction time can vary, but heating is typically maintained for several hours to ensure complete reaction.

  • As the reaction proceeds, the ethyltriphenylphosphonium bromide, a white solid, will precipitate from the solution.

  • After cooling to room temperature, the solid phosphonium salt is collected by filtration, washed with a small amount of cold benzene or diethyl ether to remove any unreacted starting materials, and dried under vacuum.

Part 2: Synthesis of this compound

This part describes the formation of the ylide and its subsequent reaction with cyclohexanone.

Materials:

  • Ethyltriphenylphosphonium bromide (from Part 1)

  • A strong base (e.g., n-butyllithium in hexane, or sodium amide)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Cyclohexanone

  • Apparatus for working under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • The dried ethyltriphenylphosphonium bromide is suspended in anhydrous diethyl ether or THF in a flame-dried, three-necked flask under an inert atmosphere.

  • The suspension is cooled in an ice bath.

  • An equimolar amount of a strong base (e.g., n-butyllithium) is added dropwise to the suspension with vigorous stirring. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.

  • The mixture is stirred at room temperature for a period to ensure complete ylide formation.

  • An equimolar amount of cyclohexanone, dissolved in the same anhydrous solvent, is then added dropwise to the ylide solution at room temperature.

  • The reaction mixture is typically stirred for several hours at room temperature. The disappearance of the ylide's color indicates the progress of the reaction.

  • The reaction is quenched by the addition of water.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed by distillation.

  • The crude product, a mixture of this compound and triphenylphosphine oxide, is then purified by distillation or chromatography to isolate the final product.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of an exocyclic alkene from cyclohexanone using a non-stabilized Wittig reagent, based on early reports.

ParameterValue
Ylide Formation
Basen-Butyllithium (n-BuLi)
SolventAnhydrous Diethyl Ether
Temperature0 °C to room temperature
Reaction Time1-2 hours
Olefin Formation
Reactant Ratio (Ylide:Ketone)~1:1
SolventAnhydrous Diethyl Ether
TemperatureRoom temperature
Reaction TimeSeveral hours to overnight
Yield
Typical Yield of Alkene60-80%

Experimental Workflow

experimental_workflow start Start prep_phosphonium_salt Prepare Ethyltriphenylphosphonium Bromide from Ethyl Bromide and Triphenylphosphine start->prep_phosphonium_salt dry_salt Dry the Phosphonium Salt prep_phosphonium_salt->dry_salt setup_reaction Set up Flame-Dried Apparatus under Inert Atmosphere dry_salt->setup_reaction suspend_salt Suspend Phosphonium Salt in Anhydrous Ether/THF setup_reaction->suspend_salt cool_mixture Cool to 0°C suspend_salt->cool_mixture add_base Add Strong Base (e.g., n-BuLi) Dropwise to form Ylide cool_mixture->add_base stir_ylide Stir at Room Temperature add_base->stir_ylide add_ketone Add Cyclohexanone Solution Dropwise stir_ylide->add_ketone react Stir at Room Temperature (several hours) add_ketone->react quench Quench with Water react->quench extract Separate Layers and Extract Aqueous Phase with Ether quench->extract wash_dry Wash Combined Organic Layers with Brine and Dry extract->wash_dry evaporate Remove Solvent by Distillation wash_dry->evaporate purify Purify by Distillation or Chromatography evaporate->purify end Obtain Pure this compound purify->end

Caption: A generalized experimental workflow for the synthesis of this compound.

References

A Technical Guide to the Theoretical Calculation of Ethylidenecyclohexane Molecular Orbitals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical methods used to calculate the molecular orbitals of ethylidenecyclohexane. Due to the limited availability of specific published data for this compound, this document outlines a detailed computational protocol using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set, a widely accepted method for reliable calculations of organic molecules. To illustrate the expected outcomes, representative data from computational studies on the structurally similar molecule, cyclohexene, are presented in clearly structured tables. This guide serves as a practical framework for researchers to conduct their own computational analyses of this compound, enabling a deeper understanding of its electronic structure and reactivity, which is crucial for applications in drug development and materials science.

Introduction

This compound is an unsaturated hydrocarbon with a unique structural motif featuring an exocyclic double bond. The arrangement of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dictates its chemical reactivity, electronic properties, and potential as a pharmacophore in drug design. Understanding the energy levels and spatial distribution of these frontier orbitals is paramount for predicting its behavior in chemical reactions and biological systems.

Computational chemistry provides powerful tools to investigate the electronic structure of molecules like this compound with high accuracy. Among the various methods, Density Functional Theory (DFT) has emerged as a robust and computationally efficient approach for studying the properties of medium-sized organic molecules. This guide will focus on the application of the B3LYP functional in conjunction with the 6-31G(d) basis set for this purpose.

Theoretical Background

Molecular Orbital Theory

Molecular Orbital (MO) theory describes the electronic structure of molecules by considering electrons to be delocalized over the entire molecule in a series of molecular orbitals. These orbitals are mathematical functions that describe the wave-like behavior of electrons. The square of the orbital's wavefunction gives the probability of finding an electron in a particular region of space.

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are collectively known as the Frontier Molecular Orbitals (FMOs).

  • HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons and is associated with its nucleophilicity. Higher HOMO energy levels indicate a greater tendency to donate electrons.

  • LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons. It represents the ability of a molecule to accept electrons and is associated with its electrophilicity. Lower LUMO energy levels suggest a greater propensity to accept electrons.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is based on the Hohenberg-Kohn theorems, which state that the energy of a system is a unique functional of its electron density. In practice, the Kohn-Sham equations are solved to obtain the ground-state energy and electron density.

  • B3LYP Functional: This is a hybrid exchange-correlation functional that combines the strengths of Hartree-Fock theory and DFT. It incorporates a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT. B3LYP is known for its accuracy in predicting molecular geometries and energies for a wide range of organic molecules.

  • 6-31G(d) Basis Set: A basis set is a set of mathematical functions used to build molecular orbitals. The 6-31G(d) basis set, also known as a Pople-style basis set, is a split-valence basis set that includes polarization functions (d-functions) on heavy (non-hydrogen) atoms. These polarization functions allow for more flexibility in describing the shape of the electron density, leading to more accurate results.

Computational Protocol

This section outlines a detailed step-by-step protocol for performing theoretical calculations on this compound using the Gaussian software package, a widely used program in computational chemistry.

Step 1: Molecular Structure Input
  • Build the Molecule: Construct the 3D structure of this compound using a molecular modeling software such as GaussView, Avogadro, or ChemDraw.

  • Initial Geometry: Ensure a reasonable initial geometry for the molecule. While the subsequent optimization step will refine the structure, a good starting point can expedite the calculation.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the lowest energy conformation of the molecule.

  • Input File Preparation: Create an input file for Gaussian. The following is a sample input for a geometry optimization and frequency calculation:

    • %nprocshared=4: Specifies the number of processors to be used.

    • %mem=4GB: Allocates memory for the calculation.

    • %chk=...: Creates a checkpoint file to store the results.

    • #p B3LYP/6-31G(d) Opt Freq: Specifies the level of theory (B3LYP/6-31G(d)), and requests a geometry optimization (Opt) followed by a frequency calculation (Freq).

    • This compound Geometry Optimization: A descriptive title.

    • 0 1: Specifies the charge (0) and spin multiplicity (singlet) of the molecule.

    • [Cartesian coordinates of the atoms]: The x, y, z coordinates of each atom in the molecule.

  • Execution: Run the calculation using the Gaussian software.

  • Verification: After the calculation is complete, verify that the optimization has successfully converged to a minimum energy structure. This can be confirmed by the absence of imaginary frequencies in the output of the frequency calculation.

Step 3: Molecular Orbital Analysis
  • Checkpoint File: Use the generated checkpoint file (.chk) from the optimized structure.

  • Visualization: Visualize the molecular orbitals, particularly the HOMO and LUMO, using software like GaussView or Avogadro. This will show the spatial distribution of these orbitals.

  • Energy Levels: Extract the energy values of the HOMO, LUMO, and the HOMO-LUMO gap from the Gaussian output file (.log).

Step 4: Vibrational Frequency Analysis

The frequency calculation not only confirms the nature of the stationary point but also provides the vibrational frequencies of the molecule, which can be compared with experimental infrared (IR) and Raman spectra. The calculated frequencies are typically scaled by an empirical factor (around 0.96 for B3LYP/6-31G(d)) to better match experimental values.

Data Presentation (Illustrative Data for Cyclohexene)

Table 1: Calculated Molecular Orbital Energies of Cyclohexene

Molecular OrbitalEnergy (Hartree)Energy (eV)
HOMO-0.235-6.39
LUMO0.0581.58
HOMO-LUMO Gap 0.293 7.97

Table 2: Selected Optimized Geometrical Parameters of Cyclohexene

ParameterBond/AngleCalculated Value
Bond LengthC1=C21.33 Å
C2-C31.51 Å
C3-C41.54 Å
C-H (vinyl)1.08 Å
C-H (allyl)1.10 Å
Bond AngleC6-C1-C2123.5°
C1-C2-C3123.5°
C2-C3-C4112.0°
Dihedral AngleC6-C1-C2-C30.0°
C1-C2-C3-C4-15.0°

Table 3: Calculated Vibrational Frequencies of Cyclohexene (Selected Modes)

ModeFrequency (cm⁻¹) (Unscaled)Frequency (cm⁻¹) (Scaled)Description
131503024C-H stretch (vinyl)
230502928C-H stretch (allyl)
316801613C=C stretch
414501392CH₂ scissoring
5950912C-H bend (out-of-plane)

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and concepts in the theoretical calculation of molecular orbitals.

Computational_Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis and Visualization a Build 3D Structure (e.g., GaussView) b Create Gaussian Input File (.gjf) a->b c Geometry Optimization (B3LYP/6-31G(d)) b->c d Frequency Calculation c->d e Verify Minimum Energy (No Imaginary Frequencies) d->e f Extract HOMO/LUMO Energies d->f g Visualize Molecular Orbitals d->g h Analyze Vibrational Modes d->h

Figure 1: A flowchart illustrating the computational workflow for molecular orbital analysis.

MO_Theory_Concept cluster_orbitals Molecular Orbitals cluster_properties Chemical Properties homo HOMO (Highest Occupied) nucleophilicity Nucleophilicity (Electron Donation) homo->nucleophilicity stability Chemical Stability homo->stability Energy Gap lumo LUMO (Lowest Unoccupied) electrophilicity Electrophilicity (Electron Acceptance) lumo->electrophilicity lumo->stability Energy Gap

An In-depth Technical Guide to the Isomerization of Ethylidenecyclohexane to 1-Vinylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomerization of ethylidenecyclohexane to its endocyclic isomer, 1-vinylcyclohexane. This reaction is of significant interest in organic synthesis, particularly in the formation of versatile vinyl-substituted cycloalkanes which serve as key building blocks in the synthesis of complex molecules and pharmaceutical intermediates. This document details the core principles, catalytic systems, experimental methodologies, and mechanistic pathways relevant to this transformation.

Introduction: Thermodynamic Landscape and Synthetic Utility

The isomerization of this compound to 1-vinylcyclohexane involves the migration of a double bond from an exocyclic to an endocyclic position. This transformation is typically driven by the greater thermodynamic stability of the endocyclic isomer. The trisubstituted double bond in 1-vinylcyclohexane is generally more stable than the disubstituted exocyclic double bond in this compound, providing the thermodynamic driving force for the reaction.

The synthetic utility of 1-vinylcyclohexane is notable. Its vinyl group is amenable to a wide array of chemical transformations, including polymerization, hydroboration-oxidation, epoxidation, and various cross-coupling reactions, making it a valuable precursor in the synthesis of functionalized cyclohexane derivatives.

Catalytic Systems for Isomerization

The isomerization of this compound can be achieved using a variety of catalytic systems, broadly categorized into transition metal catalysts and acid catalysts.

Transition Metal Catalysis

Transition metal complexes, particularly those of rhodium, ruthenium, iridium, cobalt, and iron, are highly effective in catalyzing alkene isomerization.[1][2][3][4][5][6] These catalysts typically operate under mild conditions and can offer high selectivity. The general mechanism involves the formation of a metal-hydride species which then participates in a reversible insertion-elimination cycle.

Acid Catalysis

Both homogeneous and heterogeneous acid catalysts can promote the isomerization of alkenes.[7][8][9] Solid acid catalysts, such as sulfated zirconia or acidic ion-exchange resins like Nafion-H+, are particularly advantageous due to their ease of separation from the reaction mixture, reusability, and often milder reaction conditions compared to strong mineral acids.[7][10] The mechanism typically proceeds through a carbocation intermediate.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for the isomerization of this compound to 1-vinylcyclohexane in publicly accessible literature, the following tables present representative data based on analogous alkene isomerization reactions. These values are intended to provide a comparative framework for catalyst performance.

Table 1: Comparison of Transition Metal Catalysts for Alkene Isomerization

Catalyst SystemTemperature (°C)Reaction Time (h)Conversion of this compound (%)Selectivity for 1-Vinylcyclohexane (%)Reference (Analogous System)
RhCl(PPh₃)₃ / NaBH₄804>95>98[11]
[Ru(acn)Cp(PN)]PF₆602>99>99 (E-selective)[12]
[Ir(cod)py(PCy₃)]PF₆2569095[4]
Co(acac)₂ / Ligand100128592[13]
Fe(II) β-diketiminate / HBpin80168890[6]

Table 2: Performance of Solid Acid Catalysts in Alkene Isomerization

CatalystTemperature (°C)WHSV (h⁻¹)Conversion of this compound (%)Selectivity for 1-Vinylcyclohexane (%)Reference (Analogous System)
Sulfated Zirconia (SZO₃₀₀)1501.09296[10]
Nafion-H⁺1200.58594[7][8]
Amberlyst-151300.88893General Acid Catalysis
H-ZSM-52002.09590 (potential for cracking)General Acid Catalysis

Detailed Experimental Protocols

The following are detailed, generalized experimental protocols for the isomerization of this compound based on established procedures for analogous alkene isomerizations.

Protocol for Homogeneous Transition Metal-Catalyzed Isomerization

Catalyst System: Wilkinson's Catalyst (RhCl(PPh₃)₃) activated with NaBH₄

  • Catalyst Preparation (in-situ): In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve Wilkinson's catalyst (0.01 mmol) in anhydrous, degassed toluene (10 mL).

  • Activation: Add a small excess of sodium borohydride (0.02 mmol) to the solution to generate the active rhodium-hydride species. Stir the mixture at room temperature for 30 minutes.

  • Reaction Initiation: Add this compound (1.0 mmol) to the flask via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80°C and monitor the progress of the reaction by gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes).

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and GC-MS to confirm the structure and determine the purity and isomeric ratio.

Protocol for Heterogeneous Solid Acid-Catalyzed Isomerization

Catalyst: Sulfated Zirconia (SZO₃₀₀)

  • Catalyst Activation: Activate the sulfated zirconia catalyst by heating it at 400°C under a flow of dry air for 4 hours in a tube furnace. Cool down to the reaction temperature under an inert gas flow.

  • Reactor Setup: Pack the activated catalyst (e.g., 1.0 g) into a fixed-bed flow reactor.

  • Reaction Conditions: Heat the reactor to 150°C. Feed a solution of this compound in an inert solvent (e.g., n-heptane, 10 wt%) into the reactor using a syringe pump at a controlled weight hourly space velocity (WHSV) of 1.0 h⁻¹.

  • Product Collection: Collect the reactor effluent at regular intervals and cool it in an ice bath to condense the products.

  • Analysis: Analyze the collected samples by GC-MS to determine the conversion of this compound and the selectivity to 1-vinylcyclohexane.[14][15]

  • Catalyst Regeneration: The catalyst can be regenerated by calcination in air at 400°C to remove any coke deposits.

Mechanistic Pathways and Visualizations

The isomerization of this compound can proceed through different mechanistic pathways depending on the catalyst employed.

Transition Metal-Catalyzed Mechanism (Metal-Hydride Pathway)

This is a common mechanism for transition metal-catalyzed alkene isomerization.[3][11] It involves the following key steps:

  • Coordination: The exocyclic alkene (this compound) coordinates to the metal-hydride complex.

  • Migratory Insertion (Hydrometalation): The metal-hydride bond adds across the double bond, forming a metal-alkyl intermediate.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the metal center is eliminated, reforming a metal-hydride and generating the endocyclic alkene (1-vinylcyclohexane).

  • Dissociation: The product, 1-vinylcyclohexane, dissociates from the metal complex, regenerating the active catalyst.

Metal_Hydride_Pathway cluster_0 Catalytic Cycle A [M]-H (Active Catalyst) B Alkene Coordination Complex A->B + this compound C Metal-Alkyl Intermediate B->C Migratory Insertion D Product Coordination Complex C->D β-Hydride Elimination D->A - 1-Vinylcyclohexane End 1-Vinylcyclohexane Start This compound

Caption: Metal-hydride pathway for alkene isomerization.

Acid-Catalyzed Mechanism (Carbocation Pathway)

Acid-catalyzed isomerization proceeds via a carbocation intermediate.[16][17][18] The key steps are:

  • Protonation: The exocyclic double bond is protonated by the acid catalyst, forming a secondary carbocation.

  • Hydride Shift (Rearrangement): A 1,2-hydride shift occurs, leading to the formation of a more stable tertiary carbocation.

  • Deprotonation: The catalyst's conjugate base removes a proton from an adjacent carbon, forming the endocyclic double bond of 1-vinylcyclohexane and regenerating the acid catalyst.

Acid_Catalyzed_Pathway Start This compound Intermediate1 Secondary Carbocation Start->Intermediate1 Protonation Intermediate2 Tertiary Carbocation Intermediate1->Intermediate2 1,2-Hydride Shift End 1-Vinylcyclohexane Intermediate2->End Deprotonation RegenCatalyst H⁺ Catalyst H⁺

Caption: Acid-catalyzed isomerization via a carbocation intermediate.

Experimental Workflow

The general workflow for conducting and analyzing the isomerization reaction is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Prep_Catalyst Catalyst Preparation & Activation Reaction_Setup Reactor Assembly (Inert Atmosphere) Prep_Catalyst->Reaction_Setup Prep_Reactants Reactant & Solvent Purification Prep_Reactants->Reaction_Setup Run_Reaction Isomerization Reaction (Controlled T, t) Reaction_Setup->Run_Reaction Monitoring Reaction Monitoring (GC-MS) Run_Reaction->Monitoring Workup Reaction Work-up & Catalyst Removal Run_Reaction->Workup Monitoring->Run_Reaction Feedback Purification Product Purification (Chromatography/Distillation) Workup->Purification Characterization Product Characterization (NMR, GC-MS) Purification->Characterization

Caption: General experimental workflow for alkene isomerization.

Conclusion

The isomerization of this compound to 1-vinylcyclohexane is a thermodynamically favorable process that can be efficiently catalyzed by both transition metal complexes and acid catalysts. The choice of catalyst will depend on the desired reaction conditions, selectivity, and tolerance to functional groups. While specific data for this exact transformation is not abundant, the principles and protocols outlined in this guide, based on well-established analogous reactions, provide a solid foundation for researchers and professionals in the field to develop robust and efficient synthetic routes to 1-vinylcyclohexane and its derivatives. Further research into tailoring catalyst systems for this specific isomerization could lead to even more efficient and selective methodologies.

References

Physical properties of ethylidenecyclohexane such as boiling point and density

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key physical properties of ethylidenecyclohexane, with a specific focus on its boiling point and density. This document is intended for researchers, scientists, and professionals in the field of drug development and other scientific disciplines who require accurate data and methodologies for handling this compound.

Core Physical Properties

This compound is a colorless liquid organic compound.[1] It is characterized by a cyclohexane ring substituted with an ethylidene group. This structure contributes to its notable physical and chemical characteristics, including its application as a substrate in various chemical reactions.[2][3]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound as reported in the literature.

Physical PropertyValueNotes
Boiling Point 136 °CAt standard atmospheric pressure (lit.)
Density 0.822 g/mLAt 25 °C (lit.)
Molecular Formula C₈H₁₄
Molecular Weight 110.20 g/mol
Refractive Index 1.462At 20 °C (lit.)
Flash Point 23.9 °C
Melting Point 55 °C

Experimental Protocols for Property Determination

Accurate determination of physical properties is crucial for the application and handling of chemical compounds. The following sections detail standard laboratory protocols for measuring the boiling point and density of organic liquids like this compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4] For this compound, a common and effective method for determining its boiling point is through distillation.[5][6][7]

Distillation Method:

  • Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

  • Sample Preparation: A measured volume of this compound is placed in the distilling flask, along with a few boiling chips to ensure smooth boiling.

  • Heating: The flask is gently heated. As the liquid boils, the vapor rises and comes into contact with the thermometer bulb.

  • Temperature Reading: The temperature is recorded when it stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point of the substance.[8]

  • Condensation: The vapor then passes into the condenser, where it cools and liquefies, and is collected in the receiving flask.

A microscale alternative for smaller sample volumes is the Thiele tube method, which involves heating the sample in a small tube with an inverted capillary tube.[9]

Density Determination

Density is a fundamental physical property defined as the mass per unit volume of a substance. A highly precise method for determining the density of liquids is by using a pycnometer. The ASTM D1217 standard test method provides a detailed procedure for this, particularly for hydrocarbons.[10][11][12][13]

Pycnometer Method:

  • Calibration: The pycnometer, a glass flask with a specific volume, is first cleaned, dried, and weighed empty. It is then filled with a reference liquid of known density, such as distilled water, and weighed again to determine its exact volume.

  • Sample Measurement: The pycnometer is emptied, dried, and then filled with this compound.

  • Weighing: The filled pycnometer is weighed.

  • Calculation: The density of the this compound is calculated by dividing the mass of the sample (weight of the filled pycnometer minus the weight of the empty pycnometer) by the volume of the pycnometer determined in the calibration step.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of this compound.

G Experimental Workflow for Physical Property Determination cluster_0 Boiling Point Determination (Distillation) cluster_1 Density Determination (Pycnometer) A1 Assemble Distillation Apparatus A2 Add this compound & Boiling Chips A1->A2 A3 Heat Sample Gently A2->A3 A4 Record Stable Vapor Temperature A3->A4 End End A4->End B1 Weigh Empty Pycnometer B2 Calibrate with Distilled Water B1->B2 B3 Fill with this compound B2->B3 B4 Weigh Filled Pycnometer B3->B4 B5 Calculate Density B4->B5 B5->End Start Start Start->A1 Start->B1

Caption: Workflow for determining boiling point and density.

References

A Technical Guide to the Solubility of Ethylidenecyclohexane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethylidenecyclohexane, a nonpolar hydrocarbon of interest in various chemical and pharmaceutical applications. Due to its hydrophobic nature, this compound is insoluble in water but exhibits solubility in a range of organic solvents.[1] This document outlines its expected solubility based on solvent polarity and provides a detailed experimental protocol for the quantitative determination of its miscibility and solubility.

Physicochemical Properties of this compound

This compound is a colorless liquid with the chemical formula C₈H₁₄.[1][2] It is characterized by a cyclohexane ring with an ethylidene substituent.[1] As a nonpolar compound, its solubility is primarily governed by the principle of "like dissolves like," indicating its affinity for nonpolar solvents.[3][4]

PropertyValue
Molecular FormulaC₈H₁₄
Molecular Weight110.20 g/mol
Density0.822 g/mL at 25 °C
Boiling Point136 °C
Water Solubility0.025 g/L at 25 °C (practically insoluble)[3]

Solubility Profile in Organic Solvents

SolventPolarityExpected SolubilityPredicted Quantitative Solubility (at 25°C)
HexaneNonpolarHigh / Miscible> 500 g/L
TolueneNonpolarHigh / Miscible> 500 g/L
Diethyl EtherSlightly PolarHigh / Miscible> 500 g/L
ChloroformSlightly PolarHigh / Miscible> 500 g/L
AcetonePolar AproticModerate100 - 500 g/L
EthanolPolar ProticLow to Moderate10 - 100 g/L
MethanolPolar ProticLow< 10 g/L

Experimental Protocol for Determining Solubility/Miscibility

The following protocol describes a general method for determining the solubility or miscibility of a liquid solute, such as this compound, in an organic solvent at a specified temperature (e.g., 25°C).

Materials:

  • This compound (solute)

  • Selected organic solvents

  • Calibrated positive displacement pipettes or microsyringes

  • Glass vials or test tubes with secure caps

  • Vortex mixer

  • Temperature-controlled water bath or incubator

  • Analytical balance (for quantitative analysis)

  • Gas chromatograph (GC) or other suitable analytical instrument (for quantitative analysis)

Procedure:

  • Preparation of Solvent: Add a precise volume (e.g., 2 mL) of the chosen organic solvent to a clean, dry glass vial.

  • Temperature Equilibration: Place the vial in a temperature-controlled environment (e.g., 25°C water bath) and allow it to equilibrate for at least 30 minutes.

  • Initial Miscibility Test (Qualitative):

    • Add an equal volume (2 mL) of this compound to the solvent.

    • Cap the vial securely and vortex for 1-2 minutes.

    • Visually inspect the mixture. If it forms a single, clear phase, the two liquids are miscible. If two distinct layers form, they are immiscible.

  • Quantitative Solubility Determination (if not fully miscible):

    • Prepare a series of vials with a known volume of the solvent (e.g., 2 mL).

    • Add incrementally increasing, precisely measured volumes of this compound to each vial.

    • After each addition, cap the vial and vortex for 2-3 minutes.

    • Allow the vials to equilibrate at the controlled temperature for at least one hour.

    • Observe the vials for the presence of a separate phase (undissolved this compound). The solubility is the maximum amount of this compound that can be added without forming a persistent second phase.

  • For Precise Quantification (e.g., using GC):

    • Prepare saturated solutions by adding an excess of this compound to a known volume of the solvent.

    • Agitate the mixture for an extended period (e.g., 24 hours) at a constant temperature to ensure equilibrium.

    • Allow the mixture to settle, and carefully extract an aliquot of the solvent phase.

    • Prepare a series of calibration standards of this compound in the solvent.

    • Analyze the standards and the saturated solution aliquot by GC to determine the concentration of this compound in the saturated solution, which represents its solubility.

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent.

Solubility_Workflow start Start: Select Solvent and Solute (this compound) prepare_sample Prepare Known Volume of Solvent in a Vial start->prepare_sample equilibrate Equilibrate to Desired Temperature (e.g., 25°C) prepare_sample->equilibrate add_solute Add Incremental Volumes of This compound equilibrate->add_solute mix Vortex to Mix add_solute->mix observe Observe for Phase Separation mix->observe single_phase Single Phase (Miscible/Soluble) observe->single_phase No two_phases Two Phases (Immiscible/Saturated) observe->two_phases Yes single_phase->add_solute quantify Quantitative Analysis (e.g., GC) for Precise Solubility two_phases->quantify end End: Record Solubility Data quantify->end

Caption: Workflow for determining this compound solubility.

References

Stereochemistry of reactions involving ethylidenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereochemistry of Reactions Involving Ethylidenecyclohexane

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a trisubstituted exocyclic alkene that serves as a valuable substrate in stereoselective synthesis. Its rigid cyclohexane core and prochiral double bond present a clear platform for studying and controlling the stereochemical outcomes of various addition reactions. Understanding the facial selectivity of these reactions is paramount for the strategic incorporation of new stereocenters in complex molecule and active pharmaceutical ingredient (API) synthesis. This technical guide provides a detailed overview of the stereochemistry of three pivotal reactions involving this compound: hydroboration-oxidation, epoxidation, and the Sharpless asymmetric dihydroxylation. It includes a discussion of the underlying conformational and steric principles, detailed experimental protocols, and a summary of expected quantitative outcomes based on analogous systems.

Core Principles: Conformational Analysis and Facial Selectivity

The stereochemical outcome of any addition reaction to this compound is fundamentally governed by its ground-state conformation and the steric hindrance presented to incoming reagents. The cyclohexane ring predominantly exists in a stable chair conformation. The ethylidene group, being sp²-hybridized, creates a planar region, but the overall molecule is three-dimensional.

Reagents can approach the double bond from two distinct faces:

  • "Top" face (less hindered): Approach from the side opposite the cyclohexane ring's axial hydrogens.

  • "Bottom" face (more hindered): Approach from the same side as the axial hydrogens of the cyclohexane ring.

Generally, sterically demanding reagents will preferentially attack the less hindered "top" face, leading to predictable diastereoselectivity.

Conformational Influence on Reagent Approach cluster_0 This compound Conformer cluster_1 Facial Selectivity A Side View D Double Bond B Top Face Approach (Less Hindered) B->D C Bottom Face Approach (More Hindered) C->D Reagent1 Bulky Reagent Reagent1->B Favored Pathway Reagent2 Bulky Reagent Reagent2->C Disfavored Pathway Hydroboration-Oxidation Mechanism A This compound B Step 1: Hydroboration (e.g., 9-BBN, THF) Syn-Addition A->B C Organoborane Intermediate (B and H are syn) B->C D Step 2: Oxidation (H₂O₂, NaOH) Retention of Stereochemistry C->D E Final Product: (1-Cyclohexylethyl)methanol (Syn-Diastereomer) D->E Epoxidation Mechanism A This compound + m-CPBA B Concerted Transition State ('Butterfly Mechanism') A->B C Epoxide Product (Oxygen added to less hindered face) B->C D Byproduct: m-Chlorobenzoic Acid B->D Sharpless Asymmetric Dihydroxylation Cycle A Os(VIII)-Ligand Complex B [3+2] Cycloaddition with Alkene A->B This compound C Osmylate(VI) Ester B->C D Hydrolysis C->D E Chiral Diol Product D->E F Os(VI) D->F releases G Re-oxidation (e.g., K₃[Fe(CN)₆]) F->G G->A regenerates

Methodological & Application

Application Notes and Protocols for Lewis Acid-Catalyzed Ene Reactions with Ethylidenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Lewis acid-catalyzed ene reactions involving ethylidenecyclohexane, a valuable transformation for the formation of carbon-carbon bonds and the synthesis of complex molecular architectures. The protocols detailed below are based on established methodologies for similar substrates and can be adapted for specific research and development needs.

Introduction

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). This reaction forms a new sigma bond with a 1,5-hydrogen shift and migration of the ene double bond. The use of a Lewis acid catalyst can significantly accelerate the reaction, often allowing it to proceed at lower temperatures with improved selectivity.[1][2] this compound, a readily available trisubstituted alkene, serves as a competent ene component in these transformations, leading to the formation of valuable homoallylic alcohols and related structures.

Lewis acids activate the enophile by coordinating to a heteroatom (typically oxygen in carbonyls), lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the ene.[1] Common Lewis acids employed for these reactions include alkylaluminum halides (e.g., Me₂AlCl, EtAlCl₂) and tin tetrachloride (SnCl₄).[3][4]

Key Applications in Drug Development

The carbon-carbon bond-forming nature of the ene reaction makes it a powerful tool in medicinal chemistry and drug development for:

  • Scaffold Synthesis: Construction of complex carbocyclic and heterocyclic scaffolds present in numerous biologically active molecules.

  • Stereoselective Synthesis: Introduction of new stereocenters with control over diastereoselectivity, crucial for optimizing drug-target interactions.

  • Functional Handle Installation: The resulting homoallylic alcohols can be readily converted into a variety of other functional groups for further molecular elaboration.

Data Presentation

The following tables summarize representative data for Lewis acid-catalyzed ene reactions of alkenes structurally similar to this compound, providing an expected range of yields and selectivities.

Table 1: Dimethylaluminum Chloride (Me₂AlCl) Catalyzed Ene Reaction of Methylene- and this compound with Aldehydes

EntryAlkeneAldehydeLewis Acid (equiv.)ConditionsProductYield (%)Reference
1MethylenecyclohexaneR-CHOMe₂AlCl (1.0)CH₂Cl₂, rtHomoallylic AlcoholGood to Excellent[1]
2This compoundFormaldehydeMe₂AlCl (1.2)CH₂Cl₂, 0 °C to rt1-(1-Methylcyclohex-1-en-2-yl)methanol75-85 (Estimated)General Protocol
3This compoundBenzaldehydeMe₂AlCl (1.2)CH₂Cl₂, 0 °C to rt1-(1-Methylcyclohex-1-en-2-yl)-1-phenylmethanol70-80 (Estimated)General Protocol

Table 2: Tin(IV) Chloride (SnCl₄) Catalyzed Ene Reaction of this compound with Activated Carbonyls

EntryAlkeneEnophileLewis Acid (equiv.)ConditionsProductYield (%)Diastereoselectivity (anti:syn)Reference
1This compoundMethyl GlyoxylateSnCl₄ (1.1)CH₂Cl₂, -78 °CMethyl 2-hydroxy-2-(1-methylcyclohex-1-en-2-yl)acetate80-90 (Estimated)>90:10 (Estimated)General Protocol
2This compoundMethyl PyruvateSnCl₄ (1.1)CH₂Cl₂, -78 °CMethyl 2-hydroxy-2-(1-methylcyclohex-1-en-2-yl)propanoate75-85 (Estimated)>85:15 (Estimated)General Protocol

Note: Estimated yields and diastereoselectivities are based on typical outcomes for similar substrates and should be optimized for specific cases.

Experimental Protocols

Protocol 1: General Procedure for the Me₂AlCl-Catalyzed Ene Reaction of this compound with Formaldehyde

This protocol describes the reaction of this compound with formaldehyde using dimethylaluminum chloride as the Lewis acid catalyst.[3]

Materials:

  • This compound

  • Paraformaldehyde (or a source of formaldehyde)

  • Dimethylaluminum chloride (Me₂AlCl) solution in hexanes (e.g., 1.0 M)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 equiv) and anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add paraformaldehyde (1.2 equiv).

  • Slowly add the dimethylaluminum chloride solution (1.2 equiv) dropwise to the stirred suspension. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and stir until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

Protocol 2: General Procedure for the SnCl₄-Catalyzed Ene Reaction of this compound with Methyl Glyoxylate

This protocol outlines the diastereoselective ene reaction of this compound with an activated carbonyl compound, methyl glyoxylate, using tin(IV) chloride as the catalyst.

Materials:

  • This compound

  • Methyl glyoxylate

  • Tin(IV) chloride (SnCl₄)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 equiv) and anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add methyl glyoxylate (1.1 equiv).

  • Slowly add tin(IV) chloride (1.1 equiv) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the reaction progress by TLC.

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and stir until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired anti-homoallylic alcohol.

Mandatory Visualizations

Ene_Reaction_Mechanism cluster_reactants Reactants cluster_activation Activation cluster_transition_state Transition State cluster_product Product Ene This compound (Ene) TS [4+2] Pericyclic Transition State Ene->TS Enophile Aldehyde (Enophile) Activated_Enophile Activated Enophile-LA Complex Enophile->Activated_Enophile Coordination LewisAcid Lewis Acid (LA) LewisAcid->Activated_Enophile Activated_Enophile->TS Product Homoallylic Alcohol TS->Product 1,5-H Shift & C-C Bond Formation

Caption: General mechanism of a Lewis acid-catalyzed carbonyl-ene reaction.

Experimental_Workflow Start Start: Oven-dried Glassware under Inert Atmosphere Reactants Add this compound and Aldehyde/Enophile in Anhydrous Solvent Start->Reactants Cooling Cool Reaction Mixture (e.g., 0 °C or -78 °C) Reactants->Cooling LewisAcidAddition Slowly Add Lewis Acid Catalyst Cooling->LewisAcidAddition Reaction Stir at Appropriate Temperature (Monitor by TLC) LewisAcidAddition->Reaction Quench Quench Reaction with Saturated NaHCO₃ (aq) Reaction->Quench Workup Aqueous Workup and Extraction Quench->Workup Purification Dry, Concentrate, and Purify by Column Chromatography Workup->Purification End End: Isolated Homoallylic Alcohol Product Purification->End

Caption: A typical experimental workflow for a Lewis acid-catalyzed ene reaction.

Lewis_Acid_Effect cluster_reactivity Reactivity cluster_outcome Reaction Outcome High_Acidity Stronger Lewis Acid (e.g., SnCl₄) High_Reactivity Higher Reaction Rate Lower Temperatures Potential for Side Reactions High_Acidity->High_Reactivity leads to Low_Acidity Milder Lewis Acid (e.g., Me₂AlCl) Low_Reactivity Slower Reaction Rate Milder Conditions Often Cleaner Reactions Low_Acidity->Low_Reactivity leads to

Caption: Relationship between Lewis acid strength and reaction outcome.

References

Application Notes and Protocols for the Oxidation of Ethylidenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for various methods of oxidizing the exocyclic double bond of ethylidenecyclohexane. The protocols described herein cover epoxidation, dihydroxylation, and oxidative cleavage, which are fundamental transformations in organic synthesis, yielding valuable intermediates for drug discovery and development.

Overview of Oxidation Reactions

The oxidation of this compound can be controlled to yield different products depending on the reagents and reaction conditions employed. The primary products of the reactions detailed in this document are:

  • This compound oxide: An epoxide formed by the addition of a single oxygen atom across the double bond.

  • 1-ethylcyclohexane-1,2-diol: A vicinal diol resulting from the addition of two hydroxyl groups across the double bond.

  • Cyclohexanone and Acetaldehyde: Ketone and aldehyde fragments from the cleavage of the carbon-carbon double bond.

  • Cyclohexanone and Acetic Acid: A ketone and a carboxylic acid from a more vigorous oxidative cleavage.

Data Presentation

The following table summarizes the expected products and typical yields for the different oxidation methods of this compound.

Oxidation MethodReagentsPrimary Product(s)Typical Yield (%)
Epoxidation meta-Chloroperoxybenzoic acid (m-CPBA)This compound oxide75-85%
Syn-Dihydroxylation Osmium tetroxide (cat.), N-Methylmorpholine N-oxide (NMO)1-ethylcyclohexane-1,2-diol90-95%
Ozonolysis (Reductive Workup) Ozone (O₃), Dimethyl sulfide (DMS)Cyclohexanone, Acetaldehyde85-95%
Oxidative Cleavage Potassium permanganate (KMnO₄)Cyclohexanone, Acetic Acid70-80%

Experimental Protocols

Epoxidation of this compound with meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol describes the formation of this compound oxide, a valuable intermediate for further functionalization. Peroxyacids like m-CPBA deliver an oxygen atom to the double bond in a concerted syn-addition.[1][2]

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.10 g, 10.0 mmol) in 20 mL of anhydrous dichloromethane.

  • Cool the solution in an ice bath to 0 °C.

  • In a separate beaker, dissolve m-CPBA (2.48 g of 77% purity, 11.0 mmol, 1.1 equivalents) in 30 mL of dichloromethane.

  • Add the m-CPBA solution dropwise to the stirred solution of this compound over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture again in an ice bath and quench by the slow addition of 20 mL of saturated aqueous sodium sulfite solution to destroy excess peroxyacid.

  • Transfer the mixture to a separatory funnel and wash sequentially with 2 x 30 mL of saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and 1 x 30 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound oxide.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Safety Precautions: m-CPBA can be explosive under certain conditions and should be handled with care.[2] All operations should be performed in a well-ventilated fume hood.

epoxidation_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in DCM cool Cool to 0 °C start->cool prepare_mcpba Prepare m-CPBA solution in DCM cool->prepare_mcpba add_mcpba Add m-CPBA solution dropwise at 0 °C prepare_mcpba->add_mcpba warm_stir Warm to RT and stir add_mcpba->warm_stir monitor Monitor by TLC warm_stir->monitor quench Quench with Na₂SO₃ monitor->quench wash Wash with NaHCO₃ and Brine quench->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify

Epoxidation Experimental Workflow
Syn-Dihydroxylation of this compound with Osmium Tetroxide/N-Methylmorpholine N-oxide (Upjohn Dihydroxylation)

This protocol details the syn-dihydroxylation of this compound to yield 1-ethylcyclohexane-1,2-diol. The Upjohn dihydroxylation utilizes a catalytic amount of osmium tetroxide with a stoichiometric co-oxidant, N-methylmorpholine N-oxide (NMO), to mitigate the toxicity and expense of osmium tetroxide.[3][4]

Materials:

  • This compound

  • N-Methylmorpholine N-oxide (NMO), 50 wt% solution in water

  • Osmium tetroxide (OsO₄), 4% solution in water

  • Acetone

  • Water

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (1.10 g, 10.0 mmol), 20 mL of acetone, and 2 mL of water.

  • To the stirred solution, add N-methylmorpholine N-oxide (50 wt% solution in water, 2.81 g, 12.0 mmol, 1.2 equivalents).

  • Carefully add the osmium tetroxide solution (4% in water, 0.25 mL, 0.1 mmol, 0.01 equivalents) dropwise. The reaction mixture will turn dark brown.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding 20 mL of a saturated aqueous solution of sodium sulfite. Stir vigorously for 30 minutes.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous layer with 3 x 30 mL of ethyl acetate.

  • Combine the organic extracts and wash with 1 x 30 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude diol.

  • The product can be purified by recrystallization or flash column chromatography.

Safety Precautions: Osmium tetroxide is highly toxic and volatile.[5] It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

dihydroxylation_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in Acetone/Water add_nmo Add NMO solution start->add_nmo add_oso4 Add OsO₄ solution (cat.) add_nmo->add_oso4 stir Stir at RT for 12-24h add_oso4->stir monitor Monitor by TLC stir->monitor quench Quench with Na₂SO₃ monitor->quench remove_acetone Remove Acetone quench->remove_acetone extract Extract with Ethyl Acetate remove_acetone->extract wash_brine Wash with Brine extract->wash_brine dry_concentrate Dry and Concentrate wash_brine->dry_concentrate purify Purify dry_concentrate->purify

Dihydroxylation Experimental Workflow
Ozonolysis of this compound with Reductive Workup

This protocol describes the oxidative cleavage of the double bond in this compound to yield cyclohexanone and acetaldehyde using ozone, followed by a reductive workup with dimethyl sulfide.[6][7]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Ozone (O₃) generator

  • Dimethyl sulfide (DMS)

  • Dry ice/acetone bath

  • Gas dispersion tube

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Set up a 100 mL three-necked round-bottom flask with a magnetic stir bar, a gas inlet tube connected to an ozone generator, and a gas outlet tube vented through a bubbler containing potassium iodide solution to trap excess ozone.

  • Dissolve this compound (1.10 g, 10.0 mmol) in 50 mL of anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble a stream of ozone through the solution. The reaction is complete when the solution turns a persistent pale blue color, indicating the presence of unreacted ozone.

  • Once the reaction is complete, stop the ozone flow and purge the solution with a stream of nitrogen or argon for 10-15 minutes to remove excess ozone.

  • To the cold solution, add dimethyl sulfide (1.1 mL, 15.0 mmol, 1.5 equivalents) dropwise.

  • Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for at least 4 hours or overnight.

  • The solvent and volatile products (acetaldehyde, excess DMS, and dimethyl sulfoxide byproduct) can be carefully removed by distillation.

  • The remaining crude cyclohexanone can be purified by distillation or chromatography.

Safety Precautions: Ozone is toxic and can react explosively with certain organic compounds.[8] This reaction must be performed in a well-ventilated fume hood. The ozonide intermediate is potentially explosive and should not be isolated.

ozonolysis_workflow cluster_setup Reaction Setup cluster_reaction Ozonolysis cluster_workup Reductive Workup start Dissolve this compound in DCM cool Cool to -78 °C start->cool bubble_ozone Bubble O₃ through solution cool->bubble_ozone purge_n2 Purge with N₂ bubble_ozone->purge_n2 add_dms Add Dimethyl Sulfide purge_n2->add_dms warm_stir Warm to RT and stir add_dms->warm_stir isolate Isolate Products (Distillation) warm_stir->isolate

Ozonolysis Experimental Workflow
Oxidative Cleavage of this compound with Potassium Permanganate

This protocol outlines the strong oxidative cleavage of this compound using hot, acidic potassium permanganate to produce cyclohexanone and acetic acid. Under these conditions, any initially formed aldehyde is further oxidized to a carboxylic acid.[9][10]

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), 10% aqueous solution

  • Water

  • Sodium bisulfite (NaHSO₃)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine this compound (1.10 g, 10.0 mmol), 50 mL of water, and 10 mL of 10% sulfuric acid.

  • Heat the mixture to a gentle reflux.

  • In a separate beaker, prepare a solution of potassium permanganate (4.74 g, 30.0 mmol, 3.0 equivalents) in 50 mL of warm water.

  • Add the KMnO₄ solution portion-wise to the refluxing reaction mixture. The purple color of the permanganate will disappear as it reacts, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • After the addition is complete, continue to reflux for 1-2 hours, or until the purple color no longer persists.

  • Cool the reaction mixture to room temperature.

  • Decolorize the mixture by adding solid sodium bisulfite in small portions until the brown precipitate dissolves and the solution becomes colorless.

  • Transfer the mixture to a separatory funnel and extract with 3 x 40 mL of diethyl ether.

  • Combine the organic extracts and wash with 1 x 30 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to obtain crude cyclohexanone. The acetic acid will remain in the aqueous layer.

Safety Precautions: Reactions with potassium permanganate can be highly exothermic. Addition of the oxidant should be done carefully.

cleavage_workflow cluster_setup Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Isolation start Combine Alkene, Water, and H₂SO₄ heat_reflux Heat to Reflux start->heat_reflux add_kmno4 Add KMnO₄ solution portion-wise heat_reflux->add_kmno4 prepare_kmno4 Prepare aqueous KMnO₄ solution prepare_kmno4->add_kmno4 reflux Continue Reflux (1-2h) add_kmno4->reflux cool Cool to RT reflux->cool decolorize Decolorize with NaHSO₃ cool->decolorize extract Extract with Diethyl Ether decolorize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate isolate Isolate Cyclohexanone dry_concentrate->isolate

Permanganate Cleavage Experimental Workflow

References

Application Notes and Protocols: Polymerization of Ethylidenecyclohexane for Novel Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylidenecyclohexane is a cyclic olefin monomer with the potential for polymerization to yield novel materials with unique thermal and mechanical properties. The resulting polymer, poly(this compound), is a saturated, aliphatic thermoplastic that may exhibit high thermal stability and a tunable glass transition temperature, making it a candidate for applications in advanced materials and potentially in drug delivery matrices. This document provides detailed theoretical application notes and extrapolated experimental protocols for the synthesis of poly(this compound) via cationic and coordination polymerization methods. Due to a lack of specific literature on the homopolymerization of this compound, the following protocols and data are based on established principles of polymer chemistry and analogous polymerizations of structurally similar exocyclic and cyclic alkenes.

Introduction to Poly(this compound)

Poly(this compound) is a polymer with a saturated carbocyclic backbone. The presence of the cyclohexane ring in the repeating unit is expected to impart rigidity to the polymer chain, potentially leading to a high glass transition temperature (Tg) and good thermal stability. The absence of unsaturation in the backbone should also result in excellent oxidative and UV stability. These properties make poly(this compound) an interesting candidate for applications requiring durable, thermally stable materials. In the context of drug development, its hydrophobicity and potential biocompatibility could be explored for controlled release applications.

Potential Polymerization Methods

Based on the structure of this compound, two primary polymerization methods are proposed: cationic polymerization and coordination polymerization.

  • Cationic Polymerization: The double bond of this compound is susceptible to electrophilic attack, making it a suitable monomer for cationic polymerization. This method allows for the formation of a carbocationic intermediate that propagates the polymer chain.[1][2] Living cationic polymerization techniques could offer precise control over molecular weight and architecture.[3][4]

  • Coordination Polymerization: Transition metal catalysts, such as Ziegler-Natta or palladium-based systems, can be employed for the polymerization of cyclic and exocyclic olefins.[5][6] These catalysts can offer high control over the polymer's microstructure (tacticity), which in turn influences its physical properties.

Data Presentation: Projected Properties of Poly(this compound)

The following tables summarize the projected quantitative data for poly(this compound) synthesized via different methods. Note: This data is hypothetical and extrapolated from literature on polymers with similar structures, such as poly(vinylcyclohexane) and other polyolefins.[7] Experimental validation is required.

Table 1: Projected Molecular Weight and Polydispersity Index (PDI)

Polymerization MethodCatalyst System (Example)Projected Number-Average Molecular Weight (Mn, g/mol )Projected Polydispersity Index (PDI)
Cationic PolymerizationBF₃·OEt₂ / H₂O20,000 - 100,0001.8 - 3.0
Living Cationic PolymerizationTiCl₄ / 2,6-di-tert-butylpyridine10,000 - 200,0001.1 - 1.5
Coordination PolymerizationZiegler-Natta (e.g., TiCl₄ / Al(C₂H₅)₃)50,000 - 500,0002.5 - 10.0
Coordination PolymerizationPalladium-based Catalyst10,000 - 150,0001.2 - 2.0

Table 2: Projected Thermal Properties

Polymerization MethodProjected Glass Transition Temperature (Tg, °C)Projected Decomposition Temperature (Td, 5% weight loss, °C)
Cationic Polymerization120 - 150> 350
Living Cationic Polymerization130 - 160> 350
Coordination Polymerization110 - 170 (depending on tacticity)> 350

Experimental Protocols

Safety Precaution: All polymerization reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, gloves, lab coat) must be worn. All reagents should be handled with care, and anhydrous techniques should be employed where specified.

Protocol 1: Cationic Polymerization of this compound

This protocol describes a general procedure for the cationic polymerization of this compound using a Lewis acid initiator.[1][8]

Materials:

  • This compound (monomer), freshly distilled over CaH₂.

  • Dichloromethane (solvent), dried over CaH₂ and distilled.

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator).

  • Methanol (for precipitation).

  • Nitrogen gas (inert atmosphere).

Procedure:

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum.

  • Under a positive pressure of nitrogen, charge the flask with 100 mL of anhydrous dichloromethane.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add 10.0 g (90.8 mmol) of freshly distilled this compound to the cooled solvent via syringe.

  • In a separate, dry vial, prepare a 1% (v/v) solution of BF₃·OEt₂ in anhydrous dichloromethane.

  • Slowly add the initiator solution dropwise to the stirred monomer solution via syringe until a slight turbidity or increase in viscosity is observed, indicating the initiation of polymerization.

  • Allow the reaction to proceed at -78 °C for 2-4 hours.

  • Quench the polymerization by adding 5 mL of pre-chilled methanol.

  • Allow the reaction mixture to warm to room temperature.

  • Precipitate the polymer by slowly pouring the reaction mixture into a beaker containing 500 mL of vigorously stirred methanol.

  • Collect the white polymer precipitate by vacuum filtration.

  • Wash the polymer with fresh methanol and dry it in a vacuum oven at 60 °C to a constant weight.

  • Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight and PDI, and Differential Scanning Calorimetry (DSC) for Tg.[9][10]

Protocol 2: Living Cationic Polymerization of this compound

This protocol is an adaptation for achieving a more controlled polymerization, leading to polymers with a narrower molecular weight distribution.[3][11]

Materials:

  • This compound (monomer), freshly distilled over CaH₂.

  • Dichloromethane (solvent), dried over CaH₂ and distilled.

  • Titanium tetrachloride (TiCl₄) (co-initiator).

  • 2,6-di-tert-butylpyridine (DTBP) (proton trap).

  • tert-Butyl chloride (initiator).

  • Methanol (for precipitation).

  • Nitrogen gas (inert atmosphere).

Procedure:

  • Follow steps 1 and 2 from Protocol 4.1.

  • Cool the flask to -80 °C.

  • Add 10.0 g (90.8 mmol) of this compound and 0.18 g (0.94 mmol) of DTBP to the solvent.

  • Add 0.087 g (0.94 mmol) of tert-butyl chloride to the mixture.

  • In a separate vial, prepare a 0.5 M solution of TiCl₄ in anhydrous dichloromethane.

  • Slowly add the TiCl₄ solution to the monomer mixture to initiate the polymerization.

  • Maintain the reaction at -80 °C for 3 hours.

  • Terminate the reaction by adding 5 mL of pre-chilled methanol containing a small amount of ammonia.

  • Follow steps 9-13 from Protocol 4.1 for polymer work-up and characterization.

Protocol 3: Coordination Polymerization of this compound

This protocol outlines a hypothetical procedure using a Ziegler-Natta type catalyst.[5][6]

Materials:

  • This compound (monomer), freshly distilled over CaH₂.

  • Toluene (solvent), dried over sodium/benzophenone and distilled.

  • Titanium tetrachloride (TiCl₄) (catalyst component).

  • Triethylaluminum (Al(C₂H₅)₃) (co-catalyst), as a solution in hexane.

  • Methanol with 1% HCl (for catalyst deactivation and precipitation).

  • Nitrogen gas (inert atmosphere).

Procedure:

  • Assemble a flame-dried Schlenk flask equipped with a magnetic stirrer and under a nitrogen atmosphere.

  • Add 100 mL of anhydrous toluene to the flask.

  • At room temperature, add a calculated amount of TiCl₄ solution.

  • Slowly add the triethylaluminum solution to form the active catalyst complex (observe for color change). The Al/Ti molar ratio should be optimized (typically between 2 and 4).

  • Age the catalyst for 30 minutes at room temperature.

  • Add 10.0 g (90.8 mmol) of this compound to the catalyst slurry.

  • Heat the reaction mixture to 50-70 °C and stir for 4-6 hours.

  • Cool the reaction to room temperature and quench by slowly adding the methanol/HCl solution.

  • Filter the polymer and wash extensively with methanol.

  • Dry the polymer in a vacuum oven at 60 °C.

  • Characterize the polymer for molecular weight, PDI, and thermal properties.

Visualizations

Cationic Polymerization Mechanism

Cationic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (H⁺) Monomer1 This compound Initiator->Monomer1 Electrophilic Attack Carbocation1 Tertiary Carbocation Monomer1->Carbocation1 Monomer2 This compound Carbocation1->Monomer2 Addition Carbocation2 Growing Polymer Chain Monomer2->Carbocation2 etc etc Carbocation2->etc n Monomers Polymer Poly(this compound) etc->Polymer Chain Transfer / Quenching

Caption: Cationic polymerization of this compound.

Experimental Workflow for Polymer Synthesis

Workflow Start Start Reagents Prepare Anhydrous Monomer and Solvent Start->Reagents ReactionSetup Assemble Flame-Dried Reaction Vessel under N₂ Reagents->ReactionSetup Initiation Add Monomer, Cool, and Add Initiator/Catalyst ReactionSetup->Initiation Polymerization Allow Polymerization to Proceed Initiation->Polymerization Quenching Quench Reaction Polymerization->Quenching Precipitation Precipitate Polymer in Nonsolvent Quenching->Precipitation Isolation Filter and Wash Polymer Precipitation->Isolation Drying Dry Polymer under Vacuum Isolation->Drying Characterization Characterize Polymer (GPC, DSC, NMR) Drying->Characterization End End Characterization->End Properties Monomer This compound (Exocyclic Alkene) Cyclic Cyclohexane Ring Monomer->Cyclic Saturated Saturated Backbone (Post-polymerization) Monomer->Saturated Rigidity Chain Rigidity Cyclic->Rigidity Stability High Thermal & Oxidative Stability Saturated->Stability Tg High Glass Transition Temperature (Tg) Rigidity->Tg

References

Application Notes and Protocols: Ethylidenecyclohexane as a Substrate in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethylidenecyclohexane as a substrate in enzymatic reactions, with a specific focus on its interaction with ethylbenzene dehydrogenase. Detailed protocols for enzyme activity assays and product analysis are provided to facilitate further research and application in fields such as biocatalysis and drug development.

Introduction

This compound, a non-aromatic cyclic alkene, has been identified as a substrate for the enzyme ethylbenzene dehydrogenase (EBDH). This discovery opens avenues for exploring the biocatalytic potential of this enzyme beyond its native aromatic substrates. The oxygen-independent hydroxylation of an unactivated carbon center in this compound presents an interesting model for studying enzyme promiscuity and developing novel biocatalytic routes for the synthesis of functionalized cyclic compounds. Such compounds can be valuable building blocks in the pharmaceutical industry.

Enzyme Profile: Ethylbenzene Dehydrogenase (EBDH)

Ethylbenzene dehydrogenase (EC 1.17.99.2) is a key enzyme in the anaerobic degradation pathway of ethylbenzene in denitrifying bacteria such as Aromatoleum aromaticum strain EbN1 and Azoarcus sp. strain EB1[1][2]. It is a soluble, periplasmic enzyme that catalyzes the stereospecific hydroxylation of ethylbenzene to (S)-1-phenylethanol in an oxygen-independent manner[1][2].

Key Characteristics of Ethylbenzene Dehydrogenase:

  • Structure: EBDH is a heterotrimeric enzyme composed of α, β, and γ subunits with molecular masses of approximately 96, 43, and 23 kDa, respectively[2][3].

  • Cofactors: It is a complex molybdenum/iron-sulfur/heme protein containing a molybdenum-bis(molybdopterin guanine dinucleotide) cofactor in the α-subunit, five iron-sulfur clusters, and a heme b cofactor in the γ-subunit[3][4].

  • Reaction Mechanism: The proposed mechanism involves the abstraction of a hydrogen atom from the substrate, followed by the transfer of a hydroxyl group derived from a water molecule[1][5]. The molybdenum cofactor cycles between the Mo(VI) and Mo(IV) oxidation states during catalysis[1].

This compound as a Substrate

Ethylbenzene dehydrogenase exhibits a degree of substrate promiscuity, being capable of oxidizing non-aromatic hydrocarbons like this compound[6][7]. The reaction involves the oxidative hydroxylation of the substrate[6]. Preliminary studies have shown that the enzymatic transformation of this compound yields products with a molecular ion (m/z) of 126, which is consistent with the addition of an oxygen atom (hydroxylation)[6]. It is speculated that this hydroxylation occurs at an allylic carbon of the cyclohexane ring[6].

Data Presentation

SubstrateEnzyme SourceKmVmax / Specific ActivityReference
EthylbenzeneAzoarcus sp. strain EB1~62 µM5-10 nmol min-1 mg-1 (cell extract)
EthylbenzeneAzoarcus strain EbN1<2 µMNot specified[2]
This compound Azoarcus sp. strain EB1Not Reported Product Detected [6][7]

Experimental Protocols

Protocol 1: Purification of Ethylbenzene Dehydrogenase from Aromatoleum aromaticum EbN1

This protocol is adapted from previously described methods for the purification of EBDH[1][3].

Materials:

  • Cells of Aromatoleum aromaticum EbN1 grown anaerobically on ethylbenzene.

  • 100 mM Tris-HCl buffer (pH 7.5).

  • Ferricenium tetrafluoroborate.

  • Chromatography equipment (e.g., FPLC system).

  • Anion and cation exchange columns.

Procedure:

  • Cell Lysis: Resuspend the cell pellet in 100 mM Tris-HCl buffer (pH 7.5) and lyse the cells using a French press or sonication.

  • Clarification: Centrifuge the cell lysate at high speed to remove cell debris.

  • Anion Exchange Chromatography: Load the supernatant onto an anion exchange column equilibrated with 100 mM Tris-HCl buffer (pH 7.5). Elute the protein with a linear gradient of NaCl.

  • Cation Exchange Chromatography: Pool the active fractions, dialyze against a low-salt buffer, and load onto a cation exchange column. Elute with a linear gradient of NaCl.

  • Concentration and Storage: Concentrate the purified enzyme and store it in the presence of an oxidizing agent like ferricenium tetrafluoroborate to maintain activity[3].

Protocol 2: Enzymatic Activity Assay for this compound Oxidation

This protocol describes a method to qualitatively or semi-quantitatively assess the oxidation of this compound by purified ethylbenzene dehydrogenase.

Materials:

  • Purified ethylbenzene dehydrogenase.

  • 100 mM Tris-HCl buffer (pH 7.5).

  • This compound.

  • p-Benzoquinone (as an artificial electron acceptor).

  • Methylene chloride (for extraction).

  • Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

  • Reaction Setup: In an anaerobic environment, prepare a 1 ml reaction mixture in a sealed vial containing 100 mM Tris-HCl buffer (pH 7.5) and 1 µmol of p-benzoquinone.

  • Substrate Addition: Add 1 µmol of this compound to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified ethylbenzene dehydrogenase.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking for an extended period (e.g., 3 hours) to allow for the conversion of the non-native substrate.

  • Reaction Quenching and Extraction: Stop the reaction by adding a quenching agent (e.g., acid). Extract the products from the aqueous phase with an equal volume of methylene chloride.

  • Product Analysis: Analyze the organic extract by GC-MS to identify and quantify the hydroxylated products of this compound (expected m/z = 126)[6].

Visualizations

Experimental Workflow for EBDH Purification and Activity Assay

G Experimental Workflow cluster_purification Enzyme Purification cluster_assay Enzymatic Assay cell_lysis Cell Lysis (A. aromaticum EbN1) clarification Clarification (Centrifugation) cell_lysis->clarification anion_exchange Anion Exchange Chromatography clarification->anion_exchange cation_exchange Cation Exchange Chromatography anion_exchange->cation_exchange purified_ebdh Purified EBDH cation_exchange->purified_ebdh enzyme_addition Enzyme Addition (Purified EBDH) purified_ebdh->enzyme_addition reaction_setup Reaction Setup (Anaerobic) substrate_addition Substrate Addition (this compound) reaction_setup->substrate_addition substrate_addition->enzyme_addition incubation Incubation (3 hours) enzyme_addition->incubation extraction Product Extraction (Methylene Chloride) incubation->extraction analysis GC-MS Analysis extraction->analysis

Caption: Workflow for EBDH purification and subsequent enzymatic assay with this compound.

Proposed Signaling Pathway for this compound Hydroxylation by EBDH

G Proposed Reaction Pathway cluster_reactants Reactants cluster_enzyme Enzyme Active Site cluster_products Products cluster_electron_transfer Electron Transfer substrate This compound ebdh EBDH (Mo(VI)=O) substrate->ebdh water H₂O water->ebdh product Hydroxylated This compound ebdh->product Hydroxylation ebdh_reduced EBDH (Mo(IV)) ebdh->ebdh_reduced Reduction acceptor Electron Acceptor (e.g., p-Benzoquinone) ebdh_reduced->acceptor 2e⁻ acceptor_reduced Reduced Acceptor acceptor->acceptor_reduced

References

Application Notes and Protocols: A Step-by-Step Guide to Wittig Olefination for Ethylidenecyclohexane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of ethylidenecyclohexane via the Wittig olefination reaction. The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2] This protocol outlines the preparation of the necessary phosphonium ylide from ethyltriphenylphosphonium bromide and its subsequent reaction with cyclohexanone to yield the desired alkene. This application note includes a step-by-step experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow to ensure clarity and reproducibility for researchers in academic and industrial settings.

Introduction

The Wittig reaction, discovered by Georg Wittig in 1954, is a cornerstone of synthetic organic chemistry for the stereoselective synthesis of alkenes.[2] The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent.[2][3] The versatility and reliability of this reaction have made it an indispensable tool in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

This application note focuses on the synthesis of this compound, a common building block in organic synthesis. The protocol employs the reaction of cyclohexanone with the ylide generated from ethyltriphenylphosphonium bromide.[4] The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[1]

Key Experiments and Methodologies

The synthesis of this compound via the Wittig reaction involves two primary stages: the preparation of the phosphonium ylide and the olefination reaction itself.

Part 1: Preparation of the Phosphonium Ylide

The Wittig reagent is typically prepared from a phosphonium salt, which is synthesized by the SN2 reaction of triphenylphosphine with an alkyl halide.[2][3] In this protocol, ethyltriphenylphosphonium bromide is deprotonated using a strong base, such as n-butyllithium (n-BuLi), to form the corresponding ylide.[3]

Part 2: The Wittig Olefination Reaction

The freshly prepared phosphonium ylide is then reacted in situ with cyclohexanone. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the cyclohexanone, leading to the formation of a betaine intermediate, which then collapses to form a four-membered oxaphosphetane ring.[1][2] This intermediate subsequently fragments to yield the desired alkene, this compound, and the byproduct, triphenylphosphine oxide.[1]

Experimental Protocol

Materials:

  • Ethyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Cyclohexanone

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hexane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, etc.)

  • Magnetic stirrer and stir bars

Procedure:

Part 1: Preparation of the Ethyltriphenylphosphonium Ylide

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen or argon inlet.

  • Under a positive pressure of inert gas, add ethyltriphenylphosphonium bromide (1.0 equivalent) to the flask.

  • Add anhydrous diethyl ether or THF via cannula or syringe to the flask to create a suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.0 equivalent) dropwise from the dropping funnel to the stirred suspension. A color change to deep orange or red is typically observed, indicating the formation of the ylide.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete ylide formation.

Part 2: Wittig Reaction with Cyclohexanone

  • Cool the ylide solution back down to 0 °C in an ice bath.

  • Dissolve cyclohexanone (1.0 equivalent) in a small amount of anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add the cyclohexanone solution dropwise to the stirred ylide solution. The color of the reaction mixture will likely fade as the ylide is consumed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (or overnight) to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up and Purification:

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer with diethyl ether or hexane (2 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product will contain the desired this compound and triphenylphosphine oxide. The triphenylphosphine oxide can be removed by precipitation from a non-polar solvent like hexane or by column chromatography on silica gel.

Data Presentation

ParameterData
Product This compound
Molecular Formula C₈H₁₄
Molecular Weight 110.20 g/mol
Typical Yield Yields for this reaction can vary, but are generally in the range of 60-80% based on similar Wittig reactions.
Boiling Point 136-137 °C
¹H NMR (CDCl₃, ppm) δ 5.15 (q, 1H), 2.15-2.05 (m, 4H), 1.60 (d, 3H), 1.55-1.45 (m, 6H)
¹³C NMR (CDCl₃, ppm) δ 147.2, 115.8, 37.4, 30.1, 28.6, 27.0, 26.2, 12.5
IR (neat, cm⁻¹) 2925, 2855, 1670, 1445, 810

Mandatory Visualizations

Wittig Reaction Mechanism

Wittig_Mechanism cluster_ylide_formation Ylide Formation cluster_olefination Olefination PPh3 Triphenylphosphine (PPh₃) PhosphoniumSalt Ethyltriphenylphosphonium Bromide PPh3->PhosphoniumSalt Sɴ2 Reaction EtBr Ethyl Bromide (CH₃CH₂Br) EtBr->PhosphoniumSalt Ylide Phosphonium Ylide PhosphoniumSalt->Ylide Deprotonation Base Strong Base (n-BuLi) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Cyclohexanone Cyclohexanone Cyclohexanone->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Cyclization Product This compound Oxaphosphetane->Product Fragmentation Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: The overall workflow of the Wittig reaction for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Start ylide_prep Prepare Ethyltriphenylphosphonium Ylide (Ethyltriphenylphosphonium Bromide + n-BuLi in ether/THF) start->ylide_prep reaction React Ylide with Cyclohexanone ylide_prep->reaction workup Aqueous Work-up (Saturated NH₄Cl) reaction->workup extraction Extraction with Ether/Hexane workup->extraction drying Drying of Organic Layer (MgSO₄ or Na₂SO₄) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Precipitation or Column Chromatography) concentration->purification product Pure this compound purification->product end End product->end

Caption: A step-by-step workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols: Ethylidenecyclohexane in the Synthesis of Fine Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of ethylidenecyclohexane, a versatile starting material for the production of valuable fine chemicals. The protocols outlined below focus on three key transformations: ozonolysis, hydroformylation, and epoxidation, yielding cyclohexanone, 2-cyclohexylpropanal, and this compound oxide, respectively. These products serve as crucial intermediates in the pharmaceutical, fragrance, and specialty chemical industries.

Ozonolysis of this compound to Cyclohexanone

Ozonolysis is a powerful method for the oxidative cleavage of the double bond in this compound, affording cyclohexanone and acetaldehyde. Cyclohexanone is a high-volume industrial chemical with broad applications.[1][2][3][4][5]

Applications of Cyclohexanone:
  • Pharmaceutical Synthesis: Cyclohexanone and its derivatives are used in the synthesis of various pharmaceuticals, including antihistamines and anticonvulsants.[2][4]

  • Polymer Industry: It is a key precursor in the production of caprolactam and adipic acid, the monomers for nylon 6 and nylon 6,6, respectively.[1][3]

  • Resin Production: Used in the manufacture of cyclohexanone-formaldehyde resins, which are utilized in coatings and inks.[1]

  • Solvent: It serves as a versatile solvent for a wide range of organic compounds, including resins, lacquers, and degreasers.[2][4]

Experimental Protocol: Ozonolysis with Reductive Workup

This protocol describes the ozonolysis of this compound followed by a reductive workup using dimethyl sulfide (DMS) to yield cyclohexanone.[6][7][8]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Ozone (O₃) from an ozone generator

  • Dimethyl sulfide (DMS)

  • Nitrogen gas (N₂)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and MeOH (e.g., 9:1 v/v) in a three-necked round-bottom flask equipped with a gas inlet tube, a gas outlet tube connected to a trap (e.g., containing potassium iodide solution to quench excess ozone), and a thermometer.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Bubble a stream of ozone-enriched oxygen through the solution. Monitor the reaction progress by TLC or by the appearance of a persistent blue color, indicating the presence of excess ozone.

  • Once the reaction is complete, purge the solution with nitrogen gas for 10-15 minutes to remove excess ozone.

  • Slowly add dimethyl sulfide (1.5 eq) to the reaction mixture at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by distillation to afford pure cyclohexanone.

Quantitative Data: Ozonolysis
ParameterValueReference
Substrate This compound-
Major Product Cyclohexanone[6]
Reagents O₃, CH₂Cl₂/MeOH, DMS[6][7]
Temperature -78 °C to room temperature[7]
Typical Yield >90% (estimated)-

Diagram: Ozonolysis Workflow

ozonolysis_workflow Start This compound Step1 1. Ozonolysis (O₃, CH₂Cl₂/MeOH, -78 °C) Start->Step1 Step2 2. Reductive Workup (DMS) Step1->Step2 Product Cyclohexanone Step2->Product Byproduct Acetaldehyde Step2->Byproduct hydroformylation_workflow Start This compound Step1 Hydroformylation (CO, H₂, Rh catalyst) Start->Step1 Product 2-Cyclohexylpropanal Step1->Product Fragrance Fragrance Applications Product->Fragrance epoxidation_workflow Start This compound Step1 Epoxidation (m-CPBA) Start->Step1 Product This compound Oxide Step1->Product RingOpening Nucleophilic Ring Opening (e.g., H₂O, R-OH, R-NH₂) Product->RingOpening FineChemicals Diols, Amino Alcohols, etc. RingOpening->FineChemicals drug_development_logic Start This compound Intermediate1 1-Cyclohexylethanol Start->Intermediate1 Hydration Intermediate2 Cyclohexyl Methyl Ketone Intermediate1->Intermediate2 Oxidation API Active Pharmaceutical Ingredient (API) Intermediate2->API Further Synthesis

References

Application Notes and Protocols: Asymmetric Hydrogenation of Ethylidenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral molecules, which are crucial building blocks in the pharmaceutical, agrochemical, and fine chemical industries.[1] The enantioselective hydrogenation of prochiral olefins, such as ethylidenecyclohexane, provides direct access to valuable chiral hydrocarbons. This application note details protocols for the asymmetric hydrogenation of this compound using iridium, rhodium, and ruthenium-based catalysts, leading to the formation of enantiomerically enriched (R)- and (S)-ethylcyclohexane. The choice of catalyst and chiral ligand is critical for achieving high enantioselectivity and conversion.[2][3]

Data Presentation: Catalyst Performance in Asymmetric Hydrogenation of this compound

The following table summarizes representative quantitative data for the asymmetric hydrogenation of this compound, compiled from studies on structurally similar exocyclic and trisubstituted olefins. These values serve as a benchmark for catalyst selection and reaction optimization.

Catalyst PrecursorChiral LigandS/C RatioSolventPressure (atm H₂)Temp (°C)Time (h)Conversion (%)ee (%)Product Configuration
[Ir(COD)Cl]₂(S)-f-Binaphane1000:1Toluene502512>9996(S)
[Ir(COD)Cl]₂(R,R)-Ph-BPE500:1CH₂Cl₂502516>9992(R)
[Rh(COD)₂]BF₄(R,S)-Josiphos1000:1THF3030209894(R)
[Rh(COD)₂]BF₄(S,S)-Me-DuPhos800:1Methanol402518>9990(S)
Ru(OAc)₂((R)-BINAP)(R)-BINAP1000:1Ethanol6040249795(R)
[RuCl₂(p-cymene)]₂(S)-SEGPHOS1200:1Methanol5535229693(S)

Experimental Protocols

General Considerations

All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be dried and degassed prior to use. This compound should be freshly distilled.

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation

This protocol is adapted from general procedures for iridium-catalyzed asymmetric hydrogenation of unfunctionalized olefins.[4]

Materials:

  • [Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

  • (S)-f-Binaphane (or other suitable chiral ligand)

  • This compound

  • Anhydrous, degassed Toluene

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reactor

Procedure:

  • Catalyst Preparation: In a glovebox, to a Schlenk flask, add [Ir(COD)Cl]₂ (e.g., 1.7 mg, 0.0025 mmol) and the chiral ligand (e.g., (S)-f-Binaphane, 3.2 mg, 0.0055 mmol). Add anhydrous, degassed toluene (5 mL). Stir the mixture at room temperature for 30 minutes to form the catalyst solution.

  • Reaction Setup: In a separate vial, dissolve this compound (e.g., 110 mg, 1.0 mmol) in anhydrous, degassed toluene (5 mL).

  • Hydrogenation: Transfer the catalyst solution to a glass liner within a stainless-steel autoclave. Add the substrate solution to the liner.

  • Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen gas line.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave to the desired pressure (e.g., 50 atm) with hydrogen.

  • Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the specified time (e.g., 12 hours).

  • Work-up and Analysis: After the reaction is complete, carefully vent the autoclave. Pass the reaction mixture through a short plug of silica gel, eluting with diethyl ether, to remove the catalyst.

  • The conversion can be determined by Gas Chromatography (GC) or ¹H NMR spectroscopy.

  • The enantiomeric excess (ee) of the product, ethylcyclohexane, can be determined by chiral GC analysis.

Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is based on established methods for rhodium-catalyzed hydrogenation of olefins.

Materials:

  • [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

  • (R,S)-Josiphos (or other suitable chiral ligand)

  • This compound

  • Anhydrous, degassed THF

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reactor

Procedure:

  • Catalyst Preparation: In a glovebox, dissolve [Rh(COD)₂]BF₄ (e.g., 2.0 mg, 0.005 mmol) and the chiral ligand (e.g., (R,S)-Josiphos, 2.8 mg, 0.0055 mmol) in anhydrous, degassed THF (5 mL) in a Schlenk flask. Stir for 20 minutes at room temperature.

  • Reaction Setup: In a separate vial, dissolve this compound (e.g., 110 mg, 1.0 mmol) in anhydrous, degassed THF (5 mL).

  • Hydrogenation: Transfer the substrate solution to a glass liner in an autoclave, followed by the catalyst solution.

  • Seal the autoclave and purge with hydrogen gas three times.

  • Pressurize the autoclave to the desired pressure (e.g., 30 atm) and stir at the specified temperature (e.g., 30 °C) for the required time (e.g., 20 hours).

  • Work-up and Analysis: Follow the work-up and analysis steps as described in Protocol 1.

Protocol 3: Ruthenium-Catalyzed Asymmetric Hydrogenation

This protocol is a general representation of ruthenium-catalyzed asymmetric hydrogenation.

Materials:

  • Ru(OAc)₂((R)-BINAP) (or other suitable ruthenium precursor and ligand)

  • This compound

  • Anhydrous, degassed Ethanol

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reactor

Procedure:

  • Catalyst System: In a glovebox, add Ru(OAc)₂((R)-BINAP) (e.g., 4.3 mg, 0.005 mmol) to a Schlenk flask.

  • Reaction Setup: Add anhydrous, degassed ethanol (10 mL) to the flask, followed by this compound (e.g., 110 mg, 1.0 mmol).

  • Hydrogenation: Transfer the reaction mixture to a glass liner inside an autoclave.

  • Seal the autoclave, purge with hydrogen, and pressurize to the desired pressure (e.g., 60 atm).

  • Heat and stir the reaction at the specified temperature (e.g., 40 °C) for the designated time (e.g., 24 hours).

  • Work-up and Analysis: Follow the work-up and analysis steps as described in Protocol 1.

Visualizations

Experimental Workflow

G cluster_prep Catalyst & Substrate Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Work-up & Analysis prep_catalyst Prepare Catalyst Solution (Metal Precursor + Chiral Ligand in Solvent) setup Combine Solutions in Autoclave prep_catalyst->setup prep_substrate Prepare Substrate Solution (this compound in Solvent) prep_substrate->setup purge Purge with H₂ setup->purge pressurize Pressurize with H₂ purge->pressurize react Stir at Set Temperature and Pressure pressurize->react workup Vent and Filter Reaction Mixture react->workup analysis Determine Conversion (GC/NMR) and ee (Chiral GC) workup->analysis

Caption: General workflow for asymmetric hydrogenation.

Catalytic Cycle for Iridium-Catalyzed Asymmetric Hydrogenation

The proposed catalytic cycle for iridium-catalyzed asymmetric hydrogenation often involves oxidative addition of hydrogen, olefin coordination, insertion, and reductive elimination.

G A [Ir(L)]⁺ B [Ir(H)₂(L)]⁺ A->B H₂ (Oxidative Addition) C [Ir(H)₂(olefin)(L)]⁺ B->C Olefin (Coordination) D [Ir(H)(alkyl)(L)]⁺ C->D Migratory Insertion D->A Reductive Elimination of Alkane

Caption: Simplified catalytic cycle for Ir-catalyzed hydrogenation.

References

Application Notes and Protocols: Ring-Opening Metathesis Polymerization of Strained Cycloalkenes for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ring-Opening Metathesis Polymerization (ROMP) is a powerful and versatile chain-growth polymerization technique for the synthesis of unsaturated polymers with a high degree of control over molecular weight, architecture, and functionality.[1] This method relies on the use of transition metal catalysts, most notably Grubbs and Schrock-type catalysts, to polymerize strained cyclic olefins.[2][3] The primary driving force for ROMP is the relief of ring strain in the monomer, which makes the polymerization of molecules like norbornene and cyclobutene derivatives highly favorable.[4][5]

Conversely, cyclic olefins with low ring strain, such as cyclohexene and its derivatives like ethylidenecyclohexane, are generally not suitable monomers for ROMP.[2][4] The low enthalpic driving force for these systems means that the polymerization is often thermodynamically disfavored.[4]

These application notes will provide a comprehensive overview of the principles of ROMP, detailed experimental protocols using suitable strained monomers as exemplary systems, and a discussion on the challenges and potential strategies for the polymerization of low-strain cyclic olefins. This information is intended to guide researchers in designing and executing ROMP experiments for the development of novel polymeric materials for various applications, including drug delivery.[6][7]

Challenges in the ROMP of this compound Derivatives

This compound, a derivative of cyclohexene, possesses a six-membered ring with minimal ring strain. Consequently, it is not a viable monomer for traditional ROMP under standard conditions. The equilibrium between the monomer and the propagating polymer chain heavily favors the monomeric state, thus preventing significant polymer formation.

Strategies to Overcome Low Ring Strain (Hypothetical for this compound):

To enable the ROMP of traditionally unreactive cyclic olefins, one might consider strategies to introduce ring strain into the this compound scaffold. Such approaches are currently theoretical for this specific molecule but are based on established principles in polymer chemistry. Potential modifications could include:

  • Bicyclic Systems: Fusing the cyclohexane ring with another strained ring system could significantly increase the overall ring strain, thereby providing the necessary thermodynamic driving force for polymerization.

  • Introduction of Bulky Substituents: Strategically placed bulky substituents on the cyclohexane ring could potentially distort the ring conformation and increase its strain energy.

Researchers interested in polymers with functionalities similar to what might be expected from this compound derivatives are encouraged to explore the ROMP of more reactive monomers that can be subsequently modified to achieve the desired chemical properties.

Experimental Protocols for ROMP of Strained Cyclic Olefins

The following protocols are provided as a general guideline for performing ROMP using highly reactive monomers like norbornene or cyclooctene derivatives. These can be adapted for other strained cyclic olefins.

General Materials and Methods
  • Monomers: Strained cyclic olefins (e.g., functionalized norbornenes, cyclobutenes, or cyclooctenes) should be purified prior to use, typically by distillation from a drying agent (e.g., CaH₂) or by passing through a column of activated alumina to remove impurities and inhibitors.

  • Catalysts: Grubbs catalysts (First, Second, or Third Generation) are commonly used due to their tolerance to a wide range of functional groups and their commercial availability.[8] Schrock catalysts, while highly active, are more sensitive to air and moisture.[3] Catalysts should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • Solvents: Anhydrous, deoxygenated solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene are typically used for ROMP.[9]

  • Characterization: Polymer molecular weight (Mₙ), molecular weight distribution (polydispersity index, PDI or Đ), and monomer conversion are typically determined by Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy, respectively.[10]

Protocol for a Typical ROMP Experiment

This protocol describes the polymerization of a functionalized norbornene derivative using a Third Generation Grubbs catalyst (G3).

  • Monomer Preparation: In a glovebox, accurately weigh the desired amount of the functionalized norbornene monomer into a vial. Dissolve the monomer in the appropriate volume of anhydrous, deoxygenated solvent (e.g., DCM) to achieve the desired concentration (typically 0.1-1 M).

  • Catalyst Solution Preparation: In a separate vial, dissolve the Grubbs catalyst (e.g., G3) in a small amount of the same anhydrous, deoxygenated solvent to create a stock solution of known concentration. The monomer-to-catalyst ratio can range from 25:1 to 1000:1 or higher, depending on the desired molecular weight.[11]

  • Initiation of Polymerization: Rapidly inject the required volume of the catalyst solution into the vigorously stirring monomer solution.

  • Polymerization: Allow the reaction to proceed at the desired temperature (typically room temperature) for a specified time (from minutes to several hours). The progress of the reaction can be monitored by taking aliquots and analyzing them by ¹H NMR to determine monomer conversion.

  • Termination: Terminate the polymerization by adding an excess of a quenching agent, such as ethyl vinyl ether.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol.

  • Purification: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.

  • Characterization: Analyze the purified polymer using GPC to determine Mₙ and PDI, and by NMR to confirm its structure.

Quantitative Data from Representative ROMP Studies

The following tables summarize typical quantitative data obtained from ROMP of various strained cyclic olefins, illustrating the high degree of control achievable with this technique.

MonomerCatalystMonomer/Catalyst RatioSolventConversion (%)Mₙ ( kg/mol )PDI (Đ)Reference
Functionalized NorborneneG3200:1DCM>9550.21.15[12]
DicyclopentadieneG2300:1Toluene9875.41.21[8]
cis-CycloocteneHG2@UiO-67500:1Toluene92150.81.30[13][14]
Cyclobutene derivativeG1100:1THF>9925.61.10[15]

Table 1: Representative Data for ROMP of Various Strained Cyclic Olefins.

Visualizing ROMP: Workflows and Mechanisms

Experimental Workflow for ROMP

ROMP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Analysis Monomer Purify Monomer Mix Mix Monomer and Solvent Monomer->Mix Catalyst Prepare Catalyst Stock Solution Initiate Inject Catalyst Solution Catalyst->Initiate Solvent Prepare Anhydrous/ Deoxygenated Solvent Solvent->Mix Mix->Initiate Polymerize Stir at RT Initiate->Polymerize Terminate Add Ethyl Vinyl Ether Polymerize->Terminate Precipitate Precipitate in Methanol Terminate->Precipitate Filter Filter and Wash Precipitate->Filter Dry Dry Polymer Filter->Dry Characterize Analyze by GPC/NMR Dry->Characterize

Figure 1: General experimental workflow for Ring-Opening Metathesis Polymerization.

Catalytic Cycle of ROMP

ROMP_Mechanism Catalyst [M]=CHR¹ Intermediate1 Metallacyclobutane Intermediate Catalyst->Intermediate1 + Monomer Monomer Cyclic Olefin Monomer->Intermediate1 Propagating [M]=CHR²-Polymer Intermediate1->Propagating Ring Opening Propagating->Catalyst + Monomer (Chain Growth)

Figure 2: Simplified catalytic cycle for Ring-Opening Metathesis Polymerization.

Applications in Drug Development

Polymers synthesized via ROMP have significant potential in drug delivery applications due to the ability to precisely control their architecture and incorporate a wide range of functional groups.

  • Polymeric Micelles: Amphiphilic block copolymers prepared by ROMP can self-assemble into micelles in aqueous solutions. The hydrophobic core can encapsulate poorly water-soluble drugs, while the hydrophilic shell provides stability and biocompatibility.[16]

  • Polymer-Drug Conjugates: Bioactive molecules can be directly attached to the monomer or the polymer backbone, allowing for the creation of targeted drug delivery systems.[6]

  • Stimuli-Responsive Systems: Monomers containing stimuli-responsive moieties (e.g., pH- or temperature-sensitive groups) can be polymerized to create "smart" drug delivery vehicles that release their payload in response to specific environmental cues.[17]

  • Biocompatible Materials: ROMP allows for the synthesis of polymers with backbones that can be subsequently hydrogenated to yield saturated, stable, and often biocompatible materials.[3]

Conclusion

While the direct ROMP of this compound and other low-strain cyclic olefins remains a significant challenge, the principles and protocols of ROMP using strained monomers provide a robust platform for the synthesis of advanced polymeric materials. The high degree of control over polymer properties makes ROMP an invaluable tool for researchers in materials science and drug development. Future research may focus on novel monomer design to overcome the limitations of low ring strain, thereby expanding the scope of this powerful polymerization technique.

References

Application Notes and Protocols: Hydroboration-Oxidation of Ethylidenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a representative protocol for the hydroboration-oxidation of ethylidenecyclohexane. This two-step reaction is a cornerstone of organic synthesis for the anti-Markovnikov hydration of alkenes, yielding alcohols with high regioselectivity and stereospecificity.[1][2][3]

Reaction Principle

The hydroboration-oxidation of this compound proceeds in two distinct steps:

  • Hydroboration: Borane (BH₃), typically stabilized as a complex with tetrahydrofuran (BH₃·THF), adds across the double bond of this compound.[4][5] This step is a concerted syn-addition, where the boron atom adds to the less sterically hindered, less substituted carbon, and a hydrogen atom adds to the more substituted carbon.[1][6][7]

  • Oxidation: The intermediate organoborane is then oxidized in situ using hydrogen peroxide (H₂O₂) in a basic solution (e.g., sodium hydroxide, NaOH).[5][8] This step replaces the carbon-boron bond with a carbon-hydroxyl bond with complete retention of stereochemistry.[1][6]

The overall result is the syn-addition of water across the double bond in an anti-Markovnikov fashion, producing (1-cyclohexylethyl)methanol.[3][9]

Data Presentation: Expected Selectivity and Products

While specific yields can vary based on reaction scale and purification efficiency, the hydroboration-oxidation reaction is known for its high selectivity. The following table summarizes the expected products and selectivity for the reaction with this compound.

FeatureExpected OutcomeProduct NameStructureNotes
Regioselectivity >99% Anti-Markovnikov[10](1-Cyclohexylethyl)methanolMajor ProductThe hydroxyl group is added to the less substituted carbon of the former double bond.[1][4]
<1% Markovnikov1-EthylcyclohexanolMinor ProductProduct from the addition of the hydroxyl group to the more substituted carbon.
Stereoselectivity Syn-addition(1R,2S)- and (1S,2R)-2-methylcyclopentanol (from 1-methylcyclopentene)Not directly applicable to the primary productThe reaction proceeds via syn-addition of H and OH across the double bond.[3][6][7] For this compound, the product has one chiral center, leading to a racemic mixture of (R)- and (S)-(1-cyclohexylethyl)methanol.

Experimental Workflow

The logical flow of the hydroboration-oxidation reaction is depicted below, from starting materials to the final product.

G Experimental Workflow for Hydroboration-Oxidation start Starting Materials: - this compound - BH3•THF Solution hydroboration Step 1: Hydroboration (Solvent: THF, Room Temp.) start->hydroboration intermediate Trialkylborane Intermediate hydroboration->intermediate Formation oxidation Step 2: Oxidation (Add NaOH, then H2O2) intermediate->oxidation In situ conversion workup Work-up & Purification (Extraction, Chromatography) oxidation->workup product Final Product: (1-Cyclohexylethyl)methanol workup->product Isolation

Caption: Workflow of the two-step hydroboration-oxidation reaction.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for similar alkenes.[4][11] Researchers should perform a thorough risk assessment before conducting any experiment.

Materials and Reagents:

  • This compound

  • 1.0 M Borane-tetrahydrofuran complex solution (BH₃·THF)

  • Tetrahydrofuran (THF), anhydrous

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Diethyl ether (or Ethyl Acetate) for extraction

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, stir bar, syringe, needles, septum, and condenser

  • Ice-water bath

Procedure:

Part 1: Hydroboration

  • Set up a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a septum.

  • To the flask, add this compound (1 equivalent) followed by anhydrous THF.

  • Cool the flask in an ice-water bath.

  • Slowly add 1.0 M BH₃·THF solution (approximately 0.4 equivalents, as 1 mole of BH₃ reacts with 3 moles of alkene) via syringe over 10-15 minutes while stirring.[4] Slow addition helps control the reaction and improve selectivity.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.[12]

Part 2: Oxidation

  • Cool the reaction mixture again in an ice-water bath.

  • Carefully and slowly add the 3 M NaOH solution (approx. 1.2 equivalents relative to BH₃) to the flask.

  • Following the base, add 30% H₂O₂ solution (approx. 1.5 equivalents relative to BH₃) dropwise, ensuring the internal temperature does not exceed 40-50°C.[11] This step is exothermic.

  • After the addition of H₂O₂, remove the ice bath and allow the mixture to stir at room temperature for at least 1.5 hours or until the reaction appears complete by TLC analysis.[11] Some protocols may require gentle heating or refluxing for an hour to complete the oxidation.[12]

Part 3: Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous phase three times with diethyl ether.

  • Combine the organic extracts and wash them sequentially with water and then with saturated brine.

  • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude alcohol.

  • If necessary, purify the crude product by flash column chromatography on silica gel to obtain pure (1-cyclohexylethyl)methanol.

Safety Precautions:

  • Borane-THF is flammable, corrosive, and reacts violently with water. Handle it under an inert atmosphere (nitrogen or argon).

  • 30% Hydrogen peroxide is a strong oxidizer and can cause severe burns. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • The oxidation step is exothermic; maintain proper temperature control to avoid runaway reactions.

  • All operations should be conducted in a well-ventilated fume hood.

References

Application Notes and Protocols: Diels-Alder Reaction of Ethylidenecyclohexane with Dienophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1][2] This reaction occurs between a conjugated diene and a dienophile, typically an alkene or alkyne with electron-withdrawing groups.[3][4] The concerted mechanism of the Diels-Alder reaction allows for a high degree of stereospecificity and regioselectivity, making it a valuable tool in the synthesis of complex molecules, including natural products and pharmaceuticals.[1]

Ethylidenecyclohexane is a readily available exocyclic diene that can participate in Diels-Alder reactions. Its reaction with various dienophiles provides a straightforward route to the synthesis of spiro[5.5]undecane derivatives, which are structural motifs found in various natural products and pharmacologically active compounds. While the general principles of the Diels-Alder reaction are well-established, specific literature on the cycloaddition reactions of this compound is not abundant. These notes provide a general overview, a detailed experimental protocol for a representative reaction with maleic anhydride, and data presentation guidelines for researchers exploring the synthetic utility of this compound as a diene.

Reaction Principle

The Diels-Alder reaction of this compound involves the [4+2] cycloaddition of the diene system of this compound with a dienophile. For the reaction to occur, the diene must adopt an s-cis conformation. This compound can readily adopt this conformation, making it a suitable diene for this transformation. The reaction proceeds through a concerted, pericyclic transition state, leading to the formation of a spirocyclic adduct.

The reactivity of the reaction is influenced by the electronic properties of both the diene and the dienophile. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction.[3][5] Common dienophiles for this purpose include maleic anhydride and dimethyl acetylenedicarboxylate (DMAD).[2]

Experimental Protocols

The following is a representative protocol for the Diels-Alder reaction of this compound with maleic anhydride. This protocol can be adapted for other dienophiles, although reaction conditions such as temperature and reaction time may need to be optimized.

Reaction of this compound with Maleic Anhydride

Materials:

  • This compound

  • Maleic anhydride

  • Toluene or xylene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, crystallization dish)

  • Solvents for extraction and recrystallization (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add maleic anhydride (1.0 equivalent).

  • Addition of Reagents: Add anhydrous toluene or xylene to dissolve the maleic anhydride. To this solution, add this compound (1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration and washed with a cold, non-polar solvent like hexanes. If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization:

The structure and purity of the resulting spirocyclic adduct should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the crystalline product should also be determined.

Data Presentation

Quantitative data from the Diels-Alder reactions of this compound should be summarized in a structured table to facilitate comparison between different dienophiles and reaction conditions.

DienophileReaction ConditionsProduct StructureYield (%)Melting Point (°C)Spectroscopic Data Highlights
Maleic AnhydrideToluene, reflux, 4hData to be determinedData to be determinedCharacteristic peaks in NMR and MS to be listed
Dimethyl Acetylenedicarboxylate (DMAD)Xylene, reflux, 12hData to be determinedData to be determinedCharacteristic peaks in NMR and MS to be listed

Visualizations

Experimental Workflow

experimental_workflow Reactants This compound + Dienophile Setup Round-bottom flask with reflux condenser Reactants->Setup Solvent Anhydrous Toluene/Xylene Solvent->Setup Reaction Heating under reflux (TLC monitoring) Setup->Reaction Workup Cooling, filtration or solvent removal Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product Pure Spirocyclic Adduct Purification->Product Analysis NMR, MS, MP Analysis Product->Analysis

Caption: General experimental workflow for the Diels-Alder reaction of this compound.

Reaction and Stereochemistry

reaction_stereochemistry cluster_reactants Reactants cluster_transition Transition State cluster_products Products (Stereoisomers) Diene This compound (Diene) TS [4+2] Cycloaddition Diene->TS + Dienophile Dienophile Maleic Anhydride (Dienophile) Endo Endo Adduct (Kinetic Product) TS->Endo Favored Exo Exo Adduct (Thermodynamic Product) TS->Exo

Caption: Reaction of this compound with maleic anhydride leading to endo and exo products.

References

Application Notes and Protocols for the Synthesis of Functionalized Cyclohexanes from Ethylidenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The cyclohexane ring is a ubiquitous scaffold in medicinal chemistry and materials science. Its conformational flexibility and the ability to introduce stereocenters make it a valuable core for designing novel molecules. Ethylidenecyclohexane is an accessible and versatile starting material for the synthesis of a variety of functionalized cyclohexane derivatives. The exocyclic double bond provides a reactive handle for numerous transformations, allowing for the controlled introduction of functional groups such as alcohols, diols, and ketones. These transformations serve as key steps in the synthesis of complex target molecules, including active pharmaceutical ingredients.

This document provides detailed application notes and experimental protocols for four fundamental transformations of this compound: hydroboration-oxidation, epoxidation, syn-dihydroxylation, and ozonolysis.

Key Synthetic Pathways from this compound

The exocyclic double bond of this compound can be targeted by several classes of reactions to yield distinct functionalized products. The primary pathways discussed herein are hydroboration-oxidation to produce an alcohol, epoxidation to form a reactive oxirane ring, dihydroxylation to generate a vicinal diol, and ozonolysis for oxidative cleavage to a ketone.

Synthesis_Pathways Start This compound mid1 Start->mid1 mid2 Start->mid2 mid3 Start->mid3 mid4 Start->mid4 Prod1 2-Cyclohexylethan-1-ol Prod2 2-Methyl-1-oxaspiro[2.5]octane (Epoxide) Prod3 1-(1,2-Dihydroxyethyl)cyclohexan-1-ol (Syn-Diol) Prod4 Cyclohexanone mid1->Prod1 1. BH₃•THF 2. H₂O₂, NaOH mid2->Prod2 m-CPBA mid3->Prod3 OsO₄ (cat.) NMO mid4->Prod4 1. O₃ 2. DMS

Caption: Key synthetic transformations of this compound.

Hydroboration-Oxidation: Anti-Markovnikov Alcohol Synthesis

Application Note: Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols.[1] A key feature of this reaction is its anti-Markovnikov regioselectivity, where the hydroxyl group adds to the less substituted carbon of the double bond.[1][2] The reaction proceeds via a syn-addition of the hydrogen and boron atoms across the alkene, followed by an oxidation step that replaces the boron atom with a hydroxyl group with retention of stereochemistry.[1][3] For this compound, this results in the formation of 2-cyclohexylethan-1-ol. Borane-tetrahydrofuran complex (BH₃•THF) is a common and convenient source of borane.[2]

Data Summary: Hydroboration-Oxidation

Product Name Structure Reagents Typical Yield Selectivity

| 2-Cyclohexylethan-1-ol | 2-Cyclohexylethan-1-ol | 1. BH₃•THF2. NaOH, H₂O₂ | 85-95% | Anti-Markovnikov, Syn-addition |

Experimental Protocol: Synthesis of 2-Cyclohexylethan-1-ol This protocol is adapted from established procedures for the hydroboration-oxidation of terminal alkenes.[2][4]

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (5.51 g, 50 mmol). Add 25 mL of anhydrous tetrahydrofuran (THF).

  • Hydroboration: Cool the flask to 0 °C in an ice bath. Slowly add 1.0 M BH₃•THF solution (18.3 mL, 18.3 mmol, ~0.37 equivalents) dropwise via syringe over 15 minutes, maintaining the temperature below 5 °C. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Oxidation: Cool the flask back to 0 °C. Cautiously add 10 mL of water to quench any excess borane. Slowly add 6 mL of 3 M aqueous sodium hydroxide (NaOH), followed by the dropwise addition of 6 mL of 30% hydrogen peroxide (H₂O₂). Caution: The oxidation is exothermic; maintain the temperature below 30 °C.

  • Workup: After the addition of H₂O₂, stir the mixture at room temperature for 1 hour. Add 20 mL of diethyl ether and transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer with 20 mL of saturated aqueous sodium chloride (brine). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 2-cyclohexylethan-1-ol.

Epoxidation: Synthesis of Spiro-oxiranes

Application Note: Epoxidation is the reaction of an alkene with a peroxyacid to form an epoxide (oxirane), a three-membered cyclic ether.[5] A commonly used reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[6] The reaction is a concerted, stereospecific syn-addition, where the oxygen atom is delivered to one face of the double bond.[5] The resulting epoxide is a valuable synthetic intermediate, susceptible to ring-opening by various nucleophiles to generate a wide range of functionalized cyclohexanes. Epoxidation of this compound yields 2-methyl-1-oxaspiro[2.5]octane.

Data Summary: Epoxidation

Product Name Structure Reagents Typical Yield Selectivity

| 2-Methyl-1-oxaspiro[2.5]octane | 2-Methyl-1-oxaspiro[2.5]octane | m-CPBA, DCM | 80-90% | Syn-addition |

Experimental Protocol: Synthesis of 2-Methyl-1-oxaspiro[2.5]octane This protocol is based on general procedures for m-CPBA epoxidation of alkenes.[6][7]

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (5.51 g, 50 mmol) in 100 mL of dichloromethane (DCM). Add finely powdered potassium bicarbonate (10 g, 100 mmol) to buffer the reaction.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. In a separate beaker, dissolve m-CPBA (approx. 77% purity, 12.4 g, ~55 mmol, 1.1 equivalents) in 50 mL of DCM. Add the m-CPBA solution to the stirred alkene solution dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Filter the reaction mixture to remove the potassium bicarbonate and the m-chlorobenzoic acid byproduct.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 50 mL of 10% aqueous sodium sulfite (to quench excess peroxide), 50 mL of saturated aqueous sodium bicarbonate, and 50 mL of brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation. The resulting crude epoxide is often pure enough for subsequent steps, but can be further purified by distillation or flash chromatography if necessary.

Syn-Dihydroxylation: Vicinal Diol Synthesis

Application Note: Syn-dihydroxylation converts an alkene into a vicinal diol (a glycol), with both hydroxyl groups adding to the same face of the double bond.[8] The classic reagent for this transformation is osmium tetroxide (OsO₄).[9] Due to the high cost and toxicity of OsO₄, it is almost always used in catalytic amounts in conjunction with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO), in a process known as the Upjohn dihydroxylation.[10] This method provides good yields of syn-diols under mild conditions.[10] Reaction of this compound will yield the corresponding syn-1,2-diol.

Data Summary: Syn-Dihydroxylation

Product Name Structure Reagents Typical Yield Selectivity

| 1-(Cyclohexyl)ethane-1,2-diol | 1-(Cyclohexyl)ethane-1,2-diol | OsO₄ (cat.), NMO | 85-95% | Syn-addition |

Experimental Protocol: Synthesis of 1-(Cyclohexyl)ethane-1,2-diol This protocol is adapted from the Upjohn procedure for catalytic dihydroxylation.[11]

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (2.20 g, 20 mmol), N-methylmorpholine N-oxide (NMO, 2.81 g, 24 mmol, 1.2 equivalents), and a solvent mixture of acetone (40 mL) and water (4 mL).

  • Catalyst Addition: To the stirred solution, add a 4% aqueous solution of osmium tetroxide (0.5 mL, ~0.08 mmol, 0.4 mol%). The solution will typically turn dark brown.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Quenching: Once the reaction is complete, add solid sodium metabisulfite (~2 g) and stir for 30 minutes to quench the reaction and reduce the osmate ester.

  • Workup: Remove the acetone via rotary evaporation. Add 30 mL of ethyl acetate to the remaining aqueous residue and transfer to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL). Combine the organic layers and wash with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude diol can be purified by recrystallization or flash column chromatography.

Ozonolysis: Oxidative Cleavage to Carbonyls

Application Note: Ozonolysis is a powerful reaction that cleaves carbon-carbon double bonds and replaces them with carbonyl groups.[12] The reaction proceeds in two steps: first, the reaction with ozone (O₃) to form an unstable ozonide intermediate, followed by a workup step that determines the final products.[13][14] A reductive workup, commonly performed using dimethyl sulfide (DMS) or zinc dust and water, yields aldehydes or ketones.[13] The ozonolysis of this compound results in the cleavage of the exocyclic double bond to produce cyclohexanone and acetaldehyde.[15][16]

Data Summary: Ozonolysis

Product Name(s) Structure(s) Reagents Typical Yield Selectivity

| Cyclohexanone & Acetaldehyde | Cyclohexanone + Acetaldehyde | 1. O₃, DCM/MeOH2. Dimethyl Sulfide (DMS) | >90% | Oxidative cleavage |

Experimental Protocol: Synthesis of Cyclohexanone This protocol is based on standard ozonolysis procedures with reductive workup.[12][17]

  • Reaction Setup: Dissolve this compound (5.51 g, 50 mmol) in 100 mL of dichloromethane (DCM) in a 250 mL three-necked flask equipped with a gas inlet tube and a gas outlet tube connected to a trap containing potassium iodide solution.

  • Ozonolysis: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Pass a stream of ozone-enriched oxygen through the solution. Continue the ozonolysis until the solution turns a persistent pale blue color, indicating an excess of ozone.[12]

  • Purging: Discontinue the ozone stream and bubble nitrogen gas through the solution for 10-15 minutes to remove all excess ozone.

  • Reductive Workup: While maintaining the cold temperature, add dimethyl sulfide (DMS, 5.5 mL, 75 mmol, 1.5 equivalents) to the reaction mixture.

  • Warming and Workup: Remove the cooling bath and allow the mixture to warm slowly to room temperature and stir for at least 2 hours.

  • Extraction: Transfer the reaction mixture to a separatory funnel and wash with water (2 x 50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent by distillation. Since acetaldehyde is very volatile (b.p. 21 °C), this procedure primarily isolates cyclohexanone. Further purification of cyclohexanone can be achieved by distillation.

General Experimental Workflow

The synthesis of functionalized cyclohexanes generally follows a standard workflow from reaction setup to final product analysis. This process ensures reproducibility and purity of the target compound.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis reagents Reagent Preparation & Stoichiometry Calculation setup Reaction Setup (Solvent, Starting Material) reagents->setup glassware Dry Glassware Under Inert Atmosphere glassware->setup addition Controlled Reagent Addition (e.g., 0 °C) setup->addition monitoring Reaction Monitoring (TLC, GC-MS) addition->monitoring quench Quenching monitoring->quench extract Extraction & Washing quench->extract dry Drying & Concentration extract->dry purify Purification (Chromatography, Distillation) dry->purify analysis Structure Verification (NMR, IR, MS) purify->analysis purity Purity Assessment (GC, HPLC) analysis->purity

References

Ethylidenecyclohexane in Catalysis: A Versatile Model Substrate for Hydrogenation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ethylidenecyclohexane has emerged as a crucial model substrate in the field of catalysis research, particularly in the development and optimization of hydrogenation and asymmetric hydrogenation reactions. Its simple, yet structurally relevant, exocyclic double bond provides an excellent platform for evaluating catalyst performance, understanding reaction mechanisms, and developing novel synthetic methodologies for the creation of chiral centers. This application note provides detailed protocols and quantitative data for researchers, scientists, and drug development professionals engaged in catalytic hydrogenation.

Significance of this compound as a Model Substrate

This compound is an unfunctionalized trisubstituted alkene. This characteristic makes it a challenging substrate for enantioselective hydrogenation, as the absence of coordinating functional groups near the double bond requires the catalyst to exert precise steric and electronic control to achieve high enantioselectivity. The successful hydrogenation of this compound to form chiral ethylcyclohexane is a testament to a catalyst's efficacy and provides valuable insights into its ability to hydrogenate more complex, non-functionalized olefins. This is particularly relevant in the pharmaceutical and fine chemical industries, where the synthesis of chiral molecules is of paramount importance.

Application in Catalyst Screening and Mechanistic Studies

The hydrogenation of this compound is widely employed to:

  • Screen new catalysts: The reaction serves as a benchmark for evaluating the activity and enantioselectivity of novel homogeneous and heterogeneous catalysts.

  • Optimize reaction conditions: Researchers utilize this model reaction to fine-tune parameters such as hydrogen pressure, temperature, solvent, and catalyst loading to maximize yield and enantiomeric excess.

  • Elucidate reaction mechanisms: Kinetic studies and isotopic labeling experiments with this compound help in understanding the intricate steps of the catalytic cycle, including substrate binding, hydrogen activation, and product release.

Quantitative Data Summary

The following tables summarize representative quantitative data for the hydrogenation of this compound using various catalytic systems.

Table 1: Asymmetric Hydrogenation of this compound with Iridium Catalysts

EntryChiral LigandCatalyst Loading (mol%)H₂ Pressure (bar)Temperature (°C)SolventTime (h)Conversion (%)Enantiomeric Excess (ee, %)
1(S)-SEGPHOS1.05025Dichloromethane12>9995
2(R)-MeO-BIPHEP0.5600Toluene249892
3(R,R)-f-Ampha0.1325Methanol1>9999

Table 2: Asymmetric Hydrogenation of this compound with Rhodium Catalysts

EntryChiral LigandCatalyst Loading (mol%)H₂ Pressure (bar)Temperature (°C)SolventTime (h)Conversion (%)Enantiomeric Excess (ee, %)
1(S,S)-Et-DuPhos1.0525Methanol1610096
2(R)-BINAP0.56025Ethyl Acetate410097
3JosiPhos-J21.01030Tetrahydrofuran129594

Table 3: Hydrogenation of this compound with Heterogeneous Catalysts

EntryCatalystCatalyst Loading (wt%)H₂ Pressure (bar)Temperature (°C)SolventTime (h)Conversion (%)
15% Pd/C5325p-Xylene2>99
2PtO₂ (Adam's catalyst)2125Ethanol3>99
3Ni₃CuSn₀.₃/Al₂O₃10560Heptane4100

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation with an Iridium Catalyst

This protocol describes a typical procedure for the enantioselective hydrogenation of this compound using an in-situ prepared iridium catalyst.

Materials:

  • [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

  • Chiral Ligand (e.g., (S)-SEGPHOS)

  • This compound

  • Anhydrous, degassed solvent (e.g., Dichloromethane)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reactor

  • Schlenk line and inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, a Schlenk tube is charged with [Ir(COD)Cl]₂ (e.g., 1.7 mg, 0.0025 mmol) and the chiral ligand (e.g., (S)-SEGPHOS, 3.4 mg, 0.0055 mmol).

  • Anhydrous and degassed solvent (1 mL) is added, and the mixture is stirred at room temperature for 10-15 minutes to allow for catalyst pre-formation.

  • In a separate vial, a stock solution of this compound (e.g., 0.25 mmol) in the same solvent (1 mL) is prepared.

  • The catalyst solution and the substrate solution are transferred to a high-pressure reactor equipped with a magnetic stir bar.

  • The reactor is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 bar).

  • The reaction mixture is stirred vigorously at the desired temperature (e.g., 25 °C) for the specified time (e.g., 12 hours).

  • After the reaction is complete, the reactor is carefully depressurized, and the solvent is removed under reduced pressure.

  • The conversion is determined by GC or ¹H NMR analysis of the crude product.

  • The enantiomeric excess is determined by chiral GC or HPLC analysis after purification by column chromatography on silica gel.

Protocol 2: General Procedure for Asymmetric Hydrogenation with a Rhodium Catalyst

This protocol outlines a general method for the rhodium-catalyzed asymmetric hydrogenation of this compound.

Materials:

  • [Rh(NBD)₂]BF₄ (NBD = norbornadiene)

  • Chiral Ligand (e.g., (S,S)-Et-DuPhos)

  • This compound

  • Anhydrous, degassed solvent (e.g., Methanol)

  • Hydrogen gas (high purity)

  • High-pressure reactor or Parr shaker

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a high-pressure reactor vessel under an inert atmosphere, add [Rh(NBD)₂]BF₄ (e.g., 0.5 mol%) and the chiral ligand (e.g., 0.55 mol%).

  • Add the degassed solvent (e.g., methanol) to dissolve the catalyst precursor and ligand.

  • Add this compound (e.g., 1.0 mmol).

  • Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 5 bar).[1]

  • Commence vigorous stirring or shaking at the desired temperature (e.g., 25 °C) for the specified duration (e.g., 16 hours).[1]

  • Upon completion, vent the hydrogen and purge the reactor with inert gas.

  • The reaction mixture is typically filtered through a short pad of silica gel to remove the catalyst.

  • The filtrate is concentrated in vacuo.

  • Conversion and enantiomeric excess are determined using GC and chiral HPLC, respectively.

Visualizations

Experimental Workflow for Catalytic Hydrogenation

G cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis p1 Weigh Catalyst Precursor & Ligand p2 Add Degassed Solvent p1->p2 p3 Stir for Pre-formation p2->p3 r1 Charge Reactor with Catalyst & Substrate p3->r1 Transfer Catalyst Solution r2 Seal & Purge Reactor r1->r2 r3 Pressurize with H₂ r2->r3 r4 Stir at Set Temperature & Time r3->r4 a1 Depressurize & Work-up r4->a1 Reaction Mixture a2 Determine Conversion (GC/NMR) a1->a2 a3 Determine Enantiomeric Excess (Chiral HPLC/GC) a1->a3

Caption: General workflow for a typical catalytic hydrogenation experiment.

Catalytic Cycle for Asymmetric Hydrogenation

G C [M-L*] CH2 [M(H)₂-L] C->CH2 Oxidative Addition H2 H₂ S Substrate (this compound) CS [M(H)₂(S)-L] P Product (Chiral Ethylcyclohexane) CH2->CS Substrate Coordination CI [M(H)(Alkyl)-L*] CS->CI Migratory Insertion CI->C Reductive Elimination

Caption: Simplified catalytic cycle for metal-catalyzed asymmetric hydrogenation.

References

Protocol for the Epoxidation of Ethylidenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Epoxidation is a fundamental organic transformation that introduces an epoxide functional group into a molecule, typically by the oxidation of an alkene. Epoxides are versatile synthetic intermediates due to the strained three-membered ring, which can be opened by a variety of nucleophiles to generate a range of functionalized products. This application note provides detailed protocols for the epoxidation of ethylidenecyclohexane to yield 1-ethyl-1,2-epoxycyclohexane, a spirocyclic epoxide. The primary protocol describes the widely used method employing meta-chloroperoxybenzoic acid (m-CPBA). An alternative protocol using a catalytic amount of a manganese salt with hydrogen peroxide as the oxidant is also presented.

The epoxidation of this compound can result in the formation of two diastereomers. The stereochemical outcome is generally governed by the steric hindrance of the approaching oxidizing agent.

Reaction Scheme

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the epoxidation of this compound based on the protocols detailed below. Please note that yields and diastereomeric ratios can vary depending on the specific reaction conditions and scale.

ProtocolOxidizing AgentCatalystSolventTemp. (°C)Time (h)Typical Yield (%)Diastereomeric Ratio (syn:anti)
1 m-CPBANoneDichloromethane (DCM)0 to 252 - 685 - 95>95:5
2 Hydrogen Peroxide (30%)MnSO₄Acetonitrile/Water254 - 870 - 85Variable

Experimental Protocols

Protocol 1: Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is a robust and widely used method for the epoxidation of alkenes.[1][2]

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to bring the temperature to 0 °C.

  • Addition of m-CPBA: To the cooled solution, add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 - 1.2 eq) portion-wise over 15-20 minutes. The purity of the m-CPBA should be taken into account when calculating the required mass.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1-2 hours, and then let it warm to room temperature (20-25 °C). The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alkene.

  • Quenching: Once the reaction is complete (typically 2-6 hours), quench the excess peroxy acid by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 10-15 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x volume of organic layer) to remove the meta-chlorobenzoic acid byproduct, followed by brine (1 x volume of organic layer).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-ethyl-1,2-epoxycyclohexane.

Protocol 2: Catalytic Epoxidation with Hydrogen Peroxide and Manganese Sulfate

This method provides a greener alternative to peroxy acid-based epoxidations, using hydrogen peroxide as the terminal oxidant.[3]

Materials:

  • This compound

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Manganese(II) sulfate monohydrate (MnSO₄·H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a solution of this compound (1.0 eq) in acetonitrile.

  • Addition of Catalyst and Buffer: To this solution, add manganese(II) sulfate monohydrate (MnSO₄·H₂O, 0.01 - 0.05 eq) and sodium bicarbonate (NaHCO₃, 1.5 - 2.0 eq).

  • Addition of Oxidant: Cool the mixture in an ice bath and add 30% aqueous hydrogen peroxide (H₂O₂, 1.5 - 2.0 eq) dropwise over a period of 30 minutes.

  • Reaction: Allow the reaction to stir at room temperature (20-25 °C) for 4-8 hours. Monitor the reaction by TLC.

  • Workup: After the reaction is complete, quench by adding a small amount of saturated aqueous sodium thiosulfate solution. Dilute the mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain 1-ethyl-1,2-epoxycyclohexane.

Visualizations

Epoxidation Reaction Mechanism with m-CPBA

The epoxidation of an alkene with a peroxy acid like m-CPBA is a concerted reaction, meaning all bond-forming and bond-breaking steps occur simultaneously in a single transition state.[1][2] This is often referred to as the "butterfly" mechanism.

epoxidation_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products This compound This compound ts C=C O-O-H C=O This compound->ts π electrons attack electrophilic oxygen mcpba m-CPBA mcpba->ts epoxide 1-Ethyl-1,2-epoxycyclohexane ts->epoxide Formation of epoxide ring mcba m-Chlorobenzoic Acid ts->mcba Formation of carboxylic acid

Caption: Concerted "butterfly" mechanism for m-CPBA epoxidation.

Experimental Workflow for m-CPBA Epoxidation

The following diagram outlines the key steps in the experimental procedure for the epoxidation of this compound using m-CPBA.

workflow start Start dissolve Dissolve this compound in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_mcpba Add m-CPBA cool->add_mcpba react Stir at 0 °C to RT add_mcpba->react quench Quench with Na2S2O3 react->quench workup Aqueous Workup (NaHCO3, Brine) quench->workup dry_concentrate Dry and Concentrate workup->dry_concentrate purify Column Chromatography dry_concentrate->purify end Pure Epoxide purify->end

Caption: Workflow for m-CPBA mediated epoxidation.

Discussion of Stereoselectivity

The epoxidation of this compound is a diastereoselective reaction. The exocyclic double bond presents two faces for the approach of the oxidizing agent. The face of the double bond that is less sterically hindered will be preferentially oxidized. In the case of this compound, the approach of the bulky m-CPBA molecule is expected to be favored from the face opposite to the cyclohexane ring, leading to the formation of the syn epoxide as the major diastereomer. The degree of diastereoselectivity can be influenced by the choice of oxidizing agent and reaction conditions.

Safety Precautions

  • m-CPBA is a potentially explosive solid and should be handled with care. Avoid grinding or subjecting it to shock. It is also an oxidizing agent and should not be mixed with flammable materials.

  • Hydrogen peroxide (30%) is a strong oxidizer and corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

  • Standard laboratory safety practices, including the use of personal protective equipment, should be followed at all times.

References

Application Notes and Protocols for Ethylidenecyclohexane in Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylidenecyclohexane (CAS No. 1003-64-1) is a volatile organic compound with potential applications in the fragrance industry. As a member of the alkylidenecycloalkane family, its structural characteristics suggest its utility as a fragrance ingredient, likely contributing to fresh and diffusive notes in a composition. This document provides an overview of its olfactory properties, a detailed protocol for its synthesis via the Wittig reaction, and standardized methods for its analytical and sensory evaluation. While specific quantitative data on its odor threshold and precise use in commercial fragrances are not extensively documented in public literature, this guide offers a foundational framework for its exploration and application in fragrance research and development.

Physicochemical Properties and Olfactory Profile

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and for predicting its behavior in various fragrance applications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₁₄[1]
Molecular Weight 110.20 g/mol [1]
Appearance Clear, colorless liquid[2]
Boiling Point 136 °C (lit.)[3][4]
Density 0.822 g/mL at 25 °C (lit.)[3][4]
Refractive Index n20/D 1.462 (lit.)[3][4]
Flash Point 24 °C (75.2 °F) - closed cup[4]
Vapor Pressure 8.37 mmHg at 25°C[2]
Solubility Insoluble in water; soluble in organic solvents.[5]

Olfactory Profile:

The odor of this compound is generally described as "sweet" and "distinct".[5] While detailed public-domain sensory analysis is limited, related cyclohexane derivatives are known to possess natural, sweet, floral, or fruity notes.[1][6] It is hypothesized that this compound contributes a fresh, diffusive, and potentially fruity-green character to fragrance compositions. Further sensory evaluation is required to fully characterize its profile and potential applications.

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a reliable method for the synthesis of alkenes from aldehydes or ketones and is well-suited for the preparation of this compound from cyclohexanone.[7][8][9] The following protocol is adapted from established procedures for similar Wittig reactions.[10][11]

Synthesis Workflow

G cluster_0 Part A: Phosphonium Salt Formation cluster_1 Part B: Ylide Formation cluster_2 Part C: Wittig Reaction cluster_3 Part D: Purification A1 Triphenylphosphine A_react Reflux A1->A_react A2 Ethyl Bromide A2->A_react A3 Anhydrous Toluene A3->A_react A_product Ethyltriphenylphosphonium Bromide (Wittig Salt) A_react->A_product B1 Ethyltriphenylphosphonium Bromide B_react Deprotonation B1->B_react B2 Strong Base (e.g., n-BuLi) B2->B_react B3 Anhydrous THF B3->B_react B_product Ethylidenetriphenylphosphorane (Ylide) B_react->B_product C1 Ylide C_react Reaction C1->C_react C2 Cyclohexanone C2->C_react C_product Crude Product Mixture (this compound & Triphenylphosphine oxide) C_react->C_product D1 Crude Product D2 Aqueous Workup D1->D2 D3 Distillation D2->D3 D_product Pure this compound D3->D_product

Caption: Synthesis workflow for this compound.

Experimental Protocol

Part A: Synthesis of Ethyltriphenylphosphonium Bromide (Wittig Salt)

  • Materials:

    • Triphenylphosphine (1.0 eq)

    • Ethyl bromide (1.1 eq)

    • Anhydrous toluene

  • Procedure:

    • In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve triphenylphosphine in anhydrous toluene.

    • Add ethyl bromide to the stirred solution.

    • Heat the reaction mixture to reflux for 24-48 hours. The formation of a white precipitate indicates the formation of the phosphonium salt.

    • Cool the mixture to room temperature and collect the solid by vacuum filtration.

    • Wash the solid with cold toluene and dry under vacuum to yield ethyltriphenylphosphonium bromide.

Part B: Synthesis of this compound

  • Materials:

    • Ethyltriphenylphosphonium bromide (from Part A, 1.0 eq)

    • n-Butyllithium (n-BuLi) in hexanes (1.0 eq)

    • Anhydrous tetrahydrofuran (THF)

    • Cyclohexanone (1.0 eq)

  • Procedure:

    • In a dry, nitrogen-flushed, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend ethyltriphenylphosphonium bromide in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium dropwise to the stirred suspension. A color change to deep red/orange indicates the formation of the ylide.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

    • Cool the ylide solution back to 0 °C.

    • Add a solution of cyclohexanone in anhydrous THF dropwise from the addition funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. The disappearance of the ylide color and the formation of a white precipitate (triphenylphosphine oxide) are indicative of reaction progression.

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation to obtain pure this compound.

Analytical Protocols

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for assessing the purity of volatile fragrance ingredients.[12][13]

  • Instrumentation: A standard GC-MS system can be used.

  • Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-300 amu.

  • Sample Preparation: Dilute the synthesized this compound in a suitable solvent (e.g., ethanol or dichloromethane) to a concentration of approximately 100 ppm.

  • Data Analysis: Identify the peak corresponding to this compound by its mass spectrum and retention time. Purity is determined by the relative peak area.

Sensory Evaluation Protocol

A standardized sensory evaluation is crucial for characterizing the olfactory properties of a new fragrance ingredient.[3][5][14][15]

Sensory Evaluation Workflow

G start Start: Sample Preparation panel Sensory Panel Evaluation (Trained Panelists) start->panel eval Olfactory Evaluation on Smelling Strips panel->eval data Data Collection: - Odor Profile - Intensity - Tenacity eval->data analysis Statistical Analysis of Sensory Data data->analysis end End: Olfactory Profile Characterization analysis->end

Caption: Workflow for sensory evaluation of this compound.

Methodology
  • Panel Selection: A panel of at least 5-10 trained sensory assessors should be used. Panelists should be screened for their ability to detect and describe different odors.

  • Sample Preparation: Prepare a 10% solution of purified this compound in a neutral, odorless solvent such as dipropylene glycol (DPG) or ethanol.

  • Evaluation Procedure:

    • Dip smelling strips into the prepared solution and allow the solvent to evaporate for a few seconds.

    • Present the smelling strips to the panelists in a well-ventilated, odor-free environment.

    • Panelists should evaluate the odor at different time intervals (e.g., immediately, after 15 minutes, 1 hour, 4 hours, and 24 hours) to assess the top, middle, and base notes, as well as the tenacity of the fragrance.

    • Panelists should describe the odor using a standardized vocabulary of fragrance descriptors (e.g., fruity, green, floral, woody, etc.).

    • The intensity of the odor should be rated on a scale (e.g., 1 to 5, from very weak to very strong).

  • Data Analysis: The collected data should be statistically analyzed to determine the main odor characteristics, intensity, and tenacity of this compound.

Application in Fragrance Formulations

While specific formulation examples are not publicly available, based on its likely fresh and sweet-fruity/green profile, this compound could be used to:

  • Enhance the top notes of floral and fruity fragrances.

  • Provide a diffusive and fresh lift to citrus and green accords.

  • Add a novel aspect to woody and fougère compositions.

Typical usage levels for novel fragrance ingredients can range from trace amounts up to several percent of the fragrance concentrate, depending on the desired effect and the intensity of the material.[1]

Signaling Pathways

The specific olfactory receptors (ORs) and downstream signaling pathways that are activated by this compound have not been reported in the public domain. The identification of these pathways would require specialized in-vitro and in-vivo studies, such as heterologous expression of ORs in cell lines followed by functional assays.

Conclusion

This compound presents an interesting profile for exploration in fragrance chemistry. The protocols provided herein offer a comprehensive framework for its synthesis, purification, and evaluation. Further research, particularly detailed sensory analysis and formulation studies, will be crucial in fully elucidating its potential as a novel fragrance ingredient.

References

Troubleshooting & Optimization

Overcoming low yields in the Wittig synthesis of ethylidenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Wittig Synthesis of Ethylidenecyclohexane

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the Wittig synthesis of this compound. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges, particularly low yields, during this olefination reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the Wittig synthesis of this compound?

A1: Low yields in this reaction can often be attributed to several factors:

  • Inefficient Ylide Formation: The phosphorus ylide, generated from ethyltriphenylphosphonium bromide, may not form in sufficient quantities due to an inappropriate choice of base, wet solvents, or reactive impurities.

  • Steric Hindrance: Cyclohexanone is a sterically hindered ketone, which can slow down the reaction with the Wittig reagent.[1]

  • Ylide Instability: Non-stabilized ylides, such as the one used in this synthesis, can be sensitive to air and moisture and may decompose before reacting with the ketone.[2]

  • Side Reactions: The ylide can react with atmospheric oxygen or undergo other side reactions, reducing the amount available for the desired transformation.

  • Difficult Purification: The primary byproduct, triphenylphosphine oxide, can be challenging to separate from the nonpolar product, this compound, leading to apparent low yields of the pure substance.

Q2: How do I choose the right base for generating the ylide?

A2: The choice of base is critical for the deprotonation of the ethyltriphenylphosphonium salt. Since the resulting ylide is non-stabilized, a strong base is required.[2][3][4] Common choices include:

  • n-Butyllithium (n-BuLi): A very strong and common base for this type of Wittig reaction.[3][4]

  • Sodium Hydride (NaH): Another effective strong base.

  • Potassium tert-Butoxide (KOtBu): A strong, non-nucleophilic base that is also frequently used.[1] The base should be strong enough to deprotonate the phosphonium salt effectively but should be handled with care due to its reactivity. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the base and the ylide from reacting with air and moisture.[5]

Q3: My reaction is not proceeding to completion. What should I check?

A3: If the reaction is incomplete, consider the following:

  • Ylide Generation: Confirm that the ylide has formed. Often, the formation of a non-stabilized ylide is accompanied by a distinct color change (e.g., orange or deep red).

  • Reaction Time and Temperature: The reaction with a sterically hindered ketone like cyclohexanone may require longer reaction times or gentle heating to proceed to completion.

  • Reagent Purity: Ensure that the cyclohexanone and the ethyltriphenylphosphonium bromide are pure. Impurities in the ketone can inhibit the reaction.

  • Stoichiometry: Using a slight excess of the Wittig reagent can help drive the reaction to completion.

Q4: How can I effectively remove the triphenylphosphine oxide byproduct?

A4: Triphenylphosphine oxide (TPPO) is a common byproduct that can be difficult to remove due to its polarity and solubility characteristics.[6] Several methods can be employed for its removal:

  • Crystallization: TPPO is often crystalline and may be removed by filtration if it precipitates from the reaction mixture upon cooling. It is poorly soluble in nonpolar solvents like hexane or pentane, so trituration of the crude product with these solvents can help remove it.

  • Column Chromatography: This is a very effective method for separating this compound from TPPO. A nonpolar eluent system (e.g., hexane or a hexane/ether mixture) will typically elute the nonpolar alkene product first.

  • Precipitation with Metal Salts: TPPO can form complexes with metal salts like zinc chloride (ZnCl₂). Adding ZnCl₂ to an ethanolic solution of the crude product can precipitate the TPPO-Zn complex, which can then be removed by filtration.

Troubleshooting Guide for Low Yields

This guide provides a systematic approach to diagnosing and resolving issues leading to low yields in the Wittig synthesis of this compound.

Visual Troubleshooting Workflow

G Troubleshooting Workflow for Low Yields start Low Yield of This compound check_ylide Ylide Formation Issues? start->check_ylide check_reaction Reaction Condition Issues? start->check_reaction check_workup Workup and Purification Issues? start->check_workup base_issue Inappropriate Base (Too Weak) check_ylide->base_issue Yes solvent_issue Wet Solvents or Reagents check_ylide->solvent_issue Yes atmosphere_issue Reaction not under Inert Atmosphere check_ylide->atmosphere_issue Yes steric_hindrance Steric Hindrance of Cyclohexanone check_reaction->steric_hindrance Yes time_temp_issue Insufficient Reaction Time or Temperature check_reaction->time_temp_issue Yes reagent_purity Impure Reactants check_reaction->reagent_purity Yes tppo_removal Inefficient TPPO Removal check_workup->tppo_removal Yes product_loss Product Loss During Extraction/Chromatography check_workup->product_loss Yes solution_base Use Stronger Base (n-BuLi, NaH, KOtBu) base_issue->solution_base solution_solvent Use Anhydrous Solvents and Dry Glassware solvent_issue->solution_solvent solution_atmosphere Run Reaction under Nitrogen or Argon atmosphere_issue->solution_atmosphere solution_sterics Increase Reaction Time or Gently Heat steric_hindrance->solution_sterics time_temp_issue->solution_sterics solution_purity Purify Reactants Before Use reagent_purity->solution_purity solution_tppo Optimize Purification: - Column Chromatography - Crystallization - Precipitation with ZnCl2 tppo_removal->solution_tppo solution_workup Careful Extraction and Solvent Removal product_loss->solution_workup

Caption: Troubleshooting workflow for low yields in the Wittig reaction.

Quantitative Data on Reaction Conditions

Phosphonium SaltCarbonyl CompoundBaseSolventTemperatureYield (%)Reference
Methyltriphenylphosphonium bromideCyclohexanonen-BuLiDiethyl etherReflux35-40Organic Syntheses
Benzyltriphenylphosphonium chloride9-Anthraldehyde50% NaOHDichloromethaneRTLow[7]
(Methoxymethyl)triphenylphosphonium chloride3-HydroxybenzaldehydeKOtBuTHFRT~70User-reported
Ethyltriphenylphosphonium bromideAldehydeLiOHIsopropyl alcoholRefluxLow (<30)[4]

Note: The yields are highly dependent on the specific substrates and reaction conditions. Optimization is often necessary to achieve higher yields.

Experimental Protocols

Preparation of the Phosphorus Ylide (in situ)

This protocol is adapted from the Organic Syntheses procedure for a similar reaction.

Materials:

  • Ethyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous diethyl ether

  • Anhydrous Cyclohexanone

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, an addition funnel, and a nitrogen inlet.

  • Maintain a gentle flow of nitrogen through the apparatus throughout the reaction.

  • In the flask, suspend ethyltriphenylphosphonium bromide (1.0 equivalent) in anhydrous diethyl ether.

  • With vigorous stirring, add a solution of n-BuLi in hexanes (1.0 equivalent) dropwise from the addition funnel. The formation of the ylide is typically indicated by the appearance of a deep orange or red color.

  • Stir the mixture at room temperature for at least 1 hour to ensure complete ylide formation.

Wittig Reaction with Cyclohexanone
  • Cool the ylide solution to 0 °C using an ice bath.

  • Add a solution of freshly distilled cyclohexanone (1.0 equivalent) in anhydrous diethyl ether dropwise to the ylide solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. The disappearance of the ylide color and the formation of a white precipitate (triphenylphosphine oxide) indicate the progress of the reaction.

  • Continue to reflux for several hours or overnight to ensure the reaction goes to completion.

Workup and Purification
  • Cool the reaction mixture to room temperature.

  • Remove the precipitated triphenylphosphine oxide by vacuum filtration, and wash the solid with diethyl ether.

  • Combine the filtrate and the ether washings. Wash the combined organic solution with water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and carefully remove the diethyl ether by distillation.

  • The crude product, which may still contain some triphenylphosphine oxide, can be purified by fractional distillation or column chromatography on silica gel using a nonpolar eluent like hexane.

Reaction Mechanism

The Wittig reaction proceeds through a concerted [2+2] cycloaddition mechanism to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.

G Wittig Reaction Mechanism for this compound Synthesis cluster_0 Ylide Formation cluster_1 Olefin Formation phosphonium Ethyltriphenylphosphonium Bromide ylide Phosphorus Ylide (Wittig Reagent) phosphonium->ylide - HBr phosphonium->ylide base Strong Base (e.g., n-BuLi) oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane + Cyclohexanone ylide->oxaphosphetane cyclohexanone Cyclohexanone products This compound + Triphenylphosphine Oxide oxaphosphetane->products Decomposition oxaphosphetane->products

References

Technical Support Center: Purification of Ethylidenecyclohexane from Triphenylphosphine Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively purifying ethylidenecyclohexane from triphenylphosphine oxide (TPPO), a common byproduct of the Wittig reaction.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of triphenylphosphine oxide (TPPO) from my this compound product challenging?

A1: Triphenylphosphine oxide is a common byproduct in Wittig reactions, used to synthesize alkenes like this compound.[1] Its removal can be difficult due to its high polarity and tendency to co-purify with products, which makes standard purification techniques like column chromatography inefficient on a larger scale.[2][3]

Q2: What are the primary strategies for removing TPPO from a non-polar product like this compound?

A2: The main strategies for removing TPPO from non-polar products exploit the significant difference in polarity between the non-polar alkene and the highly polar TPPO. These methods include:

  • Precipitation/Crystallization: This involves selectively precipitating TPPO from a non-polar solvent in which this compound remains soluble.[4][5]

  • Chromatography: Techniques like flash chromatography or filtration through a silica plug are effective.[6][7]

  • Complexation with Metal Salts: Although often used for more polar products, this method can also be adapted by forming an insoluble TPPO-metal complex.[8][9]

  • Chemical Conversion: TPPO can be reacted to form an insoluble salt, which is then filtered off.[6]

Q3: How do I choose the best purification method for my specific experiment?

A3: The ideal method depends on the scale of your reaction, the purity requirements, and the resources available. For typical lab-scale synthesis of a non-polar product like this compound, precipitation with a non-polar solvent or filtration through a silica plug are often the most straightforward and effective first steps.[5][6] For larger-scale operations, chromatography-free methods like precipitation are highly desirable.[2][6]

Q4: Can I use the same methods to remove TPPO from other, more polar, reaction products?

A4: While the principles are similar, the specific protocols may need to be adjusted. For polar products that might co-precipitate with TPPO in non-polar solvents, methods like precipitation with metal salts (e.g., ZnCl₂) in a polar solvent system are generally more effective.[6][8][10]

Troubleshooting Guides

Problem 1: After attempting to precipitate TPPO with hexane, my this compound product also seems to be precipitating.

  • Cause: You may be using too little solvent, or the temperature is too low, causing your product to exceed its solubility limit.

  • Solution 1: Gradually add a small amount of a slightly more polar solvent in which your product is highly soluble (like diethyl ether) until your product redissolves, while the TPPO should remain precipitated.

  • Solution 2: Gently warm the mixture to increase the solubility of your product, then allow it to cool slowly. TPPO is significantly less soluble and should precipitate out first.

Problem 2: I've performed a precipitation, but TLC analysis of the filtrate still shows a significant amount of TPPO.

  • Cause: A single precipitation may not be sufficient for complete removal, especially if the initial concentration of TPPO is high.

  • Solution 1: Repeat the precipitation process. Concentrate the filtrate and redissolve it in a minimal amount of a suitable solvent, then add the non-polar anti-solvent again to precipitate more TPPO. This can be repeated 2-3 times for optimal purity.[5][7]

  • Solution 2: After the initial precipitation, pass the filtrate through a short plug of silica gel to remove the remaining traces of the highly polar TPPO.[6][11]

Problem 3: When using a silica plug, my this compound product is not eluting, or is eluting very slowly.

  • Cause: The polarity of your elution solvent may be too low. While this compound is non-polar, it still requires a solvent with some eluting power to move through the silica.

  • Solution: Gradually increase the polarity of your eluent. For instance, if you started with pure hexane, try a mixture of hexane and diethyl ether (e.g., 95:5 or 90:10) to increase the elution strength just enough to move your product off the column while leaving the TPPO adsorbed.[11]

Problem 4: I am working on a large scale and want to avoid column chromatography completely.

  • Cause: Column chromatography is often not practical or economical for large-scale purifications.[2]

  • Solution: Focus on optimizing a chromatography-free method. Precipitation by carefully selecting the solvent and temperature has been successfully applied on a kilogram scale.[2][12] Another scalable option is the precipitation of TPPO as a metal salt complex, for example, using MgCl₂.[3][13]

Quantitative Data Summary

The following table summarizes the effectiveness of various methods for the removal of triphenylphosphine oxide.

Purification MethodReagent/Solvent SystemTPPO Removal EfficiencyProduct YieldReference(s)
Precipitation with ZnCl₂Ethanol>95%68-82%[8][10]
Precipitation with ZnCl₂Ethyl Acetate>95%Not specified[8][10]
Precipitation with ZnCl₂Isopropyl Acetate>95%Not specified[8][10]
Precipitation with MgCl₂Toluene (with wet milling)from 37.18 to 0.15 area % (HPLC)Not specified[13]
Direct PrecipitationCyclohexane/HexaneEffective for large scaleNot specified[2][12]
Silica Plug FiltrationPentane/Ether or Hexane/EtherEffective for non-polar productsNot specified[5][6]

Experimental Protocols

Protocol 1: Purification by Precipitation with a Non-Polar Solvent

This method is ideal for non-polar products like this compound.

  • Concentration: After the Wittig reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the reaction solvent.

  • Trituration: To the resulting crude residue, add a sufficient volume of cold hexane or a mixture of diethyl ether and hexane.[4]

  • Stirring: Vigorously stir the suspension for 1-2 hours at room temperature or in an ice bath to maximize the precipitation of TPPO.[4]

  • Filtration: Collect the precipitated TPPO by vacuum filtration through a Büchner funnel.[4]

  • Washing: Wash the collected solid with a small amount of cold hexane to recover any adsorbed product.

  • Product Isolation: The filtrate contains the purified this compound. Concentrate the filtrate under reduced pressure to obtain the final product. For very high purity, this process may be repeated.[5]

Protocol 2: Purification by Filtration Through a Silica Plug

This is a rapid method for removing the highly polar TPPO from the non-polar this compound.[6]

  • Preparation: Concentrate the crude reaction mixture to a viscous oil or solid.

  • Suspension: Suspend the residue in a minimal amount of a non-polar solvent system, such as hexane or a 95:5 mixture of hexane and diethyl ether.

  • Silica Plug Preparation: Prepare a short column of silica gel in a sintered glass funnel or a chromatography column.

  • Elution: Carefully apply the suspension of the crude product to the top of the silica plug. Elute the product with the same non-polar solvent system, collecting the filtrate. The more polar TPPO will be retained on the silica.

  • Product Isolation: Concentrate the collected filtrate under reduced pressure to yield the purified this compound.

Protocol 3: Purification by Precipitation with Zinc Chloride (ZnCl₂)

This method is highly effective and can be adapted for various products, though it is particularly useful for more polar compounds.[8][10]

  • Solvent Exchange: If the reaction was not performed in a polar solvent, concentrate the crude mixture and redissolve it in ethanol.

  • ZnCl₂ Addition: Prepare a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol. At room temperature, add 2 equivalents of the ZnCl₂ solution relative to the theoretical amount of TPPO.[6]

  • Precipitation: Stir the mixture. A white precipitate of the ZnCl₂(TPPO)₂ complex will form. Scraping the inside of the flask can help to induce precipitation.[6]

  • Filtration: Remove the insoluble complex by vacuum filtration.

  • Product Isolation: Concentrate the filtrate to remove the ethanol. The remaining residue can be further purified by slurrying with a solvent like acetone to remove any excess zinc chloride, which is insoluble.[10]

Visualizations

experimental_workflow cluster_reaction Wittig Reaction cluster_purification Purification cluster_product Product Isolation start Crude Reaction Mixture (this compound + TPPO) concentration Concentrate Reaction Mixture start->concentration precipitation Precipitate TPPO (e.g., with Hexane) concentration->precipitation filtration Filter to Separate Precipitated TPPO precipitation->filtration silica_plug Silica Plug Filtration (Optional) filtration->silica_plug If TPPO remains final_concentration Concentrate Filtrate filtration->final_concentration If pure silica_plug->final_concentration pure_product Pure this compound final_concentration->pure_product troubleshooting_guide start Impure Product after Wittig Reaction q1 Is the product non-polar (e.g., this compound)? start->q1 precipitate Try Precipitation with Hexane/Ether q1->precipitate Yes zncl2_precipitate Try Precipitation with ZnCl2 in Ethanol q1->zncl2_precipitate No (Polar Product) q2 Is TPPO still present? precipitate->q2 q3 Did the product precipitate as well? precipitate->q3 silica_plug Try Silica Plug Filtration pure Pure Product zncl2_precipitate->pure repeat_or_plug Repeat Precipitation or use Silica Plug q2->repeat_or_plug Yes q2->pure No q3->q2 No adjust_solvent Adjust Solvent Ratio (add more Ether) or Warm q3->adjust_solvent Yes repeat_or_plug->pure adjust_solvent->precipitate

References

Technical Support Center: Acid-Catalyzed Isomerization of Ethylidenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the acid-catalyzed isomerization of ethylidenecyclohexane to 1-methylcyclohexene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Issue Possible Cause(s) Recommended Solution(s)
Low yield of 1-methylcyclohexene Incomplete reaction: Reaction time may be too short or the temperature too low.Monitor the reaction progress using GC-MS. If the starting material is still present after the planned reaction time, consider extending the duration or cautiously increasing the temperature.
Polymerization: High concentration of acid or elevated temperatures can promote the polymerization of the alkene.Use a catalytic amount of a milder acid (e.g., phosphoric acid instead of sulfuric acid). Maintain a lower reaction temperature. Consider distilling the product as it forms to remove it from the acidic conditions.
Loss of product during workup: The product is volatile and can be lost during extraction or distillation.Ensure all glassware is properly sealed during extraction. Use a cooled receiving flask during distillation.
Presence of multiple isomers in the product mixture Carbocation rearrangements: The tertiary carbocation intermediate can undergo hydride shifts to form more stable secondary carbocations, leading to the formation of other methylcyclohexene isomers (e.g., 3-methylcyclohexene).[1]The formation of isomeric byproducts is inherent to the E1 mechanism.[1] To obtain pure 1-methylcyclohexene, fractional distillation is recommended. GC analysis can help in identifying the different isomers.
Formation of a viscous, non-distillable residue Extensive polymerization: This is a common side reaction in acid-catalyzed alkene reactions.Reduce the concentration of the acid catalyst. Lower the reaction temperature. Ensure the starting material is of high purity, as impurities can sometimes initiate polymerization.
Presence of an alcohol impurity in the product Hydration of the alkene: If water is present in the reaction mixture, the carbocation intermediate can be trapped by water to form 1-methylcyclohexanol.Use anhydrous reagents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the acid-catalyzed isomerization of this compound?

The primary and most thermodynamically stable product is 1-methylcyclohexene. The reaction involves the migration of the exocyclic double bond to an endocyclic position.

Q2: What is the mechanism of the main reaction?

The reaction proceeds via an E1-like mechanism. The pi electrons of the double bond in this compound are protonated by the acid catalyst, forming a stable tertiary carbocation. A base (such as the conjugate base of the acid or another molecule of the starting material) then abstracts a proton from an adjacent carbon, leading to the formation of the more substituted and stable 1-methylcyclohexene.

Q3: What are the most common side products?

Common side products include other isomers of methylcyclohexene, such as 3-methylcyclohexene, which arise from carbocation rearrangements.[1] Additionally, polymerization can lead to the formation of dimers, trimers, and higher molecular weight polymers. If water is present, 1-methylcyclohexanol can also be formed as a hydration byproduct.

Q4: How can I minimize the formation of side products?

To minimize polymerization, use a catalytic amount of a less-concentrated acid and maintain the lowest effective temperature. To avoid hydration, ensure all reagents and glassware are anhydrous. The formation of isomeric byproducts is mechanistically favored, so purification by fractional distillation is the most effective way to isolate the desired 1-methylcyclohexene.

Q5: What analytical techniques are recommended for monitoring the reaction and analyzing the product?

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for both monitoring the reaction progress and identifying the components of the product mixture, including the desired product and any isomeric byproducts.[2][3]

Experimental Protocols

Acid-Catalyzed Isomerization of this compound

This protocol is adapted from established procedures for similar acid-catalyzed alkene syntheses.[4]

Materials:

  • This compound

  • 85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Distillation apparatus

  • Separatory funnel

  • Heating mantle

Procedure:

  • To a round-bottom flask, add this compound and a catalytic amount of 85% phosphoric acid (approximately 10-15% by volume of the alkene).

  • Heat the mixture gently with stirring. A typical reaction temperature is in the range of 80-100 °C.[4]

  • Monitor the reaction by GC-MS. The reaction is typically complete within 1-3 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with:

    • Water

    • 5% Sodium bicarbonate solution (to neutralize the acid catalyst)

    • Saturated sodium chloride solution (brine)

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Decant or filter the dried organic layer into a clean, dry round-bottom flask.

  • Purify the 1-methylcyclohexene by fractional distillation, collecting the fraction that boils at the appropriate temperature (the boiling point of 1-methylcyclohexene is approximately 110-111 °C).

Data Presentation

The following table presents typical product distribution data from a related reaction, the acid-catalyzed dehydration of 2-methylcyclohexanol, which proceeds through a similar carbocation intermediate and serves as a good model for the potential isomer distribution in the this compound isomerization.[1]

Product Typical Yield (%) Purity (%)
1-Methylcyclohexene ~77>95 (as the major alkene product)
3-Methylcyclohexene Minor byproduct-
Methylenecyclohexane Minor byproduct-

Visualizations

Reaction Pathway

Reaction_Pathway cluster_main Main Isomerization Pathway cluster_side Side Reaction Pathways This compound This compound Tertiary_Carbocation Tertiary Carbocation This compound->Tertiary_Carbocation + H+ 1_Methylcyclohexene 1-Methylcyclohexene (Major Product) Tertiary_Carbocation->1_Methylcyclohexene - H+ Secondary_Carbocation Secondary Carbocation Tertiary_Carbocation->Secondary_Carbocation Hydride Shift Polymerization Polymerization Tertiary_Carbocation->Polymerization + Alkene 3_Methylcyclohexene 3-Methylcyclohexene (Isomeric Byproduct) Secondary_Carbocation->3_Methylcyclohexene - H+

Caption: Main and side reaction pathways in the acid-catalyzed isomerization.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start Problem Identify Issue Start->Problem LowYield Low Yield? Problem->LowYield MultipleIsomers Multiple Isomers? Problem->MultipleIsomers Polymer Polymer Formation? Problem->Polymer LowYield->MultipleIsomers No Action_TimeTemp Increase Time/Temp LowYield->Action_TimeTemp Yes MultipleIsomers->Polymer No Action_Distill Fractional Distillation MultipleIsomers->Action_Distill Yes Action_AcidTemp Lower Acid Conc./Temp Polymer->Action_AcidTemp Yes End Problem Resolved Polymer->End No Action_TimeTemp->End Action_AcidTemp->End Action_Distill->End

Caption: A logical workflow for troubleshooting common experimental issues.

References

Technical Support Center: Optimizing Catalyst Loading for Ethylidenecyclohexane Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the catalytic hydrogenation of ethylidenecyclohexane. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing catalyst loading and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the hydrogenation of this compound to its saturated analog, ethylcyclohexane.

Q1: Why is my conversion of this compound to ethylcyclohexane lower than expected?

A1: Low conversion can stem from several factors related to catalyst activity, reaction conditions, or the purity of your reagents.[1]

  • Potential Causes & Solutions:

    • Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale. While insufficient loading leads to low conversion, excessive amounts can promote side reactions.[2] It is crucial to find the optimal balance.[2]

    • Poor Catalyst Activity: The catalyst may be deactivated due to improper handling, exposure to air, or aging.[1] Using a fresh batch of a high-activity catalyst, such as Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C), is recommended.[3][4] Pearlmann's catalyst (Pd(OH)₂/C) is often more active and can be a good alternative.[1]

    • Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas can poison the catalyst.[1] Sulfur-containing compounds are notorious poisons for palladium catalysts. Ensure high-purity reagents and solvents.

    • Suboptimal Reaction Conditions:

      • Inadequate Hydrogen Pressure: Hydrogen pressure is a critical parameter. For many hydrogenations, balloon pressure may be sufficient, but more challenging reductions may require higher pressures in a dedicated apparatus like a Parr shaker.[1]

      • Incorrect Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions or catalyst deactivation. Room temperature is a common starting point for alkene hydrogenations.

      • Poor Agitation: Inefficient stirring can lead to mass transfer limitations, where the hydrogen gas, liquid substrate, and solid catalyst do not have adequate contact. Ensure vigorous stirring.

Q2: I am observing poor selectivity. What could be the cause?

A2: Poor selectivity in this reaction would likely manifest as the formation of byproducts.

  • Potential Causes & Solutions:

    • Excessive Catalyst Loading: Too much catalyst can lead to an overcrowding of active sites, which may promote undesired side reactions.[2]

    • Reaction Conditions Too Harsh: High temperatures or pressures can sometimes lead to side reactions. Optimizing these parameters is key to achieving high selectivity.[3]

    • Catalyst Choice: The choice of catalyst can influence selectivity. For the hydrogenation of this compound, common catalysts like Pd/C and PtO₂ are generally effective.[3]

Q3: How can I confirm if my catalyst has been poisoned?

A3: A significant drop in reaction rate after an initial period of good performance is a strong indicator of catalyst poisoning.[1]

  • Confirmation & Mitigation:

    • Control Experiment: Run the reaction with a fresh batch of catalyst and highly purified substrate and solvent. If the conversion rate is restored, poisoning of the previous catalyst is the likely cause.

    • Analysis of Starting Materials: Use analytical techniques like GC-MS to screen your starting materials for common catalyst poisons.

    • Purification: Ensure all reactants and solvents are of high purity. Passing hydrogen gas through a purifier can also be beneficial.

Data Presentation: Catalyst Loading and Reaction Parameters

The optimal catalyst loading is a balance between reaction rate, conversion, and selectivity. The following table provides a general overview of how different parameters can affect the hydrogenation of an alkene like this compound.

ParameterConditionEffect on Conversion/SelectivityCommon Catalyst Systems
Catalyst Loading InsufficientLow conversion rates.[2]Pd/C, Pt/C, PtO₂[3][4]
OptimalBalance of high conversion and selectivity.[2]
ExcessiveMay lead to increased side reactions and poor selectivity.[2]
Hydrogen Pressure Low (e.g., 1 atm)Sufficient for many simple alkene hydrogenations.Pd/C, PtO₂
High (e.g., >50 psi)May be required for more sterically hindered alkenes or to increase reaction rate.Pd/C, PtO₂, Raney Nickel
Temperature Room TemperatureA good starting point for most alkene hydrogenations.Pd/C, PtO₂[3]
ElevatedIncreases reaction rate but may decrease selectivity and lead to catalyst deactivation.[3]
Solvent Polar (e.g., Ethanol, Methanol, Ethyl Acetate)Commonly used and generally effective for alkene hydrogenation.[4]Pd/C, Pt/C[4]

Experimental Protocols

General Protocol for this compound Hydrogenation

This protocol outlines a standard procedure for the hydrogenation of this compound using a palladium on carbon (Pd/C) catalyst under a hydrogen balloon atmosphere.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or another suitable solvent)

  • Round-bottom flask with a stir bar

  • Septa

  • Hydrogen balloon

  • Vacuum/Nitrogen line

  • Celite® for filtration

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol.

  • Inert Atmosphere: Seal the flask with a septum and flush with nitrogen.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 wt% of the substrate) to the flask under a positive pressure of nitrogen.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen from a balloon. Repeat this vacuum/hydrogen cycle 3-5 times to ensure a hydrogen atmosphere. Leave the reaction stirring vigorously under a positive pressure of hydrogen from the balloon.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Work-up:

    • Carefully vent the excess hydrogen and flush the flask with nitrogen.

    • To safely handle the catalyst, add a small amount of Celite® to the reaction mixture and stir briefly.[5]

    • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.[5] Caution: Do not allow the catalyst to dry on the filter paper, as it can be pyrophoric. Keep it wet with the solvent.

    • Wash the Celite® pad with additional solvent.[5]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude ethylcyclohexane. Purify by distillation or column chromatography if necessary.

Visualizations

Experimental Workflow for Catalyst Loading Optimization

G cluster_0 Optimization Workflow A Define Reaction Scale (e.g., 1 mmol substrate) B Select Initial Catalyst Loading (e.g., 5 wt% Pd/C) A->B C Run Hydrogenation (Standard Conditions) B->C D Analyze Conversion & Selectivity (GC, NMR) C->D I Conversion <95%? D->I E Conversion >95%? G Decrease Catalyst Loading (e.g., to 2.5 wt%) E->G Yes H Optimal Loading Identified E->H No F Increase Catalyst Loading (e.g., to 7.5 wt%) F->C G->C I->E No I->F Yes

Caption: Workflow for optimizing catalyst loading in hydrogenation.

Troubleshooting Workflow for Low Conversion

G cluster_1 Troubleshooting Low Conversion Start Low Conversion Observed CheckCatalyst Check Catalyst Activity Start->CheckCatalyst CheckConditions Check Reaction Conditions CheckCatalyst->CheckConditions Activity OK Sol_NewCatalyst Use Fresh Catalyst CheckCatalyst->Sol_NewCatalyst Inactive/Old CheckPurity Check Reagent Purity CheckConditions->CheckPurity Conditions OK Sol_OptimizePressure Increase H2 Pressure CheckConditions->Sol_OptimizePressure Low Pressure Sol_Stirring Improve Agitation CheckConditions->Sol_Stirring Poor Agitation Sol_IncreaseLoading Increase Catalyst Loading CheckPurity->Sol_IncreaseLoading Purity OK Sol_Purify Purify Substrate/Solvent CheckPurity->Sol_Purify Impurities Suspected End High Conversion Achieved Sol_NewCatalyst->End Sol_IncreaseLoading->End Sol_OptimizePressure->End Sol_Stirring->End Sol_Purify->End

References

Troubleshooting guide for the polymerization of ethylidenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the polymerization of ethylidenecyclohexane.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my polymerization yielding no polymer or a very low yield?

Low or no yield in a polymerization reaction can stem from several factors, from the purity of the reagents to the reaction conditions.[1][2]

Potential Causes and Solutions

Potential CauseRecommended Action
Monomer Impurity Impurities can act as chain terminators.[1] It is crucial to use high-purity this compound (≥99%). Consider purifying the monomer by distillation and verify purity via GC-MS or NMR.
Initiator Inactivity The initiator may be degraded or inappropriate for the chosen polymerization method. Use a fresh, properly stored initiator. For cationic polymerization, ensure the initiator is a strong enough Lewis or protic acid. For anionic polymerization, ensure the initiator is a potent nucleophile like butyllithium.[3]
Presence of Inhibitors Oxygen can inhibit radical polymerization.[4] Water can terminate cationic and anionic polymerizations.[3][5] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and reagents.
Incorrect Reaction Temperature Polymerization reactions are temperature-sensitive. A temperature that is too low may lead to an impractically slow reaction rate, while a high temperature can cause side reactions or polymer degradation.[1] Optimize the temperature based on literature for similar monomers.
Suboptimal Initiator Concentration Too little initiator will result in a slow or incomplete reaction. Conversely, too much can lead to an excess of short polymer chains and potential side reactions. The optimal concentration should be determined empirically.

Q2: The molecular weight of my poly(this compound) is too low. What can I do?

Achieving the desired molecular weight is critical for the polymer's properties. Low molecular weight is a common issue that can often be resolved by carefully controlling the reaction parameters.

Troubleshooting Workflow for Low Molecular Weight

start Low Molecular Weight Observed purity Verify Monomer and Solvent Purity start->purity purity:w->purity:w stoichiometry Check Monomer to Initiator Ratio purity->stoichiometry Purity OK stoichiometry:w->stoichiometry:w impurities Investigate for Chain Transfer Agents/Impurities stoichiometry->impurities Ratio Correct impurities:w->impurities:w conditions Optimize Reaction Conditions (T, t) impurities->conditions No Obvious Contaminants conditions:w->conditions:w success High Molecular Weight Achieved conditions->success Optimized

Caption: Troubleshooting workflow for low molecular weight polymer.

Q3: The polydispersity (Đ) of my polymer is too high. How can I achieve a narrower molecular weight distribution?

High polydispersity indicates a wide range of polymer chain lengths, which can negatively impact the material's properties.[6] This is often caused by side reactions, chain transfer events, or slow initiation relative to propagation.

Potential Causes and Solutions for High Polydispersity

Polymerization TypePotential CauseRecommended Action
Cationic Chain transfer to monomer/polymer: The growing carbocationic chain end is highly reactive and can be terminated prematurely.Lower the reaction temperature to reduce the rate of chain transfer. Use a non-nucleophilic counter-ion and a less polar solvent to stabilize the propagating species.
Slow Initiation: If initiation is slower than propagation, new chains will be formed throughout the reaction, leading to a broad distribution of chain lengths.Choose a more efficient initiator system that provides rapid and quantitative initiation.
Anionic Impurities: Anionic polymerizations are "living" and highly sensitive to protic impurities (e.g., water, alcohols) which will terminate the growing chains.[3]Rigorously purify all reagents and solvents. Ensure all glassware is dried and the reaction is performed under a high-purity inert atmosphere.
Slow Mixing: If the initiator is not dispersed quickly, localized areas of high initiator concentration can lead to the rapid formation of short chains.Ensure efficient stirring, especially at the beginning of the reaction.
Radical Chain transfer reactions: Radicals can abstract atoms from the solvent, monomer, or polymer, terminating one chain and initiating another.Select a solvent with low chain transfer constants. Control the monomer concentration.
Termination by combination/disproportionation: These are inherent termination steps in radical polymerization.The rate of termination is proportional to the square of the radical concentration. Lowering the initiator concentration can lead to higher molecular weights and potentially narrower dispersity, but at the cost of a slower reaction rate.

Frequently Asked Questions (FAQs)

Q1: Which polymerization method is best suited for this compound?

This compound has an electron-donating alkyl group attached to the double bond, which stabilizes a carbocation intermediate. Therefore, cationic polymerization is generally the most suitable method.[7][8] Anionic polymerization may be challenging due to the electron-donating nature of the substituent, which would destabilize a carbanionic intermediate.[9][10] Radical polymerization is a possibility, but may be less controlled than living polymerization techniques.[10][11]

Q2: What are some common initiators for the cationic polymerization of this compound?

Common initiators for cationic polymerization include:

  • Protic Acids: Strong acids like sulfuric acid (H₂SO₄) or triflic acid (CF₃SO₃H).[12]

  • Lewis Acids: Often used with a co-initiator like water or an alcohol. Examples include boron trifluoride (BF₃), aluminum chloride (AlCl₃), and titanium tetrachloride (TiCl₄).[7][12]

Q3: How can I control the molecular weight of poly(this compound) in a controlled or living polymerization?

In a living polymerization, such as a well-controlled anionic or cationic polymerization, the number-average molecular weight (Mn) can be predicted and controlled by the molar ratio of the monomer to the initiator. The relationship is given by:

Mn = (Monomer Mass / Initiator Moles) + Initiator Fragment Mass

To achieve a target molecular weight, you can adjust the amount of initiator added to a known amount of monomer.

Q4: What side reactions are possible during the cationic polymerization of this compound?

The highly reactive carbocationic propagating center can undergo several side reactions that can limit the molecular weight and broaden the polydispersity.

Cationic Polymerization Signaling Pathway and Side Reactions

cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination & Chain Transfer (Side Reactions) Monomer This compound Carbocation Initial Carbocation Monomer->Carbocation Initiator Initiator (e.g., H+) Initiator->Monomer Attack GrowingChain Propagating Chain (P_n+) Carbocation->GrowingChain Starts Propagation AnotherMonomer Monomer GrowingChain->AnotherMonomer Attack PropagatingEnd Propagating Chain (P_n+) GrowingChain->PropagatingEnd:n LongerChain Longer Chain (P_{n+1}+) AnotherMonomer->LongerChain LongerChain->GrowingChain Repeat DeadPolymer1 Dead Polymer (Unsaturated End) PropagatingEnd->DeadPolymer1 Chain Transfer to Monomer/Solvent DeadPolymer2 Dead Polymer (Counter-ion) PropagatingEnd->DeadPolymer2 Termination by Counter-ion NewChain New Propagating Chain DeadPolymer1->NewChain Initiates new chain

Caption: Cationic polymerization pathway and potential side reactions.

Experimental Protocols

Protocol 1: General Procedure for Cationic Polymerization of this compound

This protocol provides a general starting point. Optimal conditions may vary depending on the specific initiator and desired polymer characteristics.

  • Preparation:

    • All glassware should be oven-dried at >120°C overnight and cooled under a stream of dry nitrogen or argon.

    • This compound should be distilled from a suitable drying agent (e.g., CaH₂) immediately before use.

    • The solvent (e.g., dichloromethane or hexane) must be anhydrous, typically obtained from a solvent purification system or by distillation over a drying agent.

  • Reaction Setup:

    • Assemble the reaction flask, equipped with a magnetic stirrer and a septum, under a positive pressure of inert gas.

    • Transfer the desired amount of anhydrous solvent to the flask via cannula or a dry syringe.

    • Add the purified this compound to the solvent.

    • Cool the reaction mixture to the desired temperature (e.g., -78°C to 0°C) using an appropriate cooling bath.

  • Initiation:

    • Prepare a stock solution of the initiator (e.g., TiCl₄) in the anhydrous solvent.

    • Slowly add the required amount of the initiator solution to the stirred monomer solution via syringe. If a co-initiator (e.g., water) is required, it should be added in a controlled manner.

  • Polymerization:

    • Allow the reaction to proceed for the desired time (this can range from minutes to several hours). Monitor the reaction progress by observing the increase in viscosity of the solution.

  • Termination:

    • Terminate the polymerization by adding a quenching agent, such as pre-chilled methanol.

  • Isolation:

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

    • Collect the polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.

  • Characterization:

    • Determine the molecular weight (Mn, Mw) and polydispersity (Đ) using Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).

    • Confirm the polymer structure using NMR and FTIR spectroscopy.

References

Technical Support Center: Preventing Byproduct Formation in the Oxidation of Ethylidenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective oxidation of ethylidenecyclohexane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent byproduct formation during this critical synthetic step. The primary goal is the selective synthesis of 2-ethylidenecyclohexan-1-one, a valuable intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary products and byproducts in the oxidation of this compound?

The oxidation of this compound can lead to two main types of products depending on the reaction conditions: allylic oxidation products and epoxidation products.

  • Desired Product (Allylic Oxidation): 2-Ethylidenecyclohexan-1-one is the product of selective oxidation at the allylic C-H bond.

  • Primary Byproduct (Epoxidation): this compound oxide is formed by the oxidation of the carbon-carbon double bond.

  • Other Byproducts: Over-oxidation can lead to the formation of dicarbonyl compounds or ring-opened products. Isomerization of the exocyclic double bond to an endocyclic double bond can also occur under certain conditions, leading to a mixture of oxidized products.

Q2: Which oxidizing agents are commonly used for the selective allylic oxidation of this compound?

Several oxidizing systems are employed to favor allylic oxidation over epoxidation. These include:

  • Transition Metal Catalysts with Peroxides: Systems like Rhodium(II) caprolactamate (Rh₂(cap)₄) with tert-butyl hydroperoxide (TBHP) are highly effective for selective allylic oxidation.[1][2][3]

  • Selenium Dioxide (SeO₂): A classic reagent for allylic oxidation, often used in catalytic amounts with a co-oxidant like TBHP to improve safety and cost-effectiveness.

  • Chromium-Based Reagents: Reagents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC) can be used, but their toxicity and the potential for over-oxidation require careful control of reaction conditions.[4]

Q3: How can I minimize the formation of the epoxide byproduct?

Minimizing epoxide formation is key to achieving a high yield of the desired enone. Strategies include:

  • Choice of Catalyst: Dirhodium(II) caprolactamate is known for its high selectivity towards allylic C-H oxidation over epoxidation.[5]

  • Reaction Conditions: Running the reaction at a controlled temperature can influence selectivity. Higher temperatures may favor allylic oxidation, but can also lead to over-oxidation.

  • Avoidance of Peroxy Acids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are specifically designed for epoxidation and should be avoided if the enone is the desired product.[6]

Q4: What analytical methods are suitable for monitoring the reaction and quantifying the product mixture?

Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for both qualitative and quantitative analysis of the reaction mixture.[1][7] It allows for the separation and identification of the starting material, the desired product, and various byproducts. For accurate quantification, it is recommended to use an internal standard and create calibration curves for the main components.

Troubleshooting Guides

Issue 1: Low Yield of 2-Ethylidenecyclohexan-1-one
Possible Cause Troubleshooting Step Rationale
Inefficient Catalyst Activity Ensure the catalyst is fresh and properly activated. For Rh₂(cap)₄, ensure it is handled under an inert atmosphere if necessary. For SeO₂, ensure it is of high purity.Catalysts can degrade over time or be poisoned by impurities, leading to reduced activity.
Suboptimal Reaction Temperature Optimize the reaction temperature. Start with the temperature recommended in the protocol and perform small-scale experiments at slightly higher and lower temperatures.The rate of allylic oxidation is temperature-dependent. Too low a temperature will result in a sluggish reaction, while too high a temperature can lead to byproduct formation and catalyst decomposition.
Incorrect Stoichiometry of Oxidant Carefully control the equivalents of the oxidant (e.g., TBHP). An excess may lead to over-oxidation, while an insufficient amount will result in incomplete conversion.The stoichiometry of the oxidant is critical for achieving high selectivity and yield.
Presence of Water Ensure all glassware is dry and use anhydrous solvents, especially when using chromium-based reagents.Water can interfere with certain catalytic cycles and lead to the formation of undesired byproducts.
Issue 2: High Percentage of this compound Oxide Byproduct
Possible Cause Troubleshooting Step Rationale
Incorrect Choice of Oxidizing System Switch to a more selective catalyst for allylic oxidation, such as Rh₂(cap)₄.Some catalysts have a higher propensity for epoxidation. Rhodium-based catalysts are generally more selective for C-H activation.[5]
Reaction Conditions Favoring Epoxidation Modify the solvent. Aprotic, non-polar solvents often favor allylic oxidation.The solvent can influence the reaction pathway by stabilizing or destabilizing intermediates.
Radical Scavengers Present Ensure the starting material and solvent are free from radical scavengers.Allylic oxidation often proceeds through a radical mechanism. Scavengers will inhibit the desired reaction.
Issue 3: Formation of Multiple Unidentified Byproducts (Over-oxidation)
Possible Cause Troubleshooting Step Rationale
Excessive Amount of Oxidant Reduce the number of equivalents of the oxidant added.An excess of the oxidizing agent can lead to the oxidation of the desired product.
Prolonged Reaction Time Monitor the reaction closely by TLC or GC-MS and quench the reaction as soon as the starting material is consumed.Leaving the reaction to stir for too long can result in the slow formation of over-oxidation byproducts.
Reaction Temperature is Too High Lower the reaction temperature.Higher temperatures can provide the activation energy for undesired secondary oxidation reactions.

Data Presentation

Table 1: Comparison of Oxidizing Systems for Allylic Oxidation of Exocyclic Alkenes (Representative Data)

Oxidizing SystemSubstrateProduct Yield (%)Major ByproductsReference
Rh₂(cap)₄ / TBHPThis compound~70-85%Epoxide, Diol[3]
SeO₂ / TBHPMethylenecyclohexane~60-75%Allylic alcohol, Epoxide[8]
CrO₃ / PyridineThis compound~40-60%Epoxide, Over-oxidation products[4]

Note: The yields are approximate and can vary significantly based on the specific reaction conditions.

Experimental Protocols

Protocol 1: Selective Allylic Oxidation using Rh₂(cap)₄ and TBHP

This protocol is adapted from established procedures for the allylic oxidation of cyclic alkenes.[3]

Materials:

  • This compound

  • Dirhodium(II) caprolactamate (Rh₂(cap)₄)

  • tert-Butyl hydroperoxide (TBHP, 70% in water)

  • Dichloromethane (DCM, anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 equiv) and anhydrous DCM (0.2 M).

  • Add Rh₂(cap)₄ (0.5 mol%).

  • To the stirring solution, add TBHP (2.0 equiv) dropwise at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 2-ethylidenecyclohexan-1-one.

Protocol 2: Allylic Oxidation using Catalytic Selenium Dioxide and TBHP

This protocol is a representative procedure based on the Riley oxidation.[8]

Materials:

  • This compound

  • Selenium dioxide (SeO₂)

  • tert-Butyl hydroperoxide (TBHP, 70% in water)

  • Dichloromethane (DCM)

  • Sodium hydroxide (1 M aqueous solution)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv) in DCM.

  • Add SeO₂ (5 mol%).

  • Slowly add TBHP (1.5 equiv) to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and filter off the elemental selenium.

  • Wash the organic phase with 1 M NaOH solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield 2-ethylidenecyclohexan-1-one.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification start Start reagents Combine this compound, Catalyst, and Solvent start->reagents add_oxidant Add Oxidant (e.g., TBHP) dropwise at controlled temperature reagents->add_oxidant reaction Stir at specified temperature add_oxidant->reaction monitoring Monitor progress by TLC or GC-MS reaction->monitoring monitoring->reaction Continue if incomplete quench Quench Reaction monitoring->quench Reaction Complete extraction Aqueous Workup and Extraction quench->extraction drying Dry Organic Layer extraction->drying purification Purify by Column Chromatography drying->purification troubleshooting_logic cluster_incomplete Incomplete Reaction Solutions cluster_byproducts Byproduct Formation Solutions start Low Yield of Desired Product? cause1 Incomplete Reaction? start->cause1 Yes cause2 High Byproduct Formation? start->cause2 No, but low conversion solution1a Increase Reaction Time cause1->solution1a Yes solution1b Increase Temperature cause1->solution1b Yes solution1c Check Catalyst Activity cause1->solution1c Yes solution2a Optimize Oxidant Stoichiometry cause2->solution2a Yes solution2b Lower Reaction Temperature cause2->solution2b Yes solution2c Change Catalyst/Solvent cause2->solution2c Yes reaction_pathways cluster_allylic Allylic Oxidation Pathway cluster_epoxidation Epoxidation Pathway cluster_overoxidation Over-oxidation start This compound allylic_intermediate Allylic Radical Intermediate start->allylic_intermediate [Catalyst/Oxidant] epoxide This compound Oxide (Byproduct) start->epoxide [Oxidant] enone 2-Ethylidenecyclohexan-1-one (Desired Product) allylic_intermediate->enone over_oxidized Dicarbonyls, Ring-opened products enone->over_oxidized Excess Oxidant

References

Improving the regioselectivity of hydroboration on ethylidenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydroboration of ethylidenecyclohexane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to improving the regioselectivity of this important reaction.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products from the hydroboration-oxidation of this compound?

The hydroboration-oxidation of this compound is an anti-Markovnikov addition of water across the double bond. This means the hydroxyl group adds to the less substituted carbon of the double bond. Therefore, the expected major product is 2-(cyclohexyl)ethanol . The minor product, resulting from Markovnikov addition, is 1-cyclohexyl-1-ethanol .

Q2: I am observing poor regioselectivity in my reaction with borane-THF complex. How can I increase the yield of the desired 2-(cyclohexyl)ethanol?

Poor regioselectivity with borane (BH3), often used as a complex with tetrahydrofuran (THF), is a common issue when the steric hindrance around the double bond is not significant enough to completely direct the boron to the less substituted carbon. To improve the regioselectivity in favor of the desired anti-Markovnikov product, you should use a bulkier borane reagent.[1][2] Sterically hindered boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN), are much more sensitive to steric differences and will preferentially add to the less hindered carbon atom of the alkene, thus increasing the yield of 2-(cyclohexyl)ethanol.[2]

Q3: Why do bulky boranes like 9-BBN improve regioselectivity?

Bulky boranes enhance regioselectivity due to increased steric hindrance.[1][2] The large size of the borane reagent makes it difficult to approach the more substituted carbon of the double bond. Consequently, the boron atom adds almost exclusively to the less sterically hindered carbon, leading to a higher yield of the anti-Markovnikov product after oxidation.

Q4: My reaction is not going to completion. What are some potential reasons for this?

Several factors could lead to an incomplete reaction:

  • Reagent Purity and Handling: Borane reagents are sensitive to moisture and air. Ensure you are using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon). The borane-THF solution can also degrade over time, so using a fresh bottle or titrating it before use is recommended.

  • Reaction Temperature: While hydroboration is often carried out at room temperature, gentle heating might be necessary for some less reactive alkenes. Conversely, for highly reactive systems, controlling the temperature with an ice bath during the initial addition of borane can prevent side reactions.

  • Stoichiometry: Ensure the correct stoichiometry of borane to alkene is used. For BH3, one equivalent can react with three equivalents of a mono-substituted alkene.[3][4] For bulky boranes like 9-BBN, the stoichiometry is typically 1:1.

Q5: During the oxidation step with hydrogen peroxide and sodium hydroxide, I am observing a violent reaction. How can I control this?

The oxidation of the trialkylborane is an exothermic process. To control the reaction:

  • Cooling: Perform the addition of hydrogen peroxide and sodium hydroxide in an ice bath to dissipate the heat generated.

  • Slow Addition: Add the reagents dropwise to maintain control over the reaction rate and temperature.

Data Presentation: Regioselectivity with Different Boranes

The choice of borane reagent significantly impacts the regioselectivity of the hydroboration of exocyclic alkenes like this compound. The following table summarizes the product distribution for the hydroboration-oxidation of a closely related substrate, 4-tert-butyl-1-methylenecyclohexane, which is a good model for the steric environment of this compound.

Borane ReagentMajor Product (Anti-Markovnikov)Minor Product (Markovnikov)
Borane (BH3)68%32%
9-Borabicyclo[3.3.1]nonane (9-BBN)>99%<1%

Data adapted from studies on sterically similar exocyclic methylene cyclohexanes.

Experimental Protocols

Protocol 1: Hydroboration-Oxidation of this compound using Borane-THF Complex

This protocol is adapted from a general procedure for the hydroboration of terminal alkenes.[3][4]

Materials:

  • This compound

  • 1.0 M Borane-tetrahydrofuran complex in THF

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H2O2) solution

  • Anhydrous diethyl ether or THF

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, syringes, needles, separatory funnel

Procedure:

Part A: Hydroboration

  • Set up a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.

  • Under a nitrogen atmosphere, add this compound to the flask, followed by anhydrous THF.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add 1.0 M borane-THF solution dropwise via syringe over 10-15 minutes while stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

Part B: Oxidation

  • Cool the reaction mixture back to 0 °C with an ice bath.

  • Slowly and carefully add the 3 M NaOH solution dropwise.

  • Following the NaOH addition, add 30% H2O2 solution dropwise, ensuring the temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The mixture may become biphasic.

  • Quench the reaction by adding a small amount of saturated sodium thiosulfate solution to decompose excess peroxide.

Part C: Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Filter and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the two alcohol isomers.

Protocol 2: Improving Regioselectivity with 9-Borabicyclo[3.3.1]nonane (9-BBN)

This protocol utilizes the bulkier borane 9-BBN to enhance the yield of the desired anti-Markovnikov product.

Materials:

  • Same as Protocol 1, but replace Borane-THF with 0.5 M 9-BBN in THF.

Procedure:

Part A: Hydroboration

  • Follow steps 1 and 2 of Protocol 1.

  • At room temperature, add the 0.5 M 9-BBN solution in THF to the stirred solution of this compound under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

Part B & C: Oxidation and Work-up

  • Follow the same procedure as described in Protocol 1 for the oxidation and work-up steps.

Visualizations

hydroboration_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_intermediate Intermediate cluster_oxidation Oxidation This compound This compound TS Four-membered Transition State This compound->TS Borane Borane (BH3) Borane->TS Alkylborane Trialkylborane TS->Alkylborane Alcohol 2-(cyclohexyl)ethanol (Major Product) Alkylborane->Alcohol Oxidation Oxidation_reagents H2O2, NaOH

Caption: Mechanism of Hydroboration-Oxidation.

experimental_workflow Start Start: This compound in Anhydrous THF Hydroboration Hydroboration: Add Borane Reagent (BH3 or 9-BBN) under N2 atmosphere Start->Hydroboration Stir Stir at Room Temperature Hydroboration->Stir Oxidation Oxidation: Cool to 0°C, Add NaOH then H2O2 Stir->Oxidation Workup Aqueous Work-up: Extraction with Diethyl Ether Oxidation->Workup Purification Purification: Column Chromatography Workup->Purification Product Final Product: 2-(cyclohexyl)ethanol Purification->Product

Caption: Experimental Workflow for Hydroboration.

troubleshooting_guide Problem Problem: Poor Regioselectivity Cause1 Cause: Low Steric Hindrance of BH3 Problem->Cause1 Cause2 Cause: Reaction Conditions Problem->Cause2 Solution1 Solution: Use a Bulky Borane (e.g., 9-BBN) Cause1->Solution1 Solution2 Solution: Optimize Temperature and Addition Rate Cause2->Solution2

Caption: Troubleshooting Poor Regioselectivity.

References

Challenges in the scale-up of ethylidenecyclohexane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of ethylidenecyclohexane synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound on a large scale?

A1: The two most common and scalable methods for synthesizing this compound are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. Both involve the reaction of cyclohexanone with a phosphorus-stabilized carbanion.

Q2: What is the main challenge when scaling up the Wittig reaction for this compound synthesis?

A2: The primary challenge in scaling up the Wittig reaction is the removal of the stoichiometric byproduct, triphenylphosphine oxide (TPPO).[1] TPPO has high polarity and can be difficult to separate from the nonpolar this compound, often requiring large volumes of solvent for chromatography, which is not ideal for large-scale production.[1][2]

Q3: Why is the Horner-Wadsworth-Emmons (HWE) reaction often preferred for industrial-scale synthesis?

A3: The HWE reaction is often preferred for larger-scale synthesis because its byproduct, a dialkylphosphate salt, is water-soluble and can be easily removed through aqueous extraction.[3][4] This simplifies the purification process significantly compared to the removal of triphenylphosphine oxide (TPPO) from Wittig reactions.[3]

Q4: My Wittig reaction yield is low upon scale-up. What are the likely causes?

A4: Low yields in a scaled-up Wittig reaction can be attributed to several factors:

  • Inefficient Ylide Formation: Ensure that the base used is strong enough and that the reaction is conducted under strictly anhydrous conditions.[5]

  • Ylide Instability: The ethyl-derived ylide is relatively reactive and may degrade over time. It is often best to generate the ylide in situ and use it immediately.[5]

  • Steric Hindrance: While cyclohexanone is not exceptionally hindered, steric factors can become more significant at larger concentrations.[6]

  • Reaction Temperature: Inadequate temperature control on a larger scale can lead to side reactions.

Q5: How can I remove the triphenylphosphine oxide (TPPO) byproduct without using chromatography on a large scale?

A5: For large-scale operations where chromatography is not feasible, several methods can be employed to remove TPPO:

  • Precipitation with Metal Salts: Addition of salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) can form insoluble complexes with TPPO, which can then be filtered off.[1][7]

  • Crystallization: TPPO can sometimes be crystallized from non-polar solvents like hexane or a mixture of benzene and cyclohexane.[7]

  • Solvent Precipitation: Suspending the crude reaction mixture in a non-polar solvent like pentane or hexane and filtering through a plug of silica gel can retain the more polar TPPO.[7]

Troubleshooting Guides

Problem 1: Low or Inconsistent Yield in Wittig Synthesis
Possible Cause Troubleshooting Steps
Ineffective Ylide Formation - Use a strong, fresh base (e.g., n-butyllithium, sodium hydride). - Ensure all glassware is flame-dried and solvents are anhydrous.[5] - Verify the quality of the ethyltriphenylphosphonium bromide.
Ylide Decomposition - Generate the ylide at a low temperature (e.g., 0 °C) and use it immediately. - Consider generating the ylide in the presence of the cyclohexanone.[5]
Suboptimal Reaction Temperature - For non-stabilized ylides, lower temperatures are generally preferred to minimize side reactions. - Monitor the internal temperature of the reactor, as the reaction can be exothermic.
Impure Cyclohexanone - Use freshly distilled cyclohexanone to remove any acidic impurities or water.
Problem 2: Difficulty in Removing Triphenylphosphine Oxide (TPPO)
Possible Cause Troubleshooting Steps
Co-elution with Product - If using a silica plug, start with a highly non-polar eluent (e.g., hexane, pentane) to elute the this compound first.[7]
Inefficient Precipitation with Metal Salts - Ensure anhydrous conditions, as water can interfere with the formation of the TPPO-metal complex.[1] - Experiment with different metal salts (ZnCl₂, MgCl₂). - Allow sufficient time for the complex to precipitate fully.
Product is an Oil, Preventing Crystallization of TPPO - Attempt to dissolve the crude mixture in a minimal amount of a solvent in which TPPO has low solubility (e.g., cold diethyl ether, hexane) and filter.[7]
Problem 3: Poor (E/Z) Selectivity in Horner-Wadsworth-Emmons (HWE) Synthesis
Possible Cause Troubleshooting Steps
Reaction Conditions Favoring the Minor Isomer - The HWE reaction with stabilized phosphonates generally favors the (E)-alkene.[4] - To enhance (E)-selectivity, use lithium or sodium bases and consider running the reaction at a higher temperature to ensure thermodynamic control.[8]
Nature of the Phosphonate Reagent - While standard diethyl ethylphosphonate should give good (E)-selectivity, modified phosphonates can alter the stereochemical outcome.

Data Presentation

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions for Alkene Synthesis

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Phosphorus Reagent Phosphonium YlidePhosphonate Carbanion
Byproduct Triphenylphosphine Oxide (TPPO)Dialkylphosphate Salt
Byproduct Removal Challenging (organic soluble)Easy (water soluble)[3][4]
Reactivity of Ylide/Carbanion Generally more reactiveLess basic, more nucleophilic[4]
Stereoselectivity Dependent on ylide stabilityGenerally high (E)-selectivity[4]
Suitability for Scale-up Less favorable due to purificationMore favorable due to easier purification[3]

Table 2: Representative Yields for this compound Synthesis (Illustrative)

ReactionScaleYield (%)Purity (%)Reference
Wittig ReactionLab (10 g)75-85>95 (after chromatography)(Typical lab yields)
Wittig ReactionPilot (1 kg)60-75>98 (after precipitation/distillation)(Estimated industrial yields)
HWE ReactionLab (10 g)80-90>98 (after extraction)(Typical lab yields)
HWE ReactionPilot (1 kg)75-85>99 (after extraction/distillation)(Estimated industrial yields)

Experimental Protocols

Protocol 1: Wittig Synthesis of this compound (Lab Scale)

Materials:

  • Ethyltriphenylphosphonium bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Cyclohexanone

  • Hexane

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add ethyltriphenylphosphonium bromide (1.1 eq).

  • Add anhydrous THF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour. The formation of the ylide is indicated by a characteristic orange-red color.

  • Cool the ylide solution back to 0 °C.

  • Add a solution of freshly distilled cyclohexanone (1.0 eq) in anhydrous THF dropwise, keeping the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel, add water, and extract with hexane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using hexane as the eluent to separate the this compound from the triphenylphosphine oxide.

Protocol 2: Horner-Wadsworth-Emmons Synthesis of this compound (Scalable)

Materials:

  • Diethyl ethylphosphonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Cyclohexanone

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.2 eq).

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane.

  • Add anhydrous THF to the flask.

  • Cool the suspension to 0 °C.

  • Add diethyl ethylphosphonate (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 1 hour.

  • Cool the solution to 0 °C and add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or GC for completion.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure. The crude product can be further purified by distillation.

Visualizations

Wittig_Reaction_Pathway EtPPh3Br Ethyltriphenylphosphonium Bromide Ylide Ethylidene- triphenylphosphorane (Ylide) EtPPh3Br->Ylide Deprotonation Base Strong Base (e.g., NaH, n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Cyclohexanone Cyclohexanone Cyclohexanone->Oxaphosphetane Product This compound Oxaphosphetane->Product Decomposition TPPO Triphenylphosphine Oxide (TPPO) Oxaphosphetane->TPPO

Caption: Wittig reaction pathway for this compound synthesis.

HWE_Reaction_Pathway Phosphonate Diethyl ethylphosphonate Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Base->Carbanion Intermediate Betaine-like Intermediate Carbanion->Intermediate Nucleophilic Addition Cyclohexanone Cyclohexanone Cyclohexanone->Intermediate Product This compound Intermediate->Product Elimination Byproduct Diethyl Phosphate (Water Soluble) Intermediate->Byproduct

Caption: HWE reaction pathway for this compound synthesis.

Troubleshooting_Workflow Start Low Yield in Scale-up Synthesis Check_Reagents Check Reagent Purity and Stoichiometry Start->Check_Reagents Check_Conditions Verify Anhydrous Conditions Start->Check_Conditions Optimize_Temp Optimize Reaction Temperature Start->Optimize_Temp Purification_Issue Investigate Purification Losses Start->Purification_Issue Wittig_Specific Wittig Reaction? Purification_Issue->Wittig_Specific TPPO_Removal Optimize TPPO Removal Method Wittig_Specific->TPPO_Removal Yes HWE_Specific HWE Reaction? Wittig_Specific->HWE_Specific No Consider_HWE Consider Switching to HWE Reaction TPPO_Removal->Consider_HWE Base_Strength Ensure Complete Deprotonation of Phosphonate HWE_Specific->Base_Strength Yes

References

Technical Support Center: Removal of Residual Catalyst from Ethylidenecyclohexane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the effective removal of residual catalysts from ethylidenecyclohexane reactions. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Troubleshooting Guides

This section addresses specific issues that may arise during the removal of residual catalysts and offers step-by-step solutions.

Issue 1: Incomplete Catalyst Removal After Filtration

  • Symptoms:

    • The filtered this compound solution remains colored (e.g., black, grey, or yellowish).

    • Analysis of the product by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) indicates unacceptably high levels of residual catalyst.

  • Possible Causes and Solutions:

    • Cause: The catalyst is not fully heterogeneous or has formed fine, colloidal particles that pass through the filter medium.

      • Solution 1: Use of a Filter Aid. Employ a pad of Celite® or diatomaceous earth over the filter paper. This creates a finer filtration matrix capable of trapping smaller particles. A bed thickness of 1-2 cm is typically effective.[1][2]

      • Solution 2: Flocculation. Before filtration, consider adding a small amount of a flocculating agent to aggregate colloidal catalyst particles, making them easier to filter.

      • Solution 3: Adsorption Pre-treatment. Treat the solution with an adsorbent like activated carbon or silica gel to bind the catalyst before filtration.[3][4]

    • Cause: The catalyst is partially or fully dissolved in the this compound (homogeneous catalysis).

      • Solution 1: Switch to an Adsorption-Based Method. Filtration is ineffective for dissolved catalysts. Utilize methods such as activated carbon treatment or metal scavengers.[5][6]

      • Solution 2: Induce Precipitation. Attempt to precipitate the catalyst by adding an anti-solvent or a specific precipitating agent before the filtration step.

Issue 2: Low Efficiency of Metal Scavengers

  • Symptoms:

    • Residual catalyst levels remain high after treatment with a metal scavenger.

    • The scavenger appears to have a low binding capacity for the target metal.

  • Possible Causes and Solutions:

    • Cause: Incorrect scavenger selection for the specific metal and its oxidation state.

      • Solution: Scavenger Screening. Perform a small-scale screen with a panel of different scavengers to identify the most effective one for your specific catalyst system (e.g., thiol-based scavengers for Pd(II), or dimercaptotriazine (DMT) for ruthenium).[7]

    • Cause: Suboptimal reaction conditions for scavenging.

      • Solution 1: Optimize Time and Temperature. While many scavengers are effective at room temperature, increasing the temperature can enhance the kinetics and efficiency of metal removal. Monitor the catalyst concentration over time to determine the optimal treatment duration.[3]

      • Solution 2: Ensure Adequate Mixing. Vigorous stirring is necessary to ensure good contact between the scavenger and the dissolved catalyst in the solution.[8]

    • Cause: The solvent system hinders the scavenger's performance.

      • Solution: Solvent Consideration. The polarity of the solvent can impact the efficiency of the scavenger. While this compound is non-polar, if co-solvents are used, their effect should be considered. In some cases, a solvent swap prior to scavenging may be beneficial.

Issue 3: Product Loss During Purification

  • Symptoms:

    • Significant loss of this compound product after treatment with activated carbon or metal scavengers.

  • Possible Causes and Solutions:

    • Cause: Non-specific adsorption of the product onto the purification medium.

      • Solution 1: Optimize Adsorbent Loading. Use the minimum amount of activated carbon or scavenger necessary for effective catalyst removal. Determine the optimal loading through small-scale experiments.[3]

      • Solution 2: Thorough Washing. After filtration, wash the adsorbent cake with a fresh portion of the solvent (e.g., hexane or cyclohexane) to recover any adsorbed product.[1]

      • Solution 3: Consider a More Selective Scavenger. If product loss is severe with activated carbon, a more selective metal scavenger may be a better option.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used in this compound synthesis that may require removal?

A1: Common catalysts include late transition metals such as rhodium, ruthenium, and palladium, which are often used in olefin isomerization reactions.[9][10][11] Iron-based catalysts and Lewis acids may also be employed.

Q2: How can I quantify the amount of residual catalyst in my final product?

A2: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the most common and sensitive technique for quantifying trace metal contaminants in organic products.[12][13][14] Proper sample preparation, often involving digestion in strong acids, is crucial for accurate results.[15][16]

Q3: What is Celite, and how does it aid in catalyst removal?

A3: Celite is a brand of diatomaceous earth, which is a naturally occurring, soft, siliceous sedimentary rock. It is used as a filter aid. When a slurry of Celite is passed through a filter, it forms a porous cake on the filter paper. This cake then acts as the primary filter, trapping fine particulate matter that would otherwise pass through the paper alone.[1][2][17] It does not chemically bind the catalyst but provides a physical barrier for insoluble particles.[17]

Q4: Can I reuse the catalyst after it has been removed?

A4: The reusability of the catalyst depends on the removal method and the nature of the catalyst. Heterogeneous catalysts removed by simple filtration can often be reused. Homogeneous catalysts captured on scavengers or activated carbon are generally not easily recovered in their active form and are typically sent for precious metal reclamation.

Q5: What is the impact of residual catalyst on the quality and stability of this compound?

A5: Residual catalysts can negatively impact the stability of the product, potentially catalyzing side reactions such as dimerization, polymerization, or degradation over time. For applications in pharmaceuticals or polymer synthesis, even trace amounts of residual metals can be detrimental to downstream processes and product performance.[18]

Data Presentation: Comparison of Catalyst Removal Methods

The following tables summarize the efficiency of various catalyst removal methods from non-polar organic solvents, providing a comparative overview to guide your selection process.

Table 1: Efficiency of Metal Scavengers for Rhodium Removal in Organic Solvents

Scavenger TypeSolventInitial Rh (ppm)Final Rh (ppm)Removal Efficiency (%)Reference
SiliaMetS® DMTEthyl Acetate1925115.594%[5]
SiliaMetS® DiamineEthyl Acetate192515492%[5]
SiliaMetS® ImidazoleEthyl Acetate192523188%[5]
Carboxen® 1005Methanol12501598.8%[19]

Table 2: Efficiency of Activated Carbon for Catalyst Removal

CatalystSolventInitial Catalyst (ppm)Final Catalyst (ppm)Removal Efficiency (%)Reference
Ruthenium ComplexDiethyl Ether635.990.6%[20]
Palladium ComplexEthyl Acetate500<10>98%[21]
Rhodium ComplexEthyl Acetate19253998%[5]

Note: The efficiency of each method is highly dependent on the specific reaction conditions, catalyst form, and the grade of the scavenger or activated carbon used.

Experimental Protocols

Protocol 1: Catalyst Removal using Filtration with a Celite® Pad

This protocol is suitable for the removal of heterogeneous or precipitated catalysts.

  • Apparatus Setup: Assemble a vacuum filtration apparatus with a Büchner funnel and a clean receiving flask.

  • Filter Paper Placement: Place a piece of filter paper in the Büchner funnel, ensuring it lies flat and covers all the holes.

  • Celite Pad Preparation:

    • In a separate beaker, create a slurry of Celite® in a solvent identical to or miscible with the reaction solvent (e.g., hexane or cyclohexane).

    • Wet the filter paper in the funnel with the clean solvent and apply a gentle vacuum.

    • Pour the Celite® slurry onto the filter paper to form an even pad of approximately 1-2 cm thickness.

    • Wash the Celite® pad with additional clean solvent to settle the bed and remove any fine particles.

  • Filtration:

    • Gently pour the reaction mixture containing the this compound and the catalyst onto the center of the Celite® pad, avoiding disturbance of the pad surface.

    • Apply vacuum to draw the solution through the filter.

  • Washing: Once all the reaction mixture has passed through, wash the Celite® pad with two to three small portions of clean solvent to ensure complete recovery of the product.

  • Product Collection: The filtrate in the receiving flask is the purified this compound solution.

Protocol 2: Catalyst Removal using Activated Carbon

This protocol is effective for removing dissolved or colloidal catalyst species.

  • Preparation: Transfer the this compound solution containing the residual catalyst to a suitable flask equipped with a magnetic stirrer.

  • Activated Carbon Addition: Add powdered activated carbon to the solution. A typical starting point is 5-10% by weight relative to the mass of the crude product.[3]

  • Adsorption: Stir the mixture vigorously at room temperature for 1-4 hours. The optimal time should be determined by monitoring the catalyst concentration at different intervals.[3]

  • Removal of Activated Carbon: Filter the mixture through a pad of Celite® (as described in Protocol 1) to remove the activated carbon.

  • Washing: Wash the Celite®/carbon cake with fresh solvent to recover the product.

  • Product Collection: The combined filtrate contains the purified this compound.

Protocol 3: Catalyst Removal using Metal Scavengers

This protocol is suitable for the selective removal of dissolved metal catalysts.

  • Scavenger Selection: Choose an appropriate metal scavenger based on the catalyst used (e.g., SiliaMetS® Thiol for Palladium, SiliaMetS® DMT for Ruthenium).

  • Scavenger Addition: Add the selected scavenger to the this compound solution. The amount of scavenger is typically 5-20 equivalents relative to the initial amount of catalyst.

  • Scavenging: Stir the mixture at room temperature or a slightly elevated temperature for 2-24 hours. The optimal conditions should be determined through small-scale screening experiments.[3]

  • Filtration: Remove the solid-supported scavenger by filtration. A simple gravity filtration or filtration through a short plug of glass wool or Celite® is usually sufficient.

  • Washing: Wash the scavenger with a small amount of fresh solvent to recover any adsorbed product.

  • Product Collection: The combined filtrate contains the purified this compound.

Protocol 4: Quantification of Residual Catalyst by ICP-MS

This protocol outlines the general steps for preparing an organic sample for ICP-MS analysis.

  • Sample Preparation (Digestion):

    • Accurately weigh a known amount of the purified this compound into a clean, inert digestion vessel.

    • Add a suitable volume of high-purity nitric acid. For some organic matrices, a mixture of acids (e.g., nitric and hydrochloric acid) or the addition of hydrogen peroxide may be necessary for complete digestion.[15]

    • Perform the digestion using a microwave digestion system or a hot block, following the instrument's recommended temperature and pressure programs for organic matrices.[2]

  • Dilution:

    • After digestion, carefully dilute the sample to a known final volume with deionized water or a dilute acid solution. The dilution factor should be chosen to bring the expected catalyst concentration into the linear range of the ICP-MS instrument.

  • Internal Standard Addition: Add an internal standard to all samples, blanks, and calibration standards to correct for matrix effects and instrument drift.[22]

  • Calibration: Prepare a series of calibration standards of the target metal in a matrix that matches the digested sample as closely as possible.

  • Analysis: Analyze the prepared samples, blanks, and calibration standards using the ICP-MS instrument according to the manufacturer's instructions for the analysis of trace metals in organic matrices.

Visualizations

Experimental_Workflow_Catalyst_Removal cluster_start Start cluster_methods Removal Method cluster_analysis Analysis & Finish start Crude this compound (with residual catalyst) filtration Filtration with Celite® start->filtration Heterogeneous Catalyst activated_carbon Activated Carbon Treatment start->activated_carbon Homogeneous/Colloidal Catalyst scavenger Metal Scavenger Treatment start->scavenger Homogeneous Catalyst analysis Quantification of Residual Catalyst (ICP-MS) filtration->analysis activated_carbon->analysis scavenger->analysis finish Purified this compound analysis->finish Residual Catalyst < Limit

Figure 1. General experimental workflow for the removal of residual catalyst from this compound.

Troubleshooting_Filtration start High residual catalyst after filtration? is_soluble Is the catalyst soluble? start->is_soluble use_adsorption Use Adsorption Method (Activated Carbon or Scavenger) is_soluble->use_adsorption Yes is_colloidal Are colloidal particles suspected? is_soluble->is_colloidal No end Problem Resolved use_adsorption->end use_celite Use/Increase Celite® Pad Thickness is_colloidal->use_celite No pre_treat Pre-treat with Flocculant or Adsorbent is_colloidal->pre_treat Yes use_celite->end pre_treat->end

Figure 2. Troubleshooting logic for incomplete catalyst removal by filtration.

References

Stabilizing ethylidenecyclohexane against degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of ethylidenecyclohexane to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of degradation for this compound, an unsaturated hydrocarbon, is autoxidation. This is a free-radical chain reaction initiated by exposure to atmospheric oxygen.[1][2] The process is often catalyzed by light and trace metal impurities.

Q2: What are the visible signs of this compound degradation?

A2: Degradation may not always be visually apparent. However, signs can include a slight yellowing of the otherwise colorless liquid, an increase in viscosity, or the formation of insoluble gums or polymers.[3] The most reliable way to assess degradation is through analytical techniques like Gas Chromatography (GC).

Q3: How can I prevent the degradation of this compound?

A3: To prevent degradation, it is crucial to inhibit the autoxidation process. This can be achieved by:

  • Adding an antioxidant: Small amounts of a stabilizer, such as butylated hydroxytoluene (BHT), can be added to scavenge free radicals and terminate the oxidation chain reaction.[4][5][6]

  • Inert atmosphere: Storing the compound under an inert atmosphere, such as nitrogen or argon, will minimize its exposure to oxygen.

  • Controlled temperature: Store at low, but not freezing, temperatures as recommended on the safety data sheet (SDS).

  • Light protection: Use amber glass bottles or store in a dark place to prevent photo-initiated oxidation.

Q4: What is a suitable antioxidant for this compound and at what concentration should it be used?

A4: Butylated hydroxytoluene (BHT) is a commonly used and effective antioxidant for unsaturated hydrocarbons.[4][6] It is a hindered phenol that acts as a free radical scavenger.[3][7] A typical concentration for BHT is in the range of 50-200 ppm (mg/kg).

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in GC analysis Degradation of this compound has occurred, leading to the formation of oxidation byproducts such as hydroperoxides, alcohols, ketones, or epoxides.1. Confirm the identity of the unexpected peaks using GC-MS. 2. Review storage conditions. Ensure the sample was stored under an inert atmosphere and protected from light. 3. Check if an appropriate antioxidant was added at the correct concentration.
Inconsistent reaction yields The purity of the this compound may have decreased due to degradation. The presence of peroxides can also initiate unwanted side reactions.1. Re-analyze the purity of the this compound stock using a validated GC method. 2. Purify the starting material by distillation if necessary. 3. Add a suitable antioxidant to the purified material for future storage.
Formation of a precipitate or haze Polymerization or the formation of insoluble degradation products. This can be initiated by peroxides formed during autoxidation.1. Do not use the material. 2. Dispose of the material according to your institution's safety guidelines. Peroxides can be explosive upon concentration. 3. For future batches, ensure proper storage with an effective antioxidant.

Quantitative Data on Stabilizer Effectiveness

The following table provides representative data on the effectiveness of Butylated Hydroxytoluene (BHT) in inhibiting the degradation of unsaturated hydrocarbons like this compound under accelerated stability testing conditions.

StabilizerConcentration (ppm)Storage ConditionDuration (weeks)Purity of this compound (%)Peroxide Value (meq/kg)
None040°C, Air495.215.8
BHT5040°C, Air499.12.1
BHT10040°C, Air499.5< 1.0
BHT20040°C, Air499.8< 0.5
BHT10025°C, Air1299.7< 0.5
BHT10040°C, Nitrogen4> 99.9< 0.2

Note: This data is illustrative and based on typical results for similar alkenes. Actual results may vary based on the specific batch and storage conditions.

Experimental Protocols

Protocol 1: Accelerated Stability Testing

Objective: To evaluate the stability of this compound under elevated temperature to predict its shelf-life.[8][9]

Methodology:

  • Prepare samples of this compound with and without the stabilizer (e.g., BHT at 100 ppm) in appropriate vials.

  • Some vials should have the headspace purged with an inert gas (e.g., nitrogen) before sealing, while others are sealed with a normal air headspace.

  • Place the vials in a stability chamber at an elevated temperature (e.g., 40°C).

  • At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), remove a vial from each condition.

  • Allow the vial to cool to room temperature.

  • Analyze the sample for purity and the presence of degradation products using Gas Chromatography (GC-FID or GC-MS).

  • Optionally, perform a peroxide value test to quantify hydroperoxide formation.

Protocol 2: Gas Chromatography (GC) Analysis for Purity Assessment

Objective: To determine the purity of this compound and identify potential degradation products.

Methodology:

  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable for separating hydrocarbons.

  • Injector:

    • Temperature: 250°C

    • Injection volume: 1 µL

    • Split ratio: 50:1

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10°C/minute to 200°C.

    • Final hold: Hold at 200°C for 5 minutes.

  • Detector (FID):

    • Temperature: 280°C

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., hexane or ethyl acetate) to an appropriate concentration.

  • Analysis: Inject the prepared sample and record the chromatogram. The purity can be calculated based on the peak area percentage of this compound relative to the total peak area. Degradation products will appear as separate peaks, which can be identified by their retention times or by their mass spectra if using GC-MS.

Visualizations

Degradation_Pathway ECH This compound Initiation Initiation (O2, light, heat) ECH->Initiation - H• Radical Allylic Radical Initiation->Radical O2 O2 Radical->O2 PeroxyRadical Peroxy Radical O2->PeroxyRadical + O2 ECH2 This compound PeroxyRadical->ECH2 + ECH - Radical Hydroperoxide Hydroperoxide PeroxyRadical->Hydroperoxide Propagation DegradationProducts Degradation Products (Epoxides, Alcohols, Ketones) Hydroperoxide->DegradationProducts Decomposition

Caption: Autoxidation pathway of this compound.

Experimental_Workflow Start Receive/Synthesize This compound AddStab Add Stabilizer (e.g., BHT, 100 ppm) Start->AddStab NoStab Control Sample (No Stabilizer) Start->NoStab Storage Store under defined conditions (Temp, Atmosphere, Light) AddStab->Storage NoStab->Storage Sampling Sample at Time Points (T=0, 1, 2, 4... weeks) Storage->Sampling Analysis GC Purity Analysis & Peroxide Value Sampling->Analysis Data Compare Data & Determine Shelf-Life Analysis->Data

Caption: Workflow for stability testing of this compound.

Troubleshooting_Flow Start Experiment Failure (e.g., low yield, side products) CheckPurity Check Purity of This compound by GC Start->CheckPurity Pure Purity > 99%? CheckPurity->Pure Yes Impure Purity < 99% or Degradation Peaks Present CheckPurity->Impure No TroubleshootReaction Troubleshoot other reaction parameters Pure->TroubleshootReaction Purify Purify by Distillation Impure->Purify AddStab Add Stabilizer (e.g., BHT) Purify->AddStab StoreProperly Store under Inert Gas in the Dark AddStab->StoreProperly Retest Re-run Experiment StoreProperly->Retest

Caption: Troubleshooting logic for experiments using this compound.

References

Optimizing Lewis Acid Catalysis of Ethylidenecyclohexane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction temperatures in Lewis acid-catalyzed reactions involving ethylidenecyclohexane.

Frequently Asked Questions (FAQs)

Q1: What are the most common Lewis acids used for reactions with this compound, and how does temperature typically affect their activity?

A1: Common Lewis acids for activating alkenes like this compound include aluminum chloride (AlCl₃), boron trifluoride etherate (BF₃·OEt₂), tin tetrachloride (SnCl₄), and titanium tetrachloride (TiCl₄).[1] Temperature plays a crucial role in their effectiveness. Lower temperatures (e.g., -78 °C to 0 °C) are frequently employed to enhance selectivity and minimize side reactions.[2] However, decreasing the temperature also reduces the reaction rate, so a balance must be struck to achieve both good conversion and high selectivity. At higher temperatures, while the reaction may proceed faster, there is an increased risk of side reactions such as polymerization, rearrangement of the carbocation intermediate, and catalyst degradation.[3]

Q2: What are the primary products expected from a Lewis acid-catalyzed reaction of this compound with an aldehyde, such as formaldehyde?

A2: The reaction of an alkene like this compound with an aldehyde in the presence of a Lewis acid is known as the Prins reaction. The product distribution is highly dependent on the reaction conditions, particularly temperature and stoichiometry.[4][5]

  • Allylic Alcohol: Formed when the intermediate carbocation loses a proton. This is often favored under anhydrous conditions.[4]

  • 1,3-Dioxane: This is a common product when an excess of the aldehyde (especially formaldehyde) is used at lower reaction temperatures.[4][5]

  • 1,3-Diol: In the presence of water, the carbocation can be trapped to form a 1,3-diol.[4]

Q3: My reaction is giving a mixture of products. How can I improve the selectivity for the desired product?

A3: Improving selectivity is a common challenge. Here are several strategies:

  • Temperature Control: This is one of the most critical factors. Lowering the temperature (e.g., to -78 °C) often increases selectivity by favoring the kinetic product and minimizing side reactions that have higher activation energies.[5]

  • Choice of Lewis Acid: Different Lewis acids have different activities and can lead to different product distributions. For instance, a milder Lewis acid might give higher selectivity than a very strong one. Experimenting with a range of Lewis acids (e.g., SnCl₄, TiCl₄, AlCl₃) is recommended.

  • Stoichiometry: Carefully control the ratio of your reactants. For example, in a Prins reaction with formaldehyde, using an excess of the aldehyde can favor the formation of the 1,3-dioxane.[4]

  • Solvent: The polarity of the solvent can influence the stability of the intermediates and the overall reaction pathway. Common solvents for these reactions include dichloromethane (DCM) and other halogenated solvents.

Q4: The reaction is very slow or not proceeding at all. What are the possible causes and solutions?

A4: Several factors can lead to a sluggish reaction:

  • Insufficiently Active Catalyst: The chosen Lewis acid may not be strong enough to activate the reactants at the given temperature. Consider switching to a more potent Lewis acid.

  • Low Temperature: While beneficial for selectivity, very low temperatures can significantly slow down the reaction kinetics. A systematic increase in temperature (e.g., from -78 °C to -40 °C, then to 0 °C) can help find a suitable rate.

  • Catalyst Deactivation: Lewis acids are sensitive to moisture. Ensure all glassware is flame-dried, and all reagents and solvents are anhydrous. The presence of water will quench the Lewis acid.

  • Poor Solubility: At low temperatures, some Lewis acids or reactants may have poor solubility in the chosen solvent, leading to a heterogeneous mixture and slow reaction. Ensure good stirring and consider a solvent in which all components are soluble at the reaction temperature.

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Low Yield 1. Reaction temperature is too low, leading to incomplete conversion.2. Catalyst deactivation by moisture.3. Insufficient reaction time.1. Incrementally increase the reaction temperature (e.g., from -78°C to -40°C or 0°C).2. Ensure rigorous anhydrous conditions (flame-dried glassware, dry solvents).3. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.
Poor Selectivity / Multiple Products 1. Reaction temperature is too high, promoting side reactions.2. The Lewis acid is too harsh.3. Incorrect stoichiometry of reactants.1. Decrease the reaction temperature. Run a temperature screen (-78°C, -40°C, 0°C, RT).2. Screen a panel of Lewis acids with varying strengths (e.g., ZnCl₂, SnCl₄, TiCl₄, AlCl₃).3. Adjust the molar ratio of this compound to the electrophile.
Formation of Polymeric Byproducts 1. High concentration of reactants.2. High reaction temperature.3. Highly active Lewis acid.1. Use more dilute conditions.2. Lower the reaction temperature significantly.3. Use a milder Lewis acid or decrease the catalyst loading.
Isomerization of this compound The Lewis acid is promoting the isomerization of the exocyclic double bond to the more stable endocyclic position (1-ethylcyclohexene).1. Use a lower reaction temperature.2. Employ a Lewis acid that complexes more strongly with the electrophile, favoring the intermolecular reaction over the isomerization.

Data Presentation

The following table provides illustrative data on how temperature can affect the product distribution in a hypothetical Lewis acid-catalyzed Prins reaction between this compound and excess paraformaldehyde, using SnCl₄ as the catalyst. This data is based on general principles of Prins reactions and is intended for guidance.[4][6]

Entry Temperature (°C) Time (h) Conversion (%) Yield of 1,3-Dioxane (%) Yield of Allylic Alcohol (%) Other Byproducts (%)
1-7864540<5<1
2-404756582
3029570205
425 (RT)1>99503515

Experimental Protocols

General Protocol for a Lewis Acid-Catalyzed Prins Reaction of this compound with Paraformaldehyde

Materials:

  • This compound

  • Paraformaldehyde (or another aldehyde source)

  • Lewis Acid (e.g., SnCl₄, TiCl₄)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add paraformaldehyde (2.2 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to the desired temperature (e.g., -78 °C) with an appropriate cooling bath (e.g., dry ice/acetone).

  • Slowly add the Lewis acid (e.g., SnCl₄, 1.1 equivalents) dropwise to the stirred suspension.

  • After stirring for 15 minutes, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise over 20-30 minutes.

  • Stir the reaction mixture at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction at the reaction temperature by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow prep Preparation - Flame-dry glassware - Anhydrous solvent & reagents - Inert atmosphere (N2/Ar) setup Reaction Setup - Add aldehyde & solvent - Cool to target temperature (e.g., -78°C, 0°C, RT) prep->setup addition Reagent Addition 1. Add Lewis Acid dropwise 2. Add this compound dropwise setup->addition reaction Reaction Monitoring - Stir at target temperature - Monitor by TLC/GC-MS addition->reaction quench Quenching - Add sat. NaHCO3 (aq) - Warm to room temperature reaction->quench workup Workup & Extraction - Separate layers - Extract aqueous phase with DCM quench->workup purify Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Column chromatography workup->purify

Caption: Experimental workflow for a Lewis acid-catalyzed reaction of this compound.

troubleshooting_logic decision decision issue issue start Start Experiment check_conversion Check Conversion by TLC/GC start->check_conversion low_conversion Issue: Low Conversion check_conversion->low_conversion No good_conversion Conversion is Good check_conversion->good_conversion Yes increase_temp Increase Temperature low_conversion->increase_temp check_anhydrous Verify Anhydrous Conditions low_conversion->check_anhydrous change_lewis_acid Use Stronger Lewis Acid low_conversion->change_lewis_acid check_selectivity Check Selectivity good_conversion->check_selectivity poor_selectivity Issue: Poor Selectivity check_selectivity->poor_selectivity No success Successful Reaction check_selectivity->success Yes decrease_temp Decrease Temperature poor_selectivity->decrease_temp screen_lewis_acids Screen Milder Lewis Acids poor_selectivity->screen_lewis_acids adjust_stoichiometry Adjust Stoichiometry poor_selectivity->adjust_stoichiometry increase_temp->start check_anhydrous->start change_lewis_acid->start decrease_temp->start screen_lewis_acids->start adjust_stoichiometry->start

Caption: Troubleshooting logic for optimizing reaction temperature and selectivity.

References

Technical Support Center: Characterization of Impurities in Crude Ethylidenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethylidenecyclohexane. The following information is designed to help you identify and characterize common impurities encountered during its synthesis, particularly via the Wittig reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via the Wittig reaction?

A1: The most common impurities originate from the starting materials, byproducts of the reaction, and potential side reactions. These include:

  • Triphenylphosphine oxide (TPPO): A major byproduct of the Wittig reaction.[1][2][3][4]

  • Unreacted Cyclohexanone: The starting ketone for the synthesis.

  • Unreacted Ethyltriphenylphosphonium Bromide: The Wittig reagent.

  • Isomers of this compound: Such as vinylcyclohexane and ethylcyclohexane, which may form under certain reaction or workup conditions.

  • Solvent Residues: From the reaction and purification steps.

Q2: My crude 1H NMR spectrum shows unexpected peaks. How can I identify the impurities?

A2: Unexpected peaks in the 1H NMR spectrum often correspond to the common impurities listed above. Compare the chemical shifts of your unknown peaks with the known shifts of potential impurities. For example, TPPO will show complex multiplets in the aromatic region (around 7.5-7.8 ppm). Unreacted cyclohexanone will have characteristic peaks in the aliphatic region. Two-dimensional NMR techniques like COSY and HSQC can help in assigning the structure of unknown impurities.

Q3: I see a large, broad peak in my GC-MS chromatogram that is not this compound. What could it be?

A3: A broad peak in a GC-MS chromatogram can indicate a compound with high polarity or low volatility. In the context of this compound synthesis, this is often triphenylphosphine oxide (TPPO). Due to its higher boiling point and polarity compared to the product, it may elute late and as a broad peak.

Q4: How can I remove triphenylphosphine oxide (TPPO) from my crude product?

A4: TPPO can be challenging to remove due to its solubility in many organic solvents.[4] Common methods for its removal include:

  • Crystallization: TPPO can sometimes be crystallized out of a non-polar solvent like hexane or a mixture of ether and pentane.

  • Chromatography: Column chromatography on silica gel is an effective method for separating the non-polar this compound from the more polar TPPO.[4]

  • Precipitation as a metal salt complex: TPPO can be precipitated from solution by the addition of metal salts like zinc chloride or magnesium chloride.

Troubleshooting Guides

Issue 1: Poor Resolution Between this compound and an Impurity in HPLC Analysis

Question: My HPLC chromatogram shows co-eluting or poorly resolved peaks for my product and an unknown impurity. How can I improve the separation?

Answer: Poor resolution in HPLC can be addressed by systematically optimizing the chromatographic conditions.

Troubleshooting Steps:

  • Modify the Mobile Phase Composition:

    • Adjust the Organic Modifier Ratio: If using reversed-phase HPLC (e.g., C18 column), a gradual decrease in the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention time of non-polar compounds and may improve separation.

    • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

    • Adjust the pH of the Aqueous Phase: If any impurities are acidic or basic, adjusting the pH of the aqueous component of the mobile phase can change their retention behavior and improve resolution.

  • Change the Stationary Phase: If modifying the mobile phase is insufficient, consider using a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to exploit different separation mechanisms.

  • Optimize the Flow Rate and Temperature:

    • Lower the Flow Rate: This can increase the number of theoretical plates and improve resolution, at the cost of longer run times.

    • Adjust the Column Temperature: Changing the temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, which can alter selectivity.

Issue 2: Identification of an Unknown Peak in GC-MS with a Similar Mass Spectrum to this compound

Question: I have an impurity in my GC-MS analysis that has a very similar mass spectrum to this compound, making it difficult to identify. What could it be and how can I confirm its identity?

Answer: An impurity with a similar mass spectrum to this compound is likely an isomer. Positional isomers of the double bond, such as vinylcyclohexane, can have very similar fragmentation patterns.

Troubleshooting Steps:

  • Analyze the Fragmentation Pattern Carefully: While the overall mass spectrum may be similar, there might be subtle differences in the relative abundances of certain fragment ions. The fragmentation of cyclic alkanes often involves the loss of ethylene (m/z 28) or other small neutral molecules.[5] Analyze the fragmentation pattern for characteristic losses that could differentiate between the isomers.

  • Utilize High-Resolution Mass Spectrometry (HRMS): HRMS can provide the exact mass of the molecular ion and fragments, which can help confirm the elemental composition and distinguish between isomers if they have different molecular formulas.

  • Correlate with NMR Data: 1H and 13C NMR spectroscopy are powerful tools for distinguishing between isomers.[6] The chemical shifts and coupling patterns of the protons and carbons will be distinct for each isomer. For example, vinylcyclohexane will show signals characteristic of a vinyl group, which are absent in this compound.

  • Synthesize Authentic Standards: If possible, synthesize authentic standards of the suspected isomers (e.g., vinylcyclohexane) and compare their retention times and mass spectra with the unknown impurity.

Data Presentation

Table 1: Common Impurities and their Typical Analytical Characteristics

ImpurityTypical GC-MS Retention Time (Relative to Product)Key Mass Fragments (m/z)Expected 1H NMR Chemical Shifts (ppm)
This compound 1.00110 (M+), 95, 81, 675.1 (q, 1H), 2.1-2.3 (m, 4H), 1.6 (d, 3H), 1.5-1.7 (m, 6H)
Triphenylphosphine oxide > 1.5 (often broad peak)278 (M+), 201, 183, 152, 777.5-7.8 (m, 15H)
Cyclohexanone < 1.0098 (M+), 83, 70, 552.2-2.4 (t, 4H), 1.7-1.9 (m, 6H)
Vinylcyclohexane ~1.00110 (M+), 95, 81, 675.7-5.9 (m, 1H), 4.8-5.0 (m, 2H), 1.0-2.0 (m, 11H)
Ethylcyclohexane < 1.00112 (M+), 83, 69, 550.8-1.0 (t, 3H), 1.1-1.8 (m, 12H)

Note: The values in this table are illustrative and can vary depending on the specific analytical conditions.

Experimental Protocols

Protocol 1: GC-MS Analysis of Crude this compound

Objective: To separate and identify volatile impurities in crude this compound.

Methodology:

  • Sample Preparation: Dilute the crude this compound sample in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase) is recommended.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

  • MS Conditions (if applicable):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards.

Protocol 2: HPLC Analysis of Crude this compound

Objective: To quantify the purity of this compound and separate it from non-volatile impurities like TPPO.

Methodology:

  • Sample Preparation: Dilute the crude this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Instrumentation:

    • HPLC System: With a UV detector.

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Quantify the components by comparing their peak areas to those of a calibration curve prepared with a known standard of this compound.

Protocol 3: NMR Spectroscopic Analysis

Objective: To structurally elucidate the main product and impurities.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the crude product in a deuterated solvent (e.g., CDCl3).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • 1H NMR: Acquire a standard proton spectrum to observe the chemical shifts, integrations, and coupling patterns of the protons.

    • 13C NMR: Obtain a proton-decoupled carbon spectrum to determine the number of unique carbon environments.

    • DEPT-135: Differentiate between CH, CH2, and CH3 groups.

    • 2D COSY: Identify proton-proton coupling networks.

    • 2D HSQC: Correlate protons to their directly attached carbons.

  • Data Analysis: Assign the signals in the spectra to the structures of the expected product and impurities based on their characteristic chemical shifts and coupling constants.

Visualizations

Wittig_Reaction_Impurities Start Wittig Reaction Crude Product Product This compound (Desired Product) Start->Product Purification Impurity1 Triphenylphosphine Oxide (Byproduct) Start->Impurity1 Impurity2 Unreacted Cyclohexanone (Starting Material) Start->Impurity2 Impurity3 Unreacted Wittig Reagent (Starting Material) Start->Impurity3 Impurity4 Isomers (e.g., Vinylcyclohexane) Start->Impurity4

Caption: Potential components in crude this compound.

Impurity_Analysis_Workflow Crude_Sample Crude this compound Sample GC_MS GC-MS Analysis Crude_Sample->GC_MS HPLC HPLC Analysis Crude_Sample->HPLC NMR NMR Spectroscopy Crude_Sample->NMR Volatile_Impurities Identify Volatile Impurities (e.g., Isomers, Cyclohexanone) GC_MS->Volatile_Impurities Purity_Quantification Quantify Purity & Separate Non-Volatiles (e.g., TPPO) HPLC->Purity_Quantification Structure_Elucidation Confirm Structure of Product and Impurities NMR->Structure_Elucidation Final_Report Comprehensive Impurity Profile Volatile_Impurities->Final_Report Purity_Quantification->Final_Report Structure_Elucidation->Final_Report

Caption: Workflow for the characterization of impurities.

References

Methods for drying solvents for the Wittig reaction of ethylidenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on drying solvents for the Wittig reaction, with a focus on syntheses like that of ethylidenecyclohexane. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the success of your moisture-sensitive reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to use an anhydrous solvent for the Wittig reaction?

A1: The Wittig reaction relies on the formation of a phosphorus ylide, which is a highly reactive and strongly basic intermediate. Water is acidic enough to protonate and destroy the ylide, preventing it from reacting with the carbonyl compound (e.g., cyclohexanone in the synthesis of this compound). This side reaction reduces the concentration of the active nucleophile, leading to significantly lower or no yield of the desired alkene.[1][2] The base used to generate the ylide (like n-butyllithium, sodium hydride, or potassium t-butoxide) will also react readily with any water present, further compromising the reaction.[1][2]

Q2: What are the most common solvents for the Wittig reaction and what level of dryness is required?

A2: Ethereal solvents are most common due to their ability to dissolve the reactants and their relative inertness.

  • Tetrahydrofuran (THF): The most frequently used solvent. It must be thoroughly dried and peroxide-free.[3][4][5][6]

  • Diethyl Ether (Et₂O): Another common choice, particularly for Grignard-type reactions or when lower reaction temperatures are desired.[3][6][7]

  • Dimethyl Sulfoxide (DMSO): Often used for stabilized ylides. It is notoriously hygroscopic and difficult to dry.[8][9]

  • Toluene: Can be used as a non-polar solvent option in some cases.[1]

For most Wittig reactions, especially those using non-stabilized ylides, the residual water content in the solvent should be in the low parts-per-million (ppm) range.[10][11][12]

Q3: What are the primary methods for drying solvents for a Wittig reaction?

A3: The main methods involve reactive agents that chemically destroy water or physical agents that adsorb it.

  • Distillation from Sodium/Benzophenone: This is a classic and highly effective method for ethers like THF and diethyl ether.[3][4][6][13] The benzophenone acts as an indicator; it forms a deep blue or purple ketyl radical in the absence of water and oxygen, signaling that the solvent is dry.[3][14]

  • Activated Molecular Sieves: This is a safer and increasingly popular method.[10][11] 3Å or 4Å molecular sieves are porous materials that selectively trap water molecules.[15][16] For optimal results, the sieves must be rigorously activated (heated under vacuum) before use.[10][11]

  • Calcium Hydride (CaH₂): Effective for drying a range of solvents, including ethers and hydrocarbons.[3][17] It reacts with water to produce hydrogen gas and calcium hydroxide.[17]

  • Other Agents: Reagents like lithium aluminum hydride (LiAlH₄) and phosphorus pentoxide (P₄O₁₀) are extremely effective but are also highly reactive and require careful handling.[17]

Troubleshooting Guide

Q4: My Wittig reaction failed or gave a very low yield. Could the solvent be the problem?

A4: Yes, improper solvent drying is one of the most common reasons for Wittig reaction failure.[1] If the ylide was not formed (indicated by a lack of the characteristic deep color for non-stabilized ylides) or if the starting materials were recovered, it is highly likely that trace amounts of water in the solvent quenched the base and/or the ylide.[2] Always verify the dryness of your solvent before starting the reaction.

Q5: The sodium/benzophenone indicator in my THF still is not turning blue. What should I do?

A5: A persistent yellow or orange color indicates that the solvent is still wet or contains peroxides.[4]

  • Check for Sufficient Sodium: There may not be enough sodium metal to react with all the water. Carefully add more sodium.

  • Allow More Time: It can take several hours of refluxing to completely dry the solvent, especially if it was initially very wet.[3][4]

  • Pre-dry the Solvent: If the solvent is from a commercial bottle with high water content, it is advisable to pre-dry it over a less reactive agent like potassium hydroxide (KOH) or molecular sieves before adding it to the still.[13][18][19]

  • Check for Peroxides: Ethers like THF can form explosive peroxides over time. The sodium/benzophenone mixture will also react with peroxides. If you suspect high peroxide levels, test for them and purify the solvent before drying.[20]

Q6: I used activated molecular sieves, but my reaction yield is still poor. What went wrong?

A6: Several factors could be at play:

  • Improper Activation: Molecular sieves must be heated to a high temperature (e.g., 300-350°C) under vacuum for several hours to remove adsorbed water.[3][10] Storing them in a standard lab oven at a lower temperature may not be sufficient for complete activation.[16]

  • Insufficient Quantity or Time: A sufficient quantity of sieves (e.g., 10-20% mass/volume) should be used, and the solvent should be allowed to stand over them for an adequate period (24-72 hours) to achieve very low water content.[10][11][12]

  • Peroxide Contamination: Molecular sieves remove water but do not remove peroxides.[16] If the reaction is sensitive to oxidants, this could be the issue. A sodium/benzophenone still is effective at removing both water and peroxides.[16][21]

Quantitative Data on Solvent Drying

The following tables summarize the residual water content in common solvents after treatment with various drying agents. This data allows for a direct comparison of the effectiveness of each method.

Table 1: Drying Efficiency for Tetrahydrofuran (THF)

Drying Agent/Method Conditions Residual Water (ppm) Citation
Sodium/Benzophenone Distilled after persistent blue color ~43 [10]
3Å Molecular Sieves (20% m/v) Stood for 48 hours 6.1 [10]
3Å Molecular Sieves (20% m/v) Stood for 72 hours 4.1 [10]
Neutral Alumina Passed through a column 5.9 [10]

| Calcium Hydride | Heated under reflux | ~13 (for DCM) |[10][11] |

Table 2: Drying Efficiency for Other Common Solvents

Solvent Drying Agent/Method Conditions Residual Water (ppm) Citation
Toluene Sodium/Benzophenone Distilled after persistent blue color ~34 [10]
Toluene 3Å Molecular Sieves Stood for 24 hours Low single digits [10]
Dichloromethane Calcium Hydride Heated under reflux ~13 [10][11]
Dichloromethane 3Å Molecular Sieves Stood over sieves Low single digits [10][11]
Methanol 3Å Molecular Sieves (20% m/v) Stood for 5 days ~10 [10][11]

| Methanol | Mg/I₂ | Heated under reflux | 54 |[10][11] |

Experimental Protocols

Protocol 1: Drying THF using a Sodium/Benzophenone Still

Safety Note: This procedure involves metallic sodium, a highly reactive and flammable metal, and flammable solvents. Perform this work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Ensure a Class D fire extinguisher is accessible.

  • Pre-drying (Optional but Recommended): For a new bottle of THF, let it stand over potassium hydroxide (KOH) pellets for several days to remove the bulk of the water.[13][18]

  • Apparatus Setup: Assemble a distillation apparatus in a fume hood. The distillation flask should be flame-dried or oven-dried to remove any surface moisture. Purge the entire system with an inert gas like nitrogen or argon.

  • Solvent Addition: Add the pre-dried THF to the distillation flask.

  • Addition of Reagents: Carefully add sodium metal (cut into small pieces or as a wire) and a small amount of benzophenone (a few hundred milligrams for a 1L still) to the THF.[3][13]

  • Reflux: Heat the mixture to a gentle reflux under a positive pressure of inert gas.[3][4]

  • Monitor Color Change: The solution will initially be colorless or yellow. As the solvent becomes anhydrous and free of oxygen, the sodium will react with benzophenone to form the benzophenone ketyl radical, and the solution will turn a deep blue or purple.[3][13][14] This color change is the indicator of dryness.

  • Distillation and Collection: Once the blue color is stable and persistent, the THF is dry and can be distilled and collected in a flame-dried receiving flask under an inert atmosphere.[3][4] The collected solvent should be used immediately or stored over activated molecular sieves.

Protocol 2: General Procedure for Drying Solvents with Activated Molecular Sieves

  • Sieve Activation: Place 3Å or 4Å molecular sieves in a flask and heat them in a vacuum oven at >300°C for at least 24 hours.[10] Alternatively, flame-dry them under high vacuum, taking care not to heat too strongly.

  • Cooling: Allow the sieves to cool to room temperature under an inert atmosphere or in a desiccator to prevent re-adsorption of atmospheric moisture.[3]

  • Drying: Add the activated sieves to the solvent in a dry flask under an inert atmosphere. A loading of 10-20% mass/volume is recommended for efficient drying.[10][11][12]

  • Storage: Seal the flask and allow the solvent to stand for at least 48-72 hours.[10][11] The solvent can be stored over the sieves until use. To dispense, use a dry syringe or cannula, ensuring the system remains under a positive pressure of inert gas.

Visualizations

Below are diagrams illustrating key decision-making and troubleshooting workflows for drying solvents in the context of the Wittig reaction.

SolventDryingWorkflow start Start: Need Anhydrous Solvent for Wittig Rxn solvent_q Which solvent? start->solvent_q peroxide_q Is solvent prone to peroxide formation (e.g., THF)? solvent_q->peroxide_q Ethereal (THF, Et₂O) method_cah2 Use Calcium Hydride (CaH₂) (Good for hydrocarbons/DCM) solvent_q->method_cah2 DCM, Toluene dryness_q Required Dryness Level? method_still Use Sodium/Benzophenone Still (Excellent for dryness & peroxide removal) dryness_q->method_still < 10 ppm (Highest Purity) method_sieves Use Activated Molecular Sieves (Good for dryness, safer) dryness_q->method_sieves 10-50 ppm (High Purity) peroxide_q->dryness_q pre_dry Pre-dry with KOH or sieves first method_still->pre_dry If very wet end_rxn Proceed with Wittig Reaction method_still->end_rxn method_sieves->end_rxn method_cah2->end_rxn pre_dry->method_still

Caption: Workflow for selecting a solvent drying method.

WittigTroubleshooting start Wittig Reaction Failed (Low/No Yield) q1 Was the solvent rigorously dried? start->q1 res_1 This is the likely cause. Review drying protocols and re-run. q1->res_1 No q2 If using a still, did the Na/benzophenone indicator turn blue? q1->q2 Yes a1_yes Yes a1_no No res_2 Solvent was not dry. Troubleshoot the still (add more Na, reflux longer, pre-dry solvent). q2->res_2 No q3 If using sieves, were they properly activated and given enough time? q2->q3 Yes a2_yes Yes a2_no No res_3 Sieves were ineffective. Re-activate at high temp under vacuum or use an alternative drying method. q3->res_3 No q4 Other potential issues? q3->q4 Yes a3_yes Yes a3_no No res_4 Check base quality (old NaH), reagent purity, reaction temperature, or stability of the ylide. q4->res_4

References

Troubleshooting peak broadening in NMR of ethylidenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the NMR analysis of ethylidenecyclohexane, with a specific focus on the phenomenon of peak broadening.

Frequently Asked Questions (FAQs)

Q1: Why are the peaks in my ¹H NMR spectrum of this compound broad and poorly resolved?

A: Peak broadening in the NMR spectrum of this compound can arise from several factors, ranging from sample preparation and instrument settings to the inherent dynamic properties of the molecule itself. The most common causes are summarized in the table below, followed by a more detailed discussion of chemical exchange phenomena, which are particularly relevant for this molecule.

Table 1: General Troubleshooting for NMR Peak Broadening

Potential Cause Symptoms Recommended Action
Poor Magnetic Field Homogeneity (Shimming) All peaks in the spectrum are broad and may show distorted line shapes.Re-shim the spectrometer. If the problem persists, the instrument may require service.
High Sample Concentration All peaks are broad due to increased solution viscosity.Prepare a more dilute sample (typically 5-25 mg in 0.6-0.7 mL of solvent for ¹H NMR).
Poor Sample Solubility / Particulates Broad peaks and a noisy baseline. Undissolved material may be visible.Filter the sample through a glass wool plug into a clean NMR tube. Consider a different deuterated solvent if solubility is an issue.
Paramagnetic Impurities Significant broadening of all peaks. The effect is often more pronounced on nearby protons.Ensure high sample purity. Use clean glassware and high-purity NMR solvents. Degassing the sample can remove dissolved paramagnetic oxygen.
Chemical Exchange Specific peaks are broadened, and their appearance is often temperature-dependent.Perform variable-temperature (VT) NMR experiments to study the dynamic process.
Q2: Could the structure of this compound itself be causing the peak broadening?

A: Yes, this is a very likely cause. This compound, like cyclohexane, is not a static, planar molecule. It exists predominantly in a chair-like conformation. However, this chair can undergo a "ring flip" to an alternative chair conformation.

During this ring flip, the environments of the axial and equatorial protons are interconverted. If the rate of this ring flip is on the same timescale as the NMR experiment (a situation known as intermediate exchange), the spectrometer "sees" an average of the two conformations, which results in significant broadening of the signals for the cyclohexane ring protons.

Below is a diagram illustrating the ring-flipping process and its effect on the NMR spectrum.

Caption: Conformational exchange and its effect on NMR spectra.

Q3: How can I confirm that chemical exchange is the cause of peak broadening and obtain a high-resolution spectrum?

A: The definitive method to investigate chemical exchange is to perform a variable-temperature (VT) NMR study . By changing the temperature of the sample, you can alter the rate of the ring flip:

  • At low temperatures , the ring flip slows down. If you cool the sample enough, you can "freeze out" the individual conformations. In this "slow exchange regime," you will observe sharp, distinct signals for the axial and equatorial protons of each chair form.

  • At high temperatures , the ring flip becomes very fast. In this "fast exchange regime," the spectrometer records a time-averaged environment for the protons, resulting in a single, sharp peak for each type of proton, with a chemical shift that is the weighted average of the axial and equatorial positions.

  • At intermediate temperatures (often including room temperature), the exchange rate is comparable to the NMR timescale, leading to maximum peak broadening.

If your peaks are broad at room temperature, it suggests you are in the intermediate exchange regime. Acquiring the spectrum at a higher or lower temperature should result in sharper peaks.

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving peak broadening in the NMR spectrum of this compound.

G start Broad Peaks Observed in This compound NMR check_sample Step 1: Verify Sample Preparation - Concentration (5-25 mg)? - Filtered? No particulates? - High purity sample and solvent? start->check_sample check_instrument Step 2: Check Instrument Settings - Re-shim the magnetic field. - Check lock signal stability. check_sample->check_instrument Sample OK vt_nmr Step 3: Suspect Chemical Exchange - Perform Variable-Temperature (VT) NMR. check_instrument->vt_nmr Instrument OK low_temp Low Temperature Spectrum: Do peaks become sharp and split? vt_nmr->low_temp high_temp High Temperature Spectrum: Do peaks sharpen into single averaged signals? low_temp->high_temp Yes other_issue Conclusion: Broadening is likely due to sample prep or instrument issues. Revisit Steps 1 & 2. low_temp->other_issue No exchange_confirmed Conclusion: Peak broadening is due to intermediate conformational exchange. high_temp->exchange_confirmed Yes high_temp->other_issue No resolve_issue Acquire final spectrum at a temperature in the fast or slow exchange regime. exchange_confirmed->resolve_issue

Caption: Troubleshooting workflow for peak broadening.

Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹H NMR
  • Weighing: Accurately weigh 10-20 mg of purified this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (see Table 2). Chloroform-d (CDCl₃) is a common choice. Ensure the sample is fully dissolved.

  • Filtration: Prepare a filter pipette by placing a small plug of glass wool into a Pasteur pipette.

  • Transfer: Using the filter pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Capping: Cap the NMR tube securely to prevent solvent evaporation.

Table 2: Common Deuterated Solvents for NMR

Solvent Formula Boiling Point (°C) Freezing Point (°C) Notes
Chloroform-dCDCl₃61-64Most common, but can be slightly acidic.
Toluene-d₈C₇D₈111-95Good for high and low temperature studies.
Dichloromethane-d₂CD₂Cl₂40-97Low boiling point, suitable for low temp studies.
Acetone-d₆(CD₃)₂CO56-94Polar aprotic solvent.
Protocol 2: Variable-Temperature (VT) NMR Experiment
  • Sample Preparation: Prepare a sample of this compound in a solvent with a wide liquid range, such as Toluene-d₈. Ensure the NMR tube is rated for variable temperature work.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C / 298 K). Shim the sample to achieve the best possible resolution.

  • Temperature Variation (Cooling):

    • Decrease the temperature in increments of 10-20 °C.

    • At each new temperature, allow the sample to equilibrate for 5-10 minutes.

    • Re-shim the magnetic field at each temperature, as shimming is temperature-dependent.

    • Acquire a spectrum at each temperature and observe the changes in peak width and chemical shift. Continue until the peaks for the cyclohexane protons are sharp and well-resolved.

  • Temperature Variation (Heating):

    • Return the sample to ambient temperature.

    • Increase the temperature in increments of 10-20 °C, following the same equilibration and shimming steps as for cooling.

    • Acquire spectra until the broad peaks coalesce into sharp, time-averaged signals.

  • Data Analysis: Analyze the series of spectra to identify the slow, intermediate, and fast exchange regimes. The coalescence temperature (where peaks merge) can be used to calculate the energy barrier for the ring inversion.

Data Presentation

While specific, high-resolution, temperature-dependent NMR data for this compound is not extensively published, the expected chemical shift ranges for the different types of protons are provided below. Note that the exact values will vary depending on the solvent and temperature.

Table 3: Approximate ¹H NMR Chemical Shift Ranges for this compound

Proton Type Approximate Chemical Shift (ppm) Expected Multiplicity Notes
Vinylic (=CH-CH₃)5.0 - 5.5Quartet (q)Broadened in the intermediate exchange regime.
Allylic (ring CH₂)2.0 - 2.4Multiplet (m)These are the protons adjacent to the double bond. Their signals are often complex.
Methyl (-CH₃)1.5 - 1.8Doublet (d)Coupled to the vinylic proton.
Other ring CH₂1.3 - 1.7Multiplet (m)These protons are most affected by ring inversion and will be the broadest in the intermediate exchange regime.

Technical Support Center: Enhancing Stereoselectivity in Reactions with Ethylidenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethylidenecyclohexane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high stereoselectivity in reactions involving this versatile substrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stereoselectivity of reactions with the exocyclic double bond of this compound?

A1: The stereochemical outcome of additions to the exocyclic double bond of this compound is primarily governed by steric hindrance. The cyclohexane ring, which can adopt various chair and boat conformations, presents a different steric environment on its axial and equatorial faces. Reagents will preferentially attack from the less hindered face, leading to the formation of one diastereomer over the other. Electronic effects can also play a role, but sterics are generally the dominant factor.

Q2: How can I reliably determine the diastereomeric ratio (d.r.) of my reaction products?

A2: The most common and reliable method for determining the diastereomeric ratio of products from this compound reactions is through ¹H NMR spectroscopy.[1] Diastereomers will often exhibit distinct signals for protons near the newly formed stereocenters. Integration of these unique signals allows for the quantification of each diastereomer. For more complex mixtures or for confirmation, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase can also be employed to separate and quantify the diastereomers.[2]

Q3: Can I influence the stereochemical outcome by modifying the reaction conditions?

A3: Yes, reaction conditions can have a significant impact on stereoselectivity. Key parameters to consider are:

  • Temperature: Lowering the reaction temperature often increases stereoselectivity by amplifying the small energy differences between the diastereomeric transition states.

  • Solvent: The polarity and coordinating ability of the solvent can influence the effective size of the reagent and the stability of the transition states. It is often beneficial to screen a range of solvents.

  • Reagent Choice: The steric bulk of the reagent is a critical factor. Larger, more sterically demanding reagents will exhibit higher facial selectivity.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in the Epoxidation of this compound

Symptom: The epoxidation of this compound with an achiral peroxy acid like m-chloroperoxybenzoic acid (m-CPBA) results in a nearly 1:1 mixture of diastereomeric epoxides.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Insufficient Steric Bias The inherent steric difference between the two faces of the this compound may not be sufficient to direct the epoxidation with a relatively small reagent like m-CPBA.
Reaction Temperature Too High At higher temperatures, there is enough thermal energy to overcome the small activation energy difference between the two diastereomeric transition states, leading to a loss of selectivity.
Use of a Bulky Epoxidizing Agent Employ a more sterically demanding epoxidizing agent. Reagents such as dimethyldioxirane (DMDO) or titanium-based catalysts with bulky ligands can enhance facial selectivity.
Directed Epoxidation If a hydroxyl group is present on the cyclohexane ring, it can be used to direct the epoxidation through hydrogen bonding with the peroxy acid, favoring attack from the same face as the directing group.

Workflow for Troubleshooting Poor Epoxidation Stereoselectivity:

start Low Diastereoselectivity in Epoxidation reagent Switch to a Bulkier Epoxidizing Agent (e.g., DMDO) start->reagent temp Lower Reaction Temperature (e.g., 0 °C to -78 °C) start->temp solvent Screen Different Solvents (e.g., CH2Cl2, CHCl3, Acetone) start->solvent direct Consider Directed Epoxidation (if applicable) start->direct end Improved Diastereoselectivity reagent->end temp->end solvent->end direct->end

Caption: Troubleshooting workflow for low diastereoselectivity in epoxidation.

Issue 2: Low Regio- and Stereoselectivity in the Hydroboration-Oxidation of this compound

Symptom: The hydroboration-oxidation of this compound yields a mixture of the desired anti-Markovnikov alcohol along with the Markovnikov regioisomer, and/or a poor diastereomeric ratio of the desired product.

Possible Causes and Solutions:

ReagentExpected Diastereomeric Ratio (syn:anti)Comments
BH₃·THFModerateProne to lower regioselectivity, especially at higher temperatures.
9-BBN>99:1The high steric bulk of 9-BBN significantly enhances both regioselectivity and diastereoselectivity, favoring the anti-Markovnikov product with the hydroxyl group in the less hindered position.[3][4]
DisiamylboraneHighAnother sterically hindered borane that improves selectivity over BH₃.

Experimental Protocols

Protocol 1: Diastereoselective Epoxidation of this compound with m-CPBA

Objective: To synthesize the diastereomeric mixture of 1-ethyl-7-oxabicyclo[4.1.0]heptane from this compound.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in CH₂Cl₂ in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude epoxide mixture.

  • Analyze the diastereomeric ratio by ¹H NMR spectroscopy.[1]

Protocol 2: Diastereoselective Hydroboration-Oxidation of this compound with 9-BBN

Objective: To synthesize (1'S,2R)- and (1'S,2S)-2-(1'-hydroxyethyl)cyclohexan-1-ol via syn-addition.

Materials:

  • This compound

  • 9-Borabicyclo[3.3.1]nonane (9-BBN) solution in tetrahydrofuran (THF)

  • Tetrahydrofuran (THF), anhydrous

  • 3 M aqueous sodium hydroxide (NaOH)

  • 30% aqueous hydrogen peroxide (H₂O₂)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add a solution of this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Slowly add a 0.5 M solution of 9-BBN in THF (1.1 eq) via a syringe.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Cool the mixture back to 0 °C and slowly add 3 M aqueous NaOH, followed by the dropwise addition of 30% H₂O₂. Caution: This addition is exothermic.

  • Stir the mixture at room temperature for 1-2 hours.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

  • Determine the diastereomeric ratio by ¹H NMR or GC analysis.

Protocol 3: Diastereoselective Dihydroxylation of this compound with Osmium Tetroxide

Objective: To synthesize the vicinal diol, 1-(1,2-dihydroxyethyl)cyclohexan-1-ol, via syn-dihydroxylation.

Materials:

  • This compound

  • Osmium tetroxide (OsO₄) solution (e.g., 4% in water)

  • N-Methylmorpholine N-oxide (NMO)

  • Acetone/Water solvent mixture

  • Sodium sulfite (Na₂SO₃)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 10:1).

  • Add NMO (1.2 eq).

  • To the stirred solution, add a catalytic amount of OsO₄ solution (e.g., 0.02 eq).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC. The solution will typically turn dark brown or black.

  • Quench the reaction by adding a saturated aqueous solution of Na₂SO₃ and stir vigorously for 30 minutes.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the diol by column chromatography or recrystallization.

  • Analyze the diastereomeric ratio by ¹H NMR.

Factors Influencing Stereoselectivity in Key Reactions:

sub This compound epi Epoxidation sub->epi Epoxidation hydro Hydroboration-Oxidation sub->hydro Hydroboration-Oxidation dihydroxy Dihydroxylation sub->dihydroxy Dihydroxylation factor1 Reagent Steric Bulk (m-CPBA vs. bulky reagents) Temperature epi->factor1 Influenced by factor2 Borane Steric Bulk (BH3 vs. 9-BBN) Syn-Addition Mechanism hydro->factor2 Influenced by factor3 Steric Approach Control Syn-Addition Mechanism dihydroxy->factor3 Influenced by

Caption: Key factors influencing the stereoselectivity of common reactions with this compound.

References

Validation & Comparative

Comparative Reactivity of Ethylidenecyclohexane vs. Methylenecyclohexane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of isomeric alkenes is paramount for predictable and efficient synthesis. This guide provides an objective comparison of the reactivity of ethylidenecyclohexane and methylenecyclohexane in three common electrophilic addition reactions: hydroboration-oxidation, epoxidation, and catalytic hydrogenation. The discussion is supported by thermodynamic data and established principles of alkene reactivity.

Introduction to this compound and Methylenecyclohexane

This compound and methylenecyclohexane are structural isomers (C₈H₁₄) that differ in the substitution pattern of their exocyclic double bonds. This compound is a trisubstituted alkene, while methylenecyclohexane is a disubstituted alkene. This fundamental structural difference dictates their relative thermodynamic stability and, consequently, their reactivity towards various reagents.

Thermodynamic Stability

The thermodynamic stability of an alkene can be experimentally determined by measuring its heat of hydrogenation (ΔH°hyd). This value represents the enthalpy change when one mole of an unsaturated compound is hydrogenated to its corresponding saturated alkane. A lower heat of hydrogenation indicates a more stable starting alkene, as less energy is released upon its conversion to the more stable alkane.

AlkeneStructureSubstitutionHeat of Hydrogenation (kcal/mol)
MethylenecyclohexaneDisubstituted-28.5
1-Methylcyclohexene (analog for this compound)Trisubstituted-26.6

This data suggests that trisubstituted exocyclic alkenes like this compound are thermodynamically more stable than their disubstituted counterparts like methylenecyclohexane. This increased stability is attributed to the greater substitution of the double bond, which leads to a lower ground state energy.

Comparative Reactivity in Key Reactions

The differing electronic and steric environments of the double bonds in this compound and methylenecyclohexane lead to distinct reactivities in common addition reactions.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across a double bond. The key step, the hydroboration, involves the addition of a borane reagent (e.g., BH₃) to the alkene. This step is highly sensitive to both steric and electronic effects. The boron atom adds to the less substituted carbon of the double bond, and the reaction proceeds via a syn-addition.

  • This compound: As a trisubstituted alkene, the approach of the bulky borane reagent is more sterically hindered.

  • Methylenecyclohexane: Being a disubstituted alkene, the double bond is more sterically accessible to the borane reagent.

Expected Reactivity: Methylenecyclohexane is expected to react faster in hydroboration reactions than this compound due to reduced steric hindrance around the double bond, allowing for an easier approach of the borane reagent.

Epoxidation

Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide. This reaction is an electrophilic addition where the peroxy acid acts as the electrophile. The rate of epoxidation is generally accelerated by electron-donating groups on the alkene, which make the double bond more nucleophilic.[1][2][3]

  • This compound: The trisubstituted double bond is more electron-rich due to the inductive effect of the alkyl groups.

  • Methylenecyclohexane: The disubstituted double bond is less electron-rich compared to that of this compound.

Expected Reactivity: this compound is expected to undergo epoxidation at a faster rate than methylenecyclohexane. The increased electron density of its trisubstituted double bond makes it more nucleophilic and thus more reactive towards the electrophilic peroxy acid.

Catalytic Hydrogenation

Catalytic hydrogenation involves the addition of hydrogen across the double bond in the presence of a metal catalyst, typically palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). The reaction rate is influenced by the degree of substitution of the alkene and steric hindrance, which affects the alkene's ability to adsorb onto the catalyst surface. Generally, less substituted and less sterically hindered alkenes react faster.

  • This compound: The trisubstituted nature of the double bond presents greater steric hindrance to its approach and adsorption onto the catalyst surface.

  • Methylenecyclohexane: The less substituted double bond of methylenecyclohexane is more accessible to the catalyst surface.

Expected Reactivity: Methylenecyclohexane is expected to undergo catalytic hydrogenation more rapidly than this compound. Its lower steric hindrance allows for more efficient adsorption onto the catalyst surface, leading to a faster reaction rate.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible research. Below are general protocols for the reactions discussed.

Hydroboration-Oxidation of an Alkene

Materials:

  • Alkene (e.g., methylenecyclohexane)

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH) solution (3 M)

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, dissolve the alkene (10 mmol) in anhydrous THF (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane-THF complex solution (11 mL, 11 mmol) dropwise via a syringe while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Slowly add water (5 mL) to quench the excess borane, followed by the 3 M NaOH solution (10 mL).

  • Carefully add the 30% H₂O₂ solution (10 mL) dropwise, ensuring the temperature does not exceed 50 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude alcohol product.

  • Purify the product by flash column chromatography.

Epoxidation of an Alkene with m-CPBA

Materials:

  • Alkene (e.g., this compound)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene (10 mmol) in anhydrous CH₂Cl₂ (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (12 mmol) portion-wise over 15 minutes, keeping the temperature below 5 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated NaHCO₃ solution (30 mL).

  • Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting epoxide by flash column chromatography.

Catalytic Hydrogenation of an Alkene

Materials:

  • Alkene (e.g., methylenecyclohexane)

  • Palladium on carbon (10% Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • To a heavy-walled flask, add the alkene (10 mmol) and ethanol (25 mL).

  • Carefully add 10% Pd/C (0.1 g).

  • Seal the flask and connect it to a hydrogenation apparatus.

  • Evacuate the flask and refill it with hydrogen gas (repeat this process three times).

  • Pressurize the flask with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing the uptake of hydrogen or by TLC.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Remove the solvent from the filtrate under reduced pressure to yield the hydrogenated product.

Visualizing Reaction Pathways

The following diagrams illustrate the generalized mechanisms for the discussed reactions.

hydroboration_oxidation Alkene Alkene Trialkylborane Trialkylborane Alkene->Trialkylborane 1. BH3-THF Alcohol Alcohol Trialkylborane->Alcohol 2. H2O2, NaOH

Caption: Hydroboration-Oxidation Workflow.

epoxidation Alkene Alkene Epoxide Epoxide Alkene->Epoxide m-CPBA

Caption: Epoxidation of an Alkene.

hydrogenation Alkene Alkene Alkane Alkane Alkene->Alkane H2, Pd/C

References

A Spectroscopic Comparison of E/Z Isomers of Substituted Ethylidenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the spectroscopic characteristics of E and Z isomers of substituted ethylidenecyclohexanes. Geometric isomerism, arising from restricted rotation around the carbon-carbon double bond of the ethylidene group, results in distinct spatial arrangements that give rise to measurable differences in spectroscopic data. Understanding these differences is crucial for unambiguous structural elucidation in synthetic chemistry and drug development, where specific stereochemistry can dictate biological activity.

This document summarizes the key distinguishing features in Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by generalized experimental protocols for data acquisition.

Data Presentation: Spectroscopic Signature Comparison

The following tables summarize the expected characteristic spectroscopic data for the E and Z isomers of a generic 4-substituted ethylidenecyclohexane. The key differences arise from the different spatial environments and through-space interactions in each isomer.

Table 1: ¹H NMR Spectroscopy Data (Predicted, in ppm)
Proton Assignment (E)-Isomer (ppm) (Z)-Isomer (ppm) Key Differences & Rationale
Vinylic Proton (=CH-CH₃) ~ 5.1 - 5.3~ 5.3 - 5.5The chemical shift of the vinylic proton is highly sensitive to its spatial relationship with the cyclohexane ring. In the (Z)-isomer, this proton is often deshielded due to steric compression or anisotropic effects from the ring, resulting in a downfield shift.[1][2][3]
Allylic Ring Protons (adjacent to C=C) VariesVariesProtons on the cyclohexane ring that are spatially closer to the vinylic methyl group or proton in one isomer will experience different shielding effects compared to the other, leading to distinct chemical shifts.
Vinylic Methyl Protons (=C-CH₃) ~ 1.6 - 1.7~ 1.5 - 1.6The methyl group in the (Z)-isomer may experience slightly more shielding, leading to a minor upfield shift compared to the (E)-isomer.
Table 2: ¹³C NMR Spectroscopy Data (Predicted, in ppm)
Carbon Assignment (E)-Isomer (ppm) (Z)-Isomer (ppm) Key Differences & Rationale
Quaternary Olefinic Carbon (=C<) ~ 140.0~ 139.0The chemical shift of the quaternary carbon of the double bond shows minor variation between isomers.
Tertiary Olefinic Carbon (=CH) ~ 120.0~ 121.0Similar to the vinylic proton, the attached carbon's chemical shift is influenced by the isomeric structure.
Allylic Ring Carbon (-CH₂-C=) ~ 35.0~ 28.0A significant upfield shift is often observed for the allylic carbons in the (Z)-isomer. This is attributed to the "gamma-gauche" effect, a steric shielding interaction that is a key diagnostic feature for distinguishing these isomers.[4]
Vinylic Methyl Carbon (=C-CH₃) ~ 14.0~ 21.0The vinylic methyl carbon in the (Z)-isomer is typically deshielded and shifted downfield due to steric interactions with the cyclohexane ring.
Table 3: Infrared (IR) Spectroscopy Data
Vibrational Mode (E)-Isomer Frequency (cm⁻¹) (Z)-Isomer Frequency (cm⁻¹) Key Differences & Rationale
C-H stretch (sp²) ~ 3010-3040~ 3010-3040Both isomers display a characteristic C-H stretch for the vinylic proton, with minimal difference between them.[5]
C=C stretch ~ 1665-1675 (weak-medium)~ 1660-1670 (weak-medium)The C=C stretching frequency for such substituted alkenes is often weak and may show only minor shifts between isomers.[5][6]
C-H out-of-plane bend ~ 960-970 (strong)Not prominent / AbsentA strong, characteristic out-of-plane C-H bending (wagging) vibration is often a hallmark of (E)-isomers with this substitution pattern. This band is typically absent or very weak in the corresponding (Z)-isomer, providing a crucial diagnostic peak.[4]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the characterization and differentiation of E/Z isomers of substituted this compound using key spectroscopic methods.

G cluster_start Starting Material cluster_analysis Spectroscopic Analysis cluster_results Isomer Characterization Isomer_Mixture E/Z Isomer Mixture (from synthesis) NMR NMR Spectroscopy (¹H, ¹³C, NOESY) Isomer_Mixture->NMR IR IR Spectroscopy Isomer_Mixture->IR UV_Vis UV-Vis Spectroscopy Isomer_Mixture->UV_Vis E_Isomer Characterized (E)-Isomer - ¹H & ¹³C Shifts - Strong IR OOP Bend NMR->E_Isomer Differentiate based on: - Chemical Shifts - Coupling Constants - NOE Correlations Z_Isomer Characterized (Z)-Isomer - ¹H & ¹³C Shifts - Gamma-Gauche Effect NMR->Z_Isomer Differentiate based on: - Chemical Shifts - Coupling Constants - NOE Correlations IR->E_Isomer Identify based on: - Out-of-Plane Bend UV_Vis->E_Isomer Compare: - λmax - Molar Absorptivity UV_Vis->Z_Isomer Compare: - λmax - Molar Absorptivity

References

Validation of GC-MS Methods for the Analysis of Ethylidenecyclohexane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is paramount to ensure data integrity and reliability. This guide provides a comparative overview of key performance characteristics for hypothetical Gas Chromatography-Mass Spectrometry (GC-MS) methods tailored for the analysis of ethylidenecyclohexane. The following sections detail the experimental protocols, present comparative performance data, and visualize the logical workflow and relationships of the validation process.

Comparative Performance of Hypothetical GC-MS Methods

To illustrate the comparison of different analytical approaches, two hypothetical validated GC-MS methods, Method A and Method B, are presented. These methods could differ in parameters such as column chemistry, temperature programming, or sample preparation, leading to varying performance characteristics as summarized below.

Table 1: Comparison of Linearity and Sensitivity

ParameterMethod AMethod B
Linearity Range (µg/mL) 0.1 - 1000.05 - 120
Correlation Coefficient (r²) 0.99920.9998
Limit of Detection (LOD) (µg/mL) 0.030.015
Limit of Quantification (LOQ) (µg/mL) 0.10.05

Table 2: Comparison of Accuracy and Precision

Concentration (µg/mL)Method A - Accuracy (% Recovery)Method A - Precision (% RSD)Method B - Accuracy (% Recovery)Method B - Precision (% RSD)
Low QC (0.3 µg/mL) 98.5%4.2%101.2%3.5%
Mid QC (50 µg/mL) 102.1%2.5%99.8%1.8%
High QC (90 µg/mL) 99.2%1.8%100.5%1.2%

Experimental Protocols

The following protocols are representative of the methodologies that would be employed in the validation of a GC-MS method for this compound analysis.

General GC-MS Instrumental Parameters

A gas chromatograph coupled with a mass spectrometer is the core of the analytical setup.[1][2] The following are typical parameters that would be defined and kept consistent throughout the validation process:

  • GC System: Agilent 7890A or similar

  • Mass Spectrometer: 5975C or similar

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[3]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[4]

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Mass Scan Range: m/z 40-300

Validation Parameters and Procedures

Method validation is performed to ensure that the analytical method is suitable for its intended purpose.[5] Key validation parameters and their experimental protocols are detailed below, often following guidelines from regulatory bodies like the ICH.[6][7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by analyzing blank matrix samples and spiked samples to ensure no interfering peaks are present at the retention time of this compound.

  • Linearity: A series of at least five calibration standards of this compound are prepared and analyzed. The concentration range should be appropriate for the intended application.[7] A calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated. An r² value of >0.99 is generally considered acceptable.[7]

  • Accuracy: The accuracy is determined by analyzing samples with known concentrations (Quality Control or QC samples) at a minimum of three concentration levels (low, medium, and high) covering the linear range. The percentage recovery is calculated as (Measured Concentration / Nominal Concentration) x 100. Acceptance criteria are typically within 80-120%.[6]

  • Precision:

    • Repeatability (Intra-day Precision): Multiple analyses (e.g., n=6) of the same QC samples are performed on the same day. The relative standard deviation (%RSD) of the measurements is calculated.

    • Intermediate Precision (Inter-day Precision): The repeatability experiment is repeated on different days by different analysts or using different equipment to assess the method's consistency over time.

    • For both, a %RSD of ≤15% is often acceptable.[8]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[9]

  • Robustness: The robustness of the method is evaluated by intentionally introducing small variations in method parameters (e.g., oven temperature ramp rate, carrier gas flow rate) and observing the effect on the results. This ensures the method remains reliable under minor fluctuations in operating conditions.

Visualizing the Process

To better understand the workflow and interdependencies of the validation process, the following diagrams are provided.

GCMS_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation prep_std Prepare Calibration Standards & QCs gc_injection Inject Sample prep_std->gc_injection prep_sample Prepare Blank & Spiked Samples prep_sample->gc_injection gc_separation GC Separation gc_injection->gc_separation ms_detection MS Detection & Data Acquisition gc_separation->ms_detection data_processing Data Processing & Peak Integration ms_detection->data_processing specificity Specificity final_report Final Validation Report specificity->final_report linearity Linearity linearity->final_report accuracy_precision Accuracy & Precision accuracy_precision->final_report lod_loq LOD & LOQ lod_loq->final_report robustness Robustness robustness->final_report data_processing->specificity data_processing->linearity data_processing->accuracy_precision data_processing->lod_loq data_processing->robustness

Caption: Workflow for GC-MS Method Validation.

Validation_Parameters method Validated GC-MS Method linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision sensitivity Sensitivity method->sensitivity specificity Specificity method->specificity robustness Robustness method->robustness linearity->accuracy Defines Range accuracy->precision Evaluated Together precision->accuracy lod LOD sensitivity->lod loq LOQ sensitivity->loq specificity->accuracy Ensures Correct Measurement

Caption: Relationships between Validation Parameters.

References

A Comparative Guide to Lewis Acids in the Prins Reaction of Ethylidenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Prins reaction, the acid-catalyzed addition of an aldehyde to an alkene, is a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-oxygen bonds. The choice of Lewis acid catalyst is critical in directing the reaction pathway, influencing both the yield and stereoselectivity of the desired products. This guide provides a comparative analysis of various Lewis acids for the Prins reaction of ethylidenecyclohexane with paraformaldehyde, offering valuable insights for reaction optimization and the synthesis of complex molecules.

The reaction of this compound with paraformaldehyde can lead to the formation of a spirocyclic 1,3-dioxane. The efficiency and stereochemical outcome of this transformation are highly dependent on the nature of the Lewis acid employed.

Performance Comparison of Lewis Acids

While a direct head-to-head comparative study of a broad range of Lewis acids for the Prins reaction of this compound is not extensively documented in a single publication, data compiled from various studies on similar substrates allows for a qualitative and, where available, quantitative comparison. The following table summarizes the performance of several common Lewis acids in the Prins cyclization of this compound with paraformaldehyde.

Lewis AcidCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)
SnCl₄ 10Dichloromethane-78 to rt285>95:5
FeCl₃ 10Dichloromethane0 to rt47890:10
BF₃·OEt₂ 20Dichloromethane-78 to 037288:12
Sc(OTf)₃ 5Dichloromethanert66585:15

Note: The data presented is a synthesis of typical results observed for Prins reactions of exocyclic alkenes with formaldehyde and should be considered as a general guideline. Actual results may vary based on specific reaction conditions and substrate purity.

Reaction Mechanism and Stereoselectivity

The Prins reaction is initiated by the activation of the aldehyde (in this case, formaldehyde derived from paraformaldehyde) by the Lewis acid, forming a highly electrophilic oxocarbenium ion. The alkene then attacks this intermediate, leading to a carbocationic species that is subsequently trapped intramolecularly by the oxygen atom to form the cyclic product.

The diastereoselectivity of the reaction is largely influenced by the nature of the Lewis acid. Stronger Lewis acids, such as tin(IV) chloride, tend to favor a more organized transition state, leading to higher diastereoselectivity. The coordination of the Lewis acid to the carbonyl oxygen and its interaction with the alkene π-system play a crucial role in determining the facial selectivity of the nucleophilic attack. For this compound, the attack of the oxocarbenium ion can occur from either face of the double bond, leading to two possible diastereomers. The predominant diastereomer is typically the one arising from the sterically less hindered approach.

Experimental Protocols

Below are representative experimental protocols for the Prins reaction of this compound with paraformaldehyde using different Lewis acid catalysts.

General Procedure for the SnCl₄-Catalyzed Prins Reaction

To a solution of this compound (1.0 mmol) and paraformaldehyde (2.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under an inert atmosphere, a solution of SnCl₄ (0.1 mmol, 10 mol%) in dichloromethane is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 1 hour. The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired spiro[cyclohexane-1,2'-[1][2]dioxane].

General Procedure for the FeCl₃-Catalyzed Prins Reaction

To a stirred suspension of anhydrous FeCl₃ (0.1 mmol, 10 mol%) and paraformaldehyde (2.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under an inert atmosphere is added this compound (1.0 mmol). The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (10 mL). The mixture is extracted with dichloromethane (3 x 10 mL), and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. Purification of the residue by flash column chromatography furnishes the spirocyclic dioxane.

Logical Workflow for Catalyst Screening

The following diagram illustrates a typical workflow for the comparative study of different Lewis acids in the Prins reaction of this compound.

G cluster_prep Preparation cluster_reaction Reaction Execution cluster_analysis Analysis and Comparison start Start: Define Reaction (this compound + Paraformaldehyde) reagents Prepare Stock Solutions: - this compound - Lewis Acids (SnCl₄, FeCl₃, BF₃·OEt₂, Sc(OTf)₃) start->reagents setup Set up Parallel Reactions in Anhydrous Solvent under Inert Atmosphere reagents->setup add_reagents Add this compound and Paraformaldehyde setup->add_reagents add_catalyst Add Designated Lewis Acid to Each Reaction add_reagents->add_catalyst monitor Monitor Reaction Progress (TLC, GC-MS) add_catalyst->monitor workup Quench and Work-up All Reactions monitor->workup purify Purify Products (Column Chromatography) workup->purify characterize Characterize Products: - Yield Determination - NMR for Diastereomeric Ratio purify->characterize compare Compare Performance: - Yield - Diastereoselectivity characterize->compare G cluster_reactants Reactants cluster_catalysis Catalysis cluster_reaction Reaction Pathway alkene This compound attack Nucleophilic Attack alkene->attack aldehyde Paraformaldehyde lewis_acid Lewis Acid (e.g., SnCl₄, FeCl₃) aldehyde->lewis_acid oxocarbenium Oxocarbenium Ion (Electrophile) lewis_acid->oxocarbenium Activates oxocarbenium->attack carbocation Tertiary Carbocation Intermediate attack->carbocation cyclization Intramolecular Cyclization carbocation->cyclization product Spiro[cyclohexane-1,2'- [1,3]dioxane] cyclization->product

References

A Comparative Analysis of Wittig and Horner-Wadsworth-Emmons Reactions for the Synthesis of Ethylidenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, the formation of carbon-carbon double bonds is a fundamental transformation. Among the arsenal of olefination reactions, the Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification stand out as powerful and versatile methods. This guide provides a detailed comparison of the efficiency of these two reactions for the synthesis of ethylidenecyclohexane, a common structural motif in organic compounds. The comparison is supported by experimental data to assist researchers, scientists, and drug development professionals in selecting the optimal synthetic route.

Executive Summary

The Horner-Wadsworth-Emmons reaction generally offers significant advantages over the traditional Wittig reaction for the synthesis of this compound, primarily due to its superior yield, simpler purification, and often milder reaction conditions. The key distinction lies in the nature of the phosphorus-stabilized carbanion and the properties of the phosphate byproduct. While the Wittig reaction is a valuable tool, particularly for the synthesis of less substituted alkenes, the HWE reaction often proves to be the more efficient and practical choice for scaled-up syntheses.

Data Presentation: Wittig vs. HWE for this compound

The following table summarizes the key quantitative data for the synthesis of this compound from cyclohexanone using both the Wittig and Horner-Wadsworth-Emmons reactions.

ParameterWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Reactants Cyclohexanone, Ethyltriphenylphosphonium bromideCyclohexanone, Diethyl ethylphosphonate
Base Strong base (e.g., n-Butyllithium, NaH, KHMDS)Moderately strong base (e.g., NaH, NaOEt)
Solvent Anhydrous THF, Diethyl etherTHF, DME, Benzene
Reaction Temperature Typically 0 °C to room temperatureRoom temperature to reflux
Reaction Time Several hours to overnight1-3 hours
Reported Yield 35-78% (for analogous methylenecyclohexane)[1]75-85% (for analogous ethyl cyclohexylideneacetate)[2]
Byproduct Triphenylphosphine oxide (Ph₃P=O)Diethyl phosphate salt (water-soluble)
Purification Often requires column chromatographySimple aqueous workup is often sufficient

Reaction Workflows

The logical workflows for both the Wittig and Horner-Wadsworth-Emmons reactions are depicted below, illustrating the key stages of each synthesis.

Wittig_Workflow cluster_0 Wittig Reagent Preparation cluster_1 Wittig Reaction ethyl_halide Ethyl Halide phosphonium_salt Ethyltriphenylphosphonium Salt ethyl_halide->phosphonium_salt SN2 tpp Triphenylphosphine tpp->phosphonium_salt ylide Ethylidene- triphenylphosphorane (Ylide) phosphonium_salt->ylide Deprotonation base Strong Base (e.g., n-BuLi) base->ylide oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane cyclohexanone Cyclohexanone cyclohexanone->oxaphosphetane product This compound oxaphosphetane->product Elimination byproduct Triphenylphosphine Oxide oxaphosphetane->byproduct HWE_Workflow cluster_0 HWE Reagent Preparation cluster_1 HWE Reaction ethyl_halide Ethyl Halide phosphonate Diethyl ethylphosphonate ethyl_halide->phosphonate Arbuzov Reaction triethyl_phosphite Triethyl Phosphite triethyl_phosphite->phosphonate carbanion Phosphonate Carbanion phosphonate->carbanion Deprotonation base Base (e.g., NaH) base->carbanion intermediate Betaine-like Intermediate carbanion->intermediate cyclohexanone Cyclohexanone cyclohexanone->intermediate product This compound intermediate->product Elimination byproduct Diethyl Phosphate (water-soluble) intermediate->byproduct

References

A Comparative Guide to In-Situ IR Spectroscopy for the Kinetic Analysis of Ethylidenecyclohexane Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in-situ Infrared (IR) spectroscopy with other common analytical techniques—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy—for the kinetic analysis of the hydrogenation of ethylidenecyclohexane. The selection of an appropriate analytical method is critical for optimizing reaction conditions, elucidating reaction mechanisms, and ensuring process safety and efficiency. This document presents a detailed overview of these techniques, supported by experimental protocols and comparative data to aid in the selection of the most suitable method for your research needs.

Introduction to this compound Hydrogenation

This compound is an unsaturated hydrocarbon that can undergo hydrogenation to yield ethylcyclohexane. This reaction is of interest in various fields, including catalyst development and the synthesis of specialty chemicals. A thorough understanding of the reaction kinetics is essential for controlling the process and achieving desired outcomes.

The overall reaction is as follows:

This compound + H₂ → Ethylcyclohexane

Comparison of Analytical Techniques

The choice of analytical technique for monitoring the kinetics of this reaction depends on several factors, including the need for real-time data, the chemical and physical properties of the reactants and products, and the desired level of quantitative accuracy.

Technique Principle Advantages Disadvantages Typical Time Resolution Quantitative Accuracy
In-Situ IR Spectroscopy Measures the vibrational modes of molecules. The concentration of reactants and products is determined by monitoring the change in absorbance of characteristic IR bands.Real-time, continuous data acquisition without sampling. Non-invasive. Provides structural information.Lower sensitivity for some species. Overlapping spectral features can complicate analysis. Requires a suitable spectroscopic window in the reaction medium.Seconds to minutesGood, requires proper calibration.
Gas Chromatography (GC) Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.High sensitivity and resolution. Excellent for separating volatile compounds. Well-established and robust.Requires sampling and sample preparation (quenching, dilution). Not a real-time technique.Minutes to tens of minutes per sampleExcellent, with proper calibration and internal standards.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their partitioning between a stationary phase and a liquid mobile phase.High sensitivity and versatility for a wide range of compounds. Quantitative and reproducible.Requires sampling and sample preparation. Can be slower than GC. Solvent consumption can be high.Minutes to tens of minutes per sampleExcellent, with proper calibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei. Provides detailed structural information and quantitative data on the concentration of different species.Provides rich structural information, allowing for the identification of intermediates and byproducts. Intrinsically quantitative.Lower sensitivity compared to other techniques. Requires deuterated solvents for locking. Can be expensive.Minutes to hours per spectrumExcellent, inherently quantitative.

Experimental Protocols

In-Situ IR Spectroscopy (Attenuated Total Reflectance - ATR)

Objective: To monitor the concentration of this compound and ethylcyclohexane in real-time during a hydrogenation reaction.

Instrumentation:

  • FTIR spectrometer equipped with a liquid-nitrogen-cooled MCT detector.

  • In-situ ATR probe (e.g., Diamond or SiComp™) compatible with the reaction vessel.

  • Reaction vessel equipped with a port for the ATR probe, gas inlet, and temperature control.

Procedure:

  • System Setup: Insert the ATR probe into the reaction vessel. Purge the spectrometer with dry air or nitrogen to minimize atmospheric interference.

  • Background Spectrum: Record a background spectrum of the solvent and catalyst under reaction conditions (temperature and pressure) before the addition of the reactant.

  • Reaction Initiation: Introduce a known concentration of this compound into the reaction vessel and begin stirring. Pressurize the vessel with hydrogen gas to initiate the reaction.

  • Data Acquisition: Collect IR spectra at regular intervals (e.g., every 30 seconds) throughout the reaction.

  • Data Analysis: Monitor the decrease in the absorbance of a characteristic peak for the C=C bond of this compound (e.g., around 1650 cm⁻¹) and the increase in absorbance of a characteristic peak for the C-H bonds of ethylcyclohexane. Convert absorbance values to concentration using a pre-established calibration curve.

Gas Chromatography (GC-FID)

Objective: To determine the concentration of this compound and ethylcyclohexane at discrete time points during the hydrogenation reaction.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for hydrocarbon separation (e.g., HP-5).

  • Autosampler for automated injections.

Procedure:

  • Reaction Setup: Set up the hydrogenation reaction in a suitable reactor.

  • Sampling: At predetermined time intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Sample Quenching: Immediately quench the reaction in the aliquot to stop further conversion. This can be achieved by rapid cooling or by adding a reaction inhibitor.

  • Sample Preparation: Dilute the quenched sample with a suitable solvent (e.g., hexane) and add a known amount of an internal standard (e.g., decane) for accurate quantification.

  • GC Analysis: Inject the prepared sample into the GC. The instrument will separate the components, and the FID will detect them.

  • Data Analysis: Integrate the peak areas of this compound, ethylcyclohexane, and the internal standard. Calculate the concentration of the reactant and product using a calibration curve.

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound and related compounds at different stages of a reaction (more suitable for isomerization or other reactions where products have different polarities).

Instrumentation:

  • HPLC system with a UV or Refractive Index (RI) detector.

  • Reversed-phase C18 column.

  • Isocratic or gradient pump.

Procedure:

  • Method Development: Develop an HPLC method that provides good separation between this compound and the expected products. This involves selecting an appropriate mobile phase (e.g., acetonitrile/water mixture) and flow rate.

  • Sampling and Quenching: Follow the same procedure as for GC analysis to obtain quenched reaction samples at various time points.

  • Sample Preparation: Filter the samples to remove any particulate matter and dilute with the mobile phase if necessary.

  • HPLC Analysis: Inject the prepared samples into the HPLC system.

  • Data Analysis: Determine the concentration of each component by comparing its peak area to a calibration curve generated from standards of known concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information and quantitative data on the reaction mixture over time.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Procedure:

  • Reaction in NMR Tube: For slow reactions, the reaction can be initiated directly in the NMR tube by adding the catalyst or initiating reagent. The tube is then placed in the spectrometer, and spectra are acquired at regular intervals.

  • Sampling for Offline Analysis: For faster reactions, aliquots are taken from the main reaction vessel at different times, quenched, and then prepared for NMR analysis.

  • Sample Preparation: Dissolve the sample (or quenched aliquot) in a deuterated solvent (e.g., CDCl₃) containing a known concentration of an internal standard (e.g., tetramethylsilane - TMS, or another stable compound with a distinct signal).

  • NMR Data Acquisition: Acquire ¹H NMR spectra. The number of scans will depend on the concentration of the species of interest.

  • Data Analysis: Integrate the signals corresponding to specific protons of this compound and ethylcyclohexane. The concentration of each species can be determined by comparing the integral of its characteristic peak(s) to the integral of the internal standard's peak.

Visualizations

Experimental Workflow for Kinetic Analysis

G Experimental Workflow for Kinetic Analysis cluster_reaction Reaction Setup cluster_insitu In-Situ IR Analysis cluster_offline Offline Analysis (GC, HPLC, NMR) cluster_kinetics Kinetic Modeling start Start Reaction (this compound + H2 + Catalyst) ir_probe In-Situ IR Probe in Reactor start->ir_probe sampling Withdraw Aliquots at Time Intervals start->sampling ir_data Continuous Spectral Data Acquisition ir_probe->ir_data ir_analysis Real-time Concentration Profile ir_data->ir_analysis kinetic_model Determine Rate Law, Rate Constants, Activation Energy ir_analysis->kinetic_model quenching Quench Reaction sampling->quenching prep Sample Preparation (Dilution, Internal Standard) quenching->prep analysis GC / HPLC / NMR Analysis prep->analysis offline_data Discrete Concentration Data analysis->offline_data offline_data->kinetic_model G Catalytic Hydrogenation of this compound cluster_reactants Reactants cluster_intermediates Intermediates on Catalyst Surface cluster_product Product ECH This compound Catalyst Catalyst Surface ECH->Catalyst Adsorption H2 H₂ H2->Catalyst Adsorption & Dissociation Adsorbed_H Adsorbed H atoms Catalyst->Adsorbed_H Adsorbed_ECH Adsorbed this compound Catalyst->Adsorbed_ECH Intermediate Half-hydrogenated Intermediate Adsorbed_H->Intermediate First H addition Adsorbed_ECH->Intermediate First H addition EC Ethylcyclohexane Intermediate->EC Second H addition & Desorption

A Researcher's Guide to Cross-Validating Computational Models for Alkene Reactions: The Case of Ethylidenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Understanding the Reaction: Electrophilic Addition to Ethylidenecyclohexane

The reaction between this compound and HBr is a classic example of an electrophilic addition to an alkene. The double bond of this compound acts as a nucleophile, attacking the electrophilic hydrogen of HBr. This process is governed by Markovnikov's rule, which dictates that the hydrogen atom will add to the carbon atom that already has the greater number of hydrogen atoms. This leads to the formation of a more stable tertiary carbocation intermediate, which is then attacked by the bromide ion to yield the final product, 1-bromo-1-ethylcyclohexane.

Hypothetical Performance of Computational Models

The choice of computational method can significantly impact the accuracy of predicted reaction energetics. Density Functional Theory (DFT) is a popular choice for its balance of computational cost and accuracy. Below is a hypothetical comparison of various DFT functionals for predicting the activation energy (ΔE‡) and reaction enthalpy (ΔHrxn) for the addition of HBr to this compound.

Computational ModelBasis SetCalculated Activation Energy (kcal/mol)Deviation from Experiment (kcal/mol)Calculated Reaction Enthalpy (kcal/mol)Deviation from Experiment (kcal/mol)
B3LYP6-31G(d)12.5+1.5-20.8+0.7
M06-2X6-311+G(d,p)10.8-0.2-21.9-0.4
ωB97X-Ddef2-TZVP11.2+0.2-21.2+0.3
PBE0cc-pVTZ11.9+0.9-21.5+0.0
Experimental Value-11.0 ± 0.5--21.5 ± 0.8-

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental and computational values would need to be determined through dedicated studies.

Experimental Protocol for Kinetic Analysis

To validate the computational models, experimental determination of the reaction kinetics is essential. A common approach involves monitoring the reaction progress over time using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography (GC).

Materials:

  • This compound

  • Hydrogen bromide (solution in a non-nucleophilic solvent, e.g., acetic acid or dichloromethane)

  • Anhydrous, non-nucleophilic solvent (e.g., dichloromethane)

  • Internal standard for quantitative analysis (e.g., tetramethylsilane for NMR)

  • Thermostatted reaction vessel

Procedure:

  • Reaction Setup: A solution of this compound and the internal standard in the chosen solvent is prepared in the thermostatted reaction vessel and allowed to reach the desired temperature.

  • Initiation: A pre-thermostatted solution of HBr is rapidly added to the alkene solution to initiate the reaction.

  • Monitoring: At regular time intervals, aliquots of the reaction mixture are withdrawn and quenched (e.g., by adding a base to neutralize the HBr).

  • Analysis: The quenched samples are analyzed by NMR or GC to determine the concentrations of the reactant (this compound) and the product (1-bromo-1-ethylcyclohexane) relative to the internal standard.

  • Data Analysis: The concentration data is used to determine the reaction rate constant (k) at that temperature by fitting the data to the appropriate rate law (typically second-order for this reaction type).

  • Temperature Dependence: The experiment is repeated at several different temperatures to determine the activation energy (Ea) using the Arrhenius equation.

Visualizing the Process

Diagrams are crucial for understanding complex chemical processes and workflows. The following visualizations, created using the DOT language, illustrate the reaction pathway and the cross-validation workflow.

G Reactants This compound + HBr TS1 Transition State 1 (H addition) Reactants->TS1 ΔE‡ Intermediate Tertiary Carbocation Intermediate TS1->Intermediate TS2 Transition State 2 (Br- attack) Intermediate->TS2 Product 1-bromo-1-ethylcyclohexane TS2->Product ΔHrxn

Figure 1: Reaction pathway for the electrophilic addition of HBr to this compound.

G Exp Experimental Kinetics Study Data Gather Experimental Data (Rate Constants, Ea) Exp->Data Comp Computational Modeling (e.g., DFT, MP2) Calc Calculate Theoretical Parameters (ΔE‡, ΔHrxn) Comp->Calc Compare Compare Experimental and Theoretical Data Data->Compare Calc->Compare Validate Validate Computational Model Compare->Validate Good Agreement Refine Refine Model or Select a Different Method Compare->Refine Poor Agreement Refine->Comp

Figure 2: Workflow for the cross-validation of computational models against experimental data.

Conclusion

The cross-validation of computational models is a critical step in ensuring their predictive power and reliability. By combining theoretical calculations with robust experimental data, researchers can confidently employ these models to explore reaction mechanisms, predict outcomes, and guide the design of new chemical entities. While the data presented here for the this compound reaction is illustrative, the outlined methodology provides a clear and actionable framework for scientists in the field.

A Comparative Guide to the Catalytic Hydrogenation of Ethylidenecyclohexane: Performance of Platinum, Palladium, Rhodium, Ruthenium, and Nickel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount for efficient and selective hydrogenation reactions. This guide provides a comparative analysis of the catalytic activity of Platinum (Pt), Palladium (Pd), Rhodium (Rh), Ruthenium (Ru), and Nickel (Ni) in the hydrogenation of ethylidenecyclohexane, a common synthetic intermediate. The comparison focuses on conversion rates and stereoselectivity, supported by experimental data drawn from scientific literature.

The hydrogenation of this compound yields ethylcyclohexane, which can exist as two stereoisomers: cis and trans. The ratio of these isomers is a critical measure of a catalyst's stereoselectivity and is often influenced by the choice of metal, support, and reaction conditions.

Comparative Catalytic Performance

The catalytic performance of different metals in the hydrogenation of unsaturated cyclic compounds can vary significantly. While direct comparative data for this compound across all five metals in a single study is scarce, valuable insights can be drawn from studies on analogous substrates, such as tetralin, and the general principles of catalytic hydrogenation.

Generally, noble metals like Platinum, Palladium, and Rhodium are highly active for the hydrogenation of carbon-carbon double bonds under mild conditions. Nickel, a non-noble metal, is also widely used, often in the form of Raney Nickel, and typically requires more forcing conditions. Ruthenium is also an effective hydrogenation catalyst, with its selectivity sometimes influenced by the support and reaction environment.

Metal CatalystSupportTemperature (°C)Pressure (psi)Conversion (%)trans/cis Ratio of Ethylcyclohexane
Platinum (Pt) Alumina (Al₂O₃)275300High~1.5 (at low conversion)
Palladium (Pd) Alumina (Al₂O₃)275300High>3.0 (constant across conversion levels)
Rhodium (Rh) ---HighGenerally high cis selectivity
Ruthenium (Ru) ---Moderate to HighSelectivity can be tuned by conditions
Nickel (Ni) Alumina (Al₂O₃)275300Moderate to High~1.5 (at low conversion), lowest at high conversion

Note: The data for Pt, Pd, and Ni is extrapolated from a comparative study on the hydrogenation of tetralin to decalin, which provides insights into the stereoselectivity of these metals in hydrogenating cyclic structures[1]. The trans/cis ratio for ethylcyclohexane is expected to follow similar trends. Data for Rhodium and Ruthenium is based on their generally observed selectivity in alkene hydrogenations. High cis-selectivity is often observed with Rhodium catalysts.[2] Ruthenium's selectivity can be influenced by factors like the presence of water.[3]

Key Observations:

  • Palladium (Pd) catalysts tend to exhibit the highest selectivity for the formation of the trans isomer of the product.[1] This selectivity remains relatively constant regardless of the conversion level.[1]

  • Platinum (Pt) and Nickel (Ni) catalysts show a similar initial selectivity, favoring the trans isomer to a lesser extent than palladium.[1] Interestingly, with Nickel catalysts, the trans/cis ratio tends to decrease at higher conversion rates, suggesting a lower propensity for isomerization of the initial product.[1]

  • Rhodium (Rh) catalysts are well-known for their high activity and often favor the formation of the cis product in the hydrogenation of substituted cyclic alkenes.[2]

  • Ruthenium (Ru) catalysts are versatile, and their selectivity can be significantly influenced by the reaction conditions and the nature of the support material.[3][4]

Experimental Protocols

To ensure reproducible and comparable results, a standardized experimental protocol is crucial. The following outlines a general procedure for evaluating the catalytic activity of different metals in the hydrogenation of this compound.

1. Catalyst Preparation:

  • Supported Catalysts (e.g., Pt/C, Pd/C): Supported catalysts are typically prepared by incipient wetness impregnation of a high-surface-area support (e.g., activated carbon, alumina) with a solution of a metal precursor (e.g., H₂PtCl₆, PdCl₂). The impregnated support is then dried and reduced under a hydrogen atmosphere at elevated temperatures.

  • Raney Nickel: This catalyst is prepared by treating a nickel-aluminum alloy with a concentrated sodium hydroxide solution to leach out the aluminum, leaving a porous, high-surface-area nickel catalyst.

2. Hydrogenation Reaction:

A typical experimental setup for liquid-phase hydrogenation is a batch reactor (e.g., a Parr shaker apparatus).

  • Reactor Setup: A known amount of the catalyst and the solvent (e.g., ethanol, hexane) are placed in the reactor vessel. The vessel is then sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen.

  • Reaction Execution: A solution of this compound in the chosen solvent is introduced into the reactor. The reactor is then pressurized with hydrogen to the desired pressure and heated to the target temperature while stirring or shaking to ensure good mixing.

  • Monitoring: The progress of the reaction can be monitored by taking samples at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of this compound and the relative amounts of cis- and trans-ethylcyclohexane.

3. Product Analysis:

  • Gas Chromatography (GC): The reaction mixture is analyzed using a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for separating the isomers) and a flame ionization detector (FID).

  • Identification: The products are identified by comparing their retention times with those of authentic samples of cis- and trans-ethylcyclohexane.

  • Quantification: The conversion and selectivity are calculated from the peak areas in the chromatogram.

Experimental Workflow Diagram

G cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Product Analysis prep_metal Metal Precursor Solution prep_impregnation Incipient Wetness Impregnation prep_metal->prep_impregnation prep_support High Surface Area Support prep_support->prep_impregnation prep_drying Drying prep_impregnation->prep_drying prep_reduction Reduction (H₂ atmosphere) prep_drying->prep_reduction react_setup Reactor Setup (Catalyst, Solvent) prep_reduction->react_setup react_purge Purge with N₂ then H₂ react_setup->react_purge react_substrate Introduce this compound react_purge->react_substrate react_conditions Set Temperature & Pressure react_substrate->react_conditions react_run Stir/Shake react_conditions->react_run analysis_sampling Periodic Sampling react_run->analysis_sampling analysis_gc Gas Chromatography (GC) analysis_sampling->analysis_gc analysis_quantify Quantify Conversion & Selectivity analysis_gc->analysis_quantify

Caption: Experimental workflow for catalytic hydrogenation.

Reaction Signaling Pathway

The catalytic hydrogenation of an alkene on a metal surface generally follows the Horiuti-Polanyi mechanism.

G cluster_surface Catalyst Surface H2 H₂ Metal Metal Surface H2->Metal Adsorption & Dissociation Alkene This compound Alkene->Metal Adsorption H_ads Adsorbed H atoms Metal->H_ads Alkene_ads Adsorbed Alkene Metal->Alkene_ads H_ads->Alkene_ads Stepwise H addition Intermediate1 Half-hydrogenated Intermediate Alkene_ads->Intermediate1 Product_ads Adsorbed Ethylcyclohexane Intermediate1->Product_ads Product Ethylcyclohexane (cis/trans) Product_ads->Product Desorption

Caption: Horiuti-Polanyi mechanism for alkene hydrogenation.

Conclusion

The choice of metal catalyst plays a crucial role in the outcome of this compound hydrogenation, particularly concerning the stereoselectivity of the resulting ethylcyclohexane. Palladium catalysts generally favor the formation of the trans isomer, while rhodium often exhibits a preference for the cis isomer. Platinum and nickel show intermediate selectivity that can be influenced by reaction conditions. The provided experimental protocol offers a standardized method for researchers to evaluate and compare the performance of these and other catalysts for this important transformation, enabling the selection of the most suitable catalyst to meet specific synthetic objectives.

References

Comparative Guide to the Synthetic Routes of (-)-Oseltamivir: An Analysis of Cyclohexene-Based Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Oseltamivir (marketed as Tamiflu®) is a crucial antiviral medication for the treatment of influenza A and B. Its synthesis has been a significant focus of chemical research, leading to the development of numerous synthetic strategies. This guide provides a comparative analysis of key synthetic routes to (-)-oseltamivir, with a particular focus on strategies that construct the core cyclohexene ring, a structural motif closely related to the ethylidenecyclohexane intermediate. The commercial synthesis, originating from naturally available (-)-shikimic acid, is compared with prominent alternative routes developed by Corey, Shibasaki, Trost, and Fukuyama. These alternative syntheses notably bypass the reliance on the limited supply of shikimic acid.[1][2]

Performance Comparison of Synthetic Routes

The efficiency of a synthetic route is paramount in drug manufacturing. The following table summarizes key quantitative data for the commercial and selected alternative syntheses of (-)-oseltamivir, allowing for a direct comparison of their overall yields and step counts.

Synthetic RouteStarting Material(s)Overall Yield (%)Number of Steps (Longest Linear Sequence)Key Features
Commercial (Roche) (-)-Shikimic Acid17-22%~10Utilizes a natural chiral pool starting material.[1]
Corey Synthesis Butadiene, Acrylic Acid Derivative~30%12Employs an asymmetric Diels-Alder reaction to establish stereochemistry.[1][3][4]
Shibasaki Synthesis Acrolein, Dienyl Acetate~1.4-15% (varies by generation)12-17Features a catalytic asymmetric Diels-Alder reaction and a Curtius rearrangement.[1][5][6]
Trost Synthesis (±)-5-Oxabicyclo[3.2.1]oct-3-en-2-one30%9Key step is a palladium-catalyzed asymmetric allylic alkylation.[7][8][9]
Fukuyama Synthesis Pyridine, Acrolein22%13Utilizes an asymmetric Diels-Alder reaction with an organocatalyst.[1][10]

Experimental Protocols: Key Methodologies

Detailed experimental procedures are critical for the reproducibility and adaptation of synthetic routes. Below are the methodologies for key transformations in the compared syntheses.

1. Commercial Route: Epoxidation of a Shikimic Acid Derivative

The commercial synthesis of (-)-oseltamivir from (-)-shikimic acid involves the formation of a key epoxide intermediate. After initial protection and esterification steps, the synthesis proceeds as follows:

  • The protected shikimic acid derivative is treated with a base, such as potassium bicarbonate, to induce the formation of the corresponding epoxide. This reaction proceeds with high stereoselectivity, dictated by the existing stereocenters of the shikimic acid backbone. The resulting epoxide is a crucial intermediate for the subsequent introduction of the amino and pentyloxy side chains.[1]

2. Corey Synthesis: Asymmetric Diels-Alder Reaction

A cornerstone of the Corey synthesis is the enantioselective construction of the cyclohexene ring via a Diels-Alder reaction:

  • Butadiene and a trifluoroethyl acrylate derivative are reacted in the presence of a chiral oxazaborolidine catalyst (CBS catalyst). This reaction proceeds with high enantioselectivity to yield the desired cyclohexene ester. The stereochemistry of the final product is established at this early stage. The reaction is typically carried out at low temperatures to maximize stereocontrol.[1][3][11]

3. Shibasaki Synthesis: Catalytic Asymmetric Diels-Alder Reaction and Curtius Rearrangement

The Shibasaki route also employs a Diels-Alder reaction, followed by a key nitrogen introduction step:

  • A diene and a dienophile are reacted in the presence of a chiral barium or yttrium catalyst to form the cyclohexene ring with high enantioselectivity.[5][6][12]

  • Later in the synthesis, a carboxylic acid functional group is converted to an acyl azide. This intermediate then undergoes a Curtius rearrangement upon heating to form an isocyanate, which is trapped intramolecularly to form a cyclic carbamate, thus introducing one of the key nitrogen functionalities.[6]

4. Trost Synthesis: Palladium-Catalyzed Asymmetric Allylic Alkylation

The Trost synthesis introduces chirality through a palladium-catalyzed reaction:

  • A racemic bicyclic lactone is subjected to a palladium-catalyzed asymmetric allylic alkylation using a chiral ligand. Trimethylsilyl phthalimide serves as the nucleophile, opening the lactone and establishing the stereocenter that will become the C5-amine in oseltamivir. This desymmetrization is a highly efficient method for generating the desired enantiomer.[7][8]

5. Fukuyama Synthesis: Organocatalyzed Asymmetric Diels-Alder Reaction

Fukuyama's approach utilizes organocatalysis to achieve an asymmetric Diels-Alder cycloaddition:

  • A dihydropyridine derivative, formed from the reduction of pyridine, reacts with acrolein in the presence of a MacMillan catalyst. This enantioselective reaction forms a bicyclic aldehyde intermediate, which contains the core cyclohexene ring with the desired stereochemistry.[1][10]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the compared synthetic routes to (-)-oseltamivir.

G Validated Synthetic Route vs. Alternatives for (-)-Oseltamivir cluster_commercial Commercial Route (Roche) cluster_corey Corey Synthesis cluster_shibasaki Shibasaki Synthesis cluster_trost Trost Synthesis cluster_fukuyama Fukuyama Synthesis SA (-)-Shikimic Acid Epoxide Key Epoxide Intermediate SA->Epoxide Several Steps Oseltamivir_C (-)-Oseltamivir Epoxide->Oseltamivir_C Azide or Azide-Free Chemistry Butadiene Butadiene + Acrylic Acid Derivative DA_Corey Asymmetric Diels-Alder (CBS Catalyst) Butadiene->DA_Corey Cyclohexene_Corey Chiral Cyclohexene DA_Corey->Cyclohexene_Corey Oseltamivir_Corey (-)-Oseltamivir Cyclohexene_Corey->Oseltamivir_Corey Multi-step Functionalization Acrolein Acrolein + Dienyl Acetate DA_Shibasaki Asymmetric Diels-Alder (Chiral Ba/Y Catalyst) Acrolein->DA_Shibasaki Cyclohexene_Shibasaki Chiral Cyclohexene DA_Shibasaki->Cyclohexene_Shibasaki Curtius Curtius Rearrangement Cyclohexene_Shibasaki->Curtius Oseltamivir_Shibasaki (-)-Oseltamivir Curtius->Oseltamivir_Shibasaki Further Steps Lactone (±)-Bicyclic Lactone AAA Pd-Catalyzed Asymmetric Allylic Alkylation Lactone->AAA Opened_Lactone Chiral Opened Lactone AAA->Opened_Lactone Oseltamivir_Trost (-)-Oseltamivir Opened_Lactone->Oseltamivir_Trost Several Steps Pyridine Pyridine + Acrolein DA_Fukuyama Asymmetric Diels-Alder (MacMillan Catalyst) Pyridine->DA_Fukuyama Bicyclic_Aldehyde Chiral Bicyclic Aldehyde DA_Fukuyama->Bicyclic_Aldehyde Oseltamivir_Fukuyama (-)-Oseltamivir Bicyclic_Aldehyde->Oseltamivir_Fukuyama Multi-step Elaboration

Caption: Comparative overview of synthetic strategies towards (-)-oseltamivir.

experimental_workflow General Experimental Workflow for Synthesis Validation start Define Target Molecule & Key Intermediate lit_review Literature Review of Existing Routes start->lit_review route_selection Select Routes for Comparison lit_review->route_selection synthesis Execute Synthetic Steps route_selection->synthesis purification Purification of Intermediates & Final Product synthesis->purification analysis Spectroscopic & Analytical Characterization purification->analysis data_collection Collect Data (Yield, Purity, Stereoselectivity) analysis->data_collection comparison Compare Data Across Different Routes data_collection->comparison conclusion Draw Conclusions on Route Efficiency comparison->conclusion

Caption: A generalized workflow for the validation and comparison of synthetic routes.

References

A Comparative Guide to Purity Determination of Ethylidenecyclohexane: qNMR vs. GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of two powerful analytical techniques for assessing the purity of ethylidenecyclohexane: quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography with Flame Ionization Detection (GC-FID). This document outlines the fundamental principles of each technique, offers detailed experimental protocols, and presents a comparative analysis of their performance with supporting experimental data. The information herein is intended to assist researchers in selecting the most suitable method for their specific analytical needs, ensuring the quality and integrity of their chemical entities.

Principles of Analysis: A Head-to-Head Comparison

Quantitative NMR (qNMR) and GC-FID are both robust methods for purity determination, yet they operate on fundamentally different principles.

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself. The core principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal in an NMR spectrum and the number of nuclei contributing to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration, a highly accurate and precise purity value can be determined.[1][2] Furthermore, qNMR provides valuable structural information about the analyte and any impurities present in the sample.

Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely used separative technique ideal for volatile and semi-volatile compounds like this compound. In GC, the components of a sample are separated based on their boiling points and interactions with a stationary phase within a capillary column. As the separated components elute from the column, they are combusted in a hydrogen-air flame. The ions produced are detected as an electrical current, which is proportional to the mass of the carbon atoms in the analyte. Purity is typically determined by the area percent method, where the area of the analyte peak is compared to the total area of all peaks in the chromatogram. For more accurate quantification, an internal or external standard can be used.

Quantitative Data Summary

The following table summarizes the hypothetical, yet representative, quantitative data for the purity determination of a batch of this compound using both qNMR and GC-FID. These values are based on typical performance characteristics of each technique.

Analytical TechniqueMean Purity (%)Standard Deviation (%)Key AdvantagesLimitations
¹H qNMR 99.20.15- Absolute quantification without a specific analyte standard- Provides structural information for impurity identification- Non-destructive technique- Lower sensitivity compared to GC-FID- Requires a well-characterized internal standard- Potential for signal overlap
GC-FID 99.50.05- High sensitivity and resolution- High throughput for routine analysis- Robust and widely available- Requires a reference standard for accurate quantification- Does not provide structural information on unknown impurities- Destructive technique

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of a suitable internal standard (e.g., 1,4-bis(trimethylsilyl)benzene) into the same vial. The internal standard should be of high purity, stable, and have signals that do not overlap with the analyte signals.[3]

  • Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) of high isotopic purity.

  • Vortex the sample until the solids are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30').

  • Acquisition Parameters:

    • Spectral Width: 12 ppm

    • Number of Scans: 16

    • Dummy Scans: 4

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons, approximately 5 times the longest T₁).

    • Acquisition Time: 4 s

    • Temperature: 298 K

3. Data Processing and Analysis:

  • Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

  • Manually phase the spectrum and perform a baseline correction.

  • Integrate the well-resolved signals of both the this compound and the internal standard. For this compound, the olefinic proton signal (a quartet) is a good candidate for integration. For 1,4-bis(trimethylsilyl)benzene, the singlet from the 18 equivalent protons of the two trimethylsilyl groups is ideal.

  • Calculate the purity using the following equation:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Gas Chromatography with Flame Ionization Detection (GC-FID)

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., hexane) at a concentration of approximately 1 mg/mL.

  • If using an internal standard for more accurate quantification, add a known amount of a suitable internal standard (e.g., octane) to the sample solution.

2. GC-FID Instrument Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: A non-polar capillary column, such as a DB-1 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating hydrocarbons.[4]

  • Injector:

    • Temperature: 250 °C

    • Split Ratio: 50:1

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Final Hold: Hold at 200 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Detector (FID):

    • Temperature: 280 °C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Nitrogen): 25 mL/min

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time, confirmed by injecting a standard.

  • For purity determination by area percent, calculate the purity as follows:

  • For quantification using an internal standard, create a calibration curve with known concentrations of this compound and the internal standard to determine the response factor and calculate the concentration in the unknown sample.

Mandatory Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Weigh Analyte (this compound) weigh_is Weigh Internal Standard (1,4-Bis(trimethylsilyl)benzene) dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H NMR Spectrum transfer->nmr_acq processing Phase and Baseline Correction nmr_acq->processing integration Integrate Analyte and Internal Standard Signals processing->integration calculation Calculate Purity integration->calculation

Caption: Experimental workflow for qNMR purity analysis.

GC_FID_Workflow cluster_prep_gc Sample Preparation cluster_acq_gc Data Acquisition cluster_proc_gc Data Analysis prepare_stock Prepare Stock Solution (this compound in Hexane) gc_injection Inject Sample into GC prepare_stock->gc_injection separation Separation on Capillary Column gc_injection->separation detection Detection by FID separation->detection peak_identification Identify Analyte Peak detection->peak_identification area_calculation Calculate Peak Areas peak_identification->area_calculation purity_determination Determine Purity (Area % or Internal Standard) area_calculation->purity_determination

Caption: Experimental workflow for GC-FID purity analysis.

Method_Comparison cluster_advantages Advantages cluster_limitations Limitations qNMR qNMR qNMR_adv Absolute Quantification Structural Information Non-destructive qNMR->qNMR_adv leads to qNMR_lim Lower Sensitivity Requires Pure Internal Standard Signal Overlap Possible qNMR->qNMR_lim has GCFID GC-FID GCFID_adv High Sensitivity High Throughput Robust GCFID->GCFID_adv leads to GCFID_lim Relative Quantification (Area %) No Structural Information Destructive GCFID->GCFID_lim has

Caption: Logical relationship of advantages and limitations.

Conclusion

Both qNMR and GC-FID are powerful techniques for the purity assessment of this compound, each with its own set of advantages and limitations.

qNMR stands out as a primary method that provides absolute purity without the need for a specific reference standard of the analyte, along with valuable structural information. This makes it an exceptionally strong tool during drug discovery and for the characterization of new chemical entities.

GC-FID offers high sensitivity and throughput, making it well-suited for routine quality control and for the detection of volatile impurities at trace levels.

The choice between these two methods will ultimately depend on the specific requirements of the analysis, including the need for absolute quantification, structural information, sample throughput, and the nature of potential impurities. For a comprehensive purity profile, employing both techniques can provide orthogonal and confirmatory data, ensuring the highest confidence in the quality of the material.

References

A Comparative Analysis of the Environmental Impact of Ethylidenecyclohexane Syntheses: A Guide for Green Chemistry Implementation

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of sustainable chemical manufacturing, particularly within the pharmaceutical and fine chemical industries, the selection of a synthetic route has profound environmental and economic implications. This guide provides a comparative analysis of five distinct synthetic methodologies for producing ethylidenecyclohexane, a valuable organic intermediate. The environmental impact of each method is evaluated using key green chemistry metrics, offering researchers, scientists, and drug development professionals a framework for making more sustainable choices in their synthetic endeavors.

Comparison of Green Chemistry Metrics

The environmental performance of each synthesis is quantitatively assessed using Atom Economy, estimated Environmental Factor (E-Factor), and estimated Process Mass Intensity (PMI). These metrics provide a clear comparison of the efficiency and waste generation associated with each route.

Synthesis MethodAtom Economy (%)Estimated E-FactorEstimated PMI (kg waste/kg product)Key AdvantagesKey Disadvantages
Wittig Reaction 28.3%10 - 5011 - 51High reliability and predictability.[1]Poor atom economy; stoichiometric triphenylphosphine oxide waste.
Peterson Olefination 45.7%5 - 206 - 21Milder conditions possible; volatile siloxane byproduct is easier to remove.[2][3]Use of organolithium or Grignard reagents; stoichiometric silicon waste.
McMurry Reaction 85.1%20 - 6021 - 61Good for sterically hindered ketones.[4]Requires stoichiometric amounts of low-valent titanium reagents and reducing agents, leading to significant metal waste.[5]
Dehydration of 1-Ethylcyclohexanol 84.8%1 - 52 - 6High atom economy; only water as a byproduct.Requires a preceding step to synthesize the alcohol; use of strong acids; potential for side reactions.[6]
Olefin Metathesis 73.3%1 - 102 - 11High atom economy; catalytic method.[7]Requires specialized and often expensive ruthenium catalysts; potential for catalyst leaching into the product.

Experimental Protocols

Detailed methodologies for each synthesis are provided below. These protocols are based on general procedures for these reaction types and have been adapted for the synthesis of this compound.

Wittig Reaction

Reaction: Cyclohexanone + Ethyltriphenylphosphonium bromide → this compound + Triphenylphosphine oxide

Procedure:

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend ethyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous diethyl ether.[8]

  • With vigorous stirring, add a strong base such as n-butyllithium or potassium tert-butoxide (1.1 equivalents) to the suspension to form the ylide, indicated by a color change.[1][9]

  • To the freshly prepared ylide, add a solution of cyclohexanone (1.0 equivalent) in anhydrous diethyl ether dropwise at room temperature.

  • Allow the reaction to stir at room temperature until completion, monitored by thin-layer chromatography.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel, extract the aqueous layer with diethyl ether, and combine the organic layers.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Peterson Olefination

Reaction: Cyclohexanone + (1-Trimethylsilyl)ethyllithium → this compound + Lithium trimethylsilanolate

Procedure:

  • Generate the α-silyl carbanion by reacting (1-trimethylsilyl)ethane with a strong base like n-butyllithium in an anhydrous solvent (e.g., THF) at a low temperature.[2][10]

  • To this solution, add cyclohexanone (1.0 equivalent) dropwise, maintaining the low temperature, to form the β-hydroxysilane intermediate.[11][12]

  • The elimination to the alkene can be induced by either adding acid (for anti-elimination) or a base like potassium hydride (for syn-elimination).[3] For this synthesis, we will proceed with a base-induced elimination.

  • Warm the reaction mixture to room temperature and stir until the elimination is complete.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over a suitable drying agent, and remove the solvent in vacuo.

  • The volatile hexamethyldisiloxane byproduct can be removed during solvent evaporation.[2]

  • Further purification can be achieved by distillation or column chromatography.

McMurry Reaction

Reaction: 2 Cyclohexanone + TiCl3 + 6 Zn → 1,1'-Bi(this compound) + TiO2 + 6 ZnCl2 (Note: This is a homocoupling, for the target molecule a mixed coupling would be needed which is often lower yielding)[13] A more appropriate approach is the reductive coupling of a ketone with an ester.

Procedure for Homocoupling:

  • In an inert atmosphere, add anhydrous titanium trichloride to a flask with anhydrous THF.[5]

  • Add a reducing agent, such as zinc-copper couple or LiAlH4, and reflux the mixture to generate the low-valent titanium species.[4][14]

  • Cool the mixture and add a solution of cyclohexanone in anhydrous THF dropwise.

  • Reflux the reaction mixture for several hours until the coupling is complete.

  • Cool the reaction and quench by slow addition of aqueous potassium carbonate.

  • Filter the mixture through celite to remove titanium residues and extract the filtrate with an organic solvent.

  • Wash, dry, and concentrate the organic extracts.

  • Purify the product by chromatography or distillation.

Dehydration of 1-Ethylcyclohexanol

Reaction: 1-Ethylcyclohexanol --(H+, Δ)--> this compound + H2O

Procedure:

  • Place 1-ethylcyclohexanol in a round-bottom flask with a catalytic amount of a strong acid such as sulfuric acid or phosphoric acid.[15][16]

  • Set up a simple distillation apparatus with a receiving flask cooled in an ice bath.[15]

  • Heat the mixture to a temperature that allows for the distillation of the alkene product as it is formed (the boiling point of this compound is approximately 136-137 °C).[17]

  • Continue the distillation until no more product is collected.

  • Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

  • A final distillation can be performed to obtain the pure this compound.

Olefin Metathesis

Reaction: Cyclohexene + Propene --(Ru catalyst)--> this compound + Ethylene

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve cyclohexene and a suitable ruthenium-based metathesis catalyst (e.g., Grubbs' catalyst) in an appropriate solvent like dichloromethane.

  • Bubble propene gas through the solution while stirring at room temperature or with gentle heating.[7][18]

  • Monitor the reaction progress by GC-MS.

  • Once the reaction reaches the desired conversion, stop the flow of propene and quench the reaction by adding a reagent like ethyl vinyl ether to deactivate the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the product by passing it through a short column of silica gel to remove the ruthenium catalyst, followed by distillation.

Visualizations

The following diagrams illustrate the workflow for evaluating the environmental impact of a chemical synthesis and the relationship between common green chemistry metrics.

G cluster_0 Synthesis Design and Evaluation Define Target Molecule Define Target Molecule Identify Potential Synthesis Routes Identify Potential Synthesis Routes Define Target Molecule->Identify Potential Synthesis Routes Gather Experimental Data Gather Experimental Data Identify Potential Synthesis Routes->Gather Experimental Data Calculate Green Metrics Calculate Green Metrics Gather Experimental Data->Calculate Green Metrics Life Cycle Assessment Life Cycle Assessment Calculate Green Metrics->Life Cycle Assessment Select Optimal Route Select Optimal Route Life Cycle Assessment->Select Optimal Route

Caption: A general workflow for the environmental assessment of chemical syntheses.

G Atom Economy Atom Economy Reaction Mass Efficiency Reaction Mass Efficiency Atom Economy->Reaction Mass Efficiency Reaction Yield Reaction Yield Reaction Yield->Reaction Mass Efficiency Solvents & Reagents Solvents & Reagents E-Factor E-Factor Solvents & Reagents->E-Factor PMI PMI Solvents & Reagents->PMI E-Factor->PMI PMI = E-Factor + 1 Reaction Mass Efficiency->PMI

Caption: The relationship between key green chemistry metrics.

Conclusion

This comparative analysis demonstrates the significant variability in the environmental impact of different synthetic routes to this compound. The dehydration of 1-ethylcyclohexanol and olefin metathesis appear to be the most promising methods from a green chemistry perspective due to their high atom economies and lower estimated waste generation. However, the dehydration route requires the prior synthesis of the starting alcohol, and olefin metathesis relies on expensive and potentially hazardous catalysts. The Wittig and Peterson olefinations, while reliable, suffer from poor atom economy and the generation of stoichiometric amounts of byproducts. The McMurry reaction is generally unsuitable for this type of synthesis due to its nature as a homocoupling reaction and its high generation of metal waste.

Ultimately, the choice of synthesis will depend on a variety of factors including cost, scale, available equipment, and specific process safety considerations. This guide provides a foundational environmental assessment to aid in making more sustainable and informed decisions in chemical synthesis.

References

Assessing the performance of different polymerization initiators for ethylidenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of cationic, radical, and coordination initiators for the polymerization of ethylidenecyclohexane, drawing on comparative data from structurally similar monomers to guide researchers in initiator selection and experimental design.

Introduction

This compound, a readily available cyclic olefin monomer, holds potential for the synthesis of novel polymers with unique thermal and mechanical properties. The choice of polymerization initiator is a critical factor that dictates the success of the polymerization, influencing key polymer characteristics such as molecular weight, molecular weight distribution (polydispersity index, PDI), and microstructure. However, a direct comparative study of different initiator systems for the polymerization of this compound is not extensively documented in publicly available literature.

This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive assessment of the potential performance of various polymerization initiators for this compound. By drawing parallels with structurally similar exocyclic and cyclic olefins, this document offers insights into the expected outcomes of cationic, radical, and coordination polymerization methods. The information presented herein is intended to serve as a valuable resource for designing and optimizing polymerization strategies for this promising monomer.

Comparative Analysis of Polymerization Initiators

The polymerization of this compound can theoretically be initiated through cationic, radical, or coordination mechanisms. Each method offers distinct advantages and disadvantages, leading to polymers with different properties.

Cationic Polymerization

Cationic polymerization is a strong candidate for this compound due to the electron-donating nature of the alkyl substituents on the double bond, which can stabilize the propagating carbocationic intermediate.[1][2] Lewis acids and Brønsted acids are common initiators for this type of polymerization.

Expected Performance:

  • Initiator Efficiency: Lewis acid systems, particularly in the presence of a co-initiator (e.g., water or an alcohol), are expected to exhibit moderate to high initiator efficiencies. The efficiency will be sensitive to impurities, which can act as terminating agents.

  • Molecular Weight and PDI: Cationic polymerization of cyclic olefins can sometimes be prone to chain transfer reactions, leading to polymers with a broader molecular weight distribution (PDI > 1.5). However, under optimized conditions (low temperatures, non-polar solvents), living or controlled polymerization may be achievable, yielding polymers with predictable molecular weights and narrower PDIs.

  • Polymer Structure: The polymerization is expected to proceed via the opening of the exocyclic double bond, leading to a polymer with a saturated cyclohexane ring in the repeating unit.

Illustrative Data Based on Structurally Similar Monomers:

The following table presents hypothetical data for the cationic polymerization of this compound based on reported results for similar monomers like β-pinene and 5-ethylidene-2-norbornene.

Initiator SystemCo-initiatorTemperature (°C)Polymer Yield (%)Mn ( g/mol )PDI (Mw/Mn)Initiator Efficiency (f)
AlCl₃H₂O-788515,0002.10.6
BF₃·OEt₂--789025,0001.80.7
TiCl₄2-chloro-2,4,4-trimethylpentane-309545,0001.50.8

This table is for illustrative purposes only, as direct experimental data for this compound is not available.

Radical Polymerization

Free radical polymerization is a versatile method applicable to a wide range of vinyl monomers. Initiators such as azo compounds (e.g., AIBN) and peroxides (e.g., BPO) are commonly used to generate the initial radical species.

Expected Performance:

  • Initiator Efficiency: Radical initiators like AIBN typically exhibit efficiencies in the range of 0.5 to 0.8, with the "cage effect" being a primary factor in reducing efficiency.

  • Molecular Weight and PDI: Conventional free radical polymerization generally produces polymers with high molecular weights but broad PDIs (typically > 2) due to various termination and chain transfer reactions. Controlled radical polymerization techniques (e.g., ATRP, RAFT) could potentially offer better control over molecular weight and PDI.

  • Polymer Structure: Similar to cationic polymerization, radical polymerization would proceed through the exocyclic double bond.

Illustrative Data Based on Structurally Similar Monomers:

The table below provides hypothetical data for the radical polymerization of this compound, drawing on general principles of radical polymerization of cyclic and exocyclic olefins.

InitiatorTemperature (°C)Polymer Yield (%)Mn ( g/mol )PDI (Mw/Mn)Initiator Efficiency (f)
AIBN707050,0002.50.6
BPO806545,0002.80.5

This table is for illustrative purposes only, as direct experimental data for this compound is not available.

Coordination Polymerization

Coordination polymerization, employing Ziegler-Natta or metallocene catalysts, is renowned for its ability to produce linear and stereoregular polymers from olefins.[3][4] The application of these catalysts to this compound could lead to polymers with highly controlled microstructures.

Expected Performance:

  • Catalyst Activity: The activity of coordination catalysts can vary significantly depending on the specific catalyst system, co-catalyst, and polymerization conditions. Metallocene catalysts are generally known for their high activity and ability to produce polymers with narrow molecular weight distributions.

  • Molecular Weight and PDI: Coordination polymerization can yield polymers with a wide range of molecular weights, from low to ultra-high, often with narrow PDIs (typically < 2 for single-site catalysts like metallocenes).

  • Polymer Structure: A key advantage of coordination polymerization is the potential for stereocontrol, which could lead to isotactic or syndiotactic poly(this compound). The polymerization would proceed via insertion of the monomer into the metal-carbon bond.

Illustrative Data Based on Structurally Similar Monomers:

The following table illustrates potential outcomes for the coordination polymerization of this compound, based on data for other cyclic olefins.

Catalyst SystemCo-catalystTemperature (°C)Polymer Yield (%)Mn ( g/mol )PDI (Mw/Mn)
TiCl₄/Al(C₂H₅)₃-5090150,0004.5
Cp₂ZrCl₂MAO5095250,0002.1

This table is for illustrative purposes only, as direct experimental data for this compound is not available.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanisms of each polymerization type and a typical experimental workflow.

cationic_polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) IM_plus Initiated Monomer (I-M+) I->IM_plus + M M Monomer (M) P_plus Propagating Chain (P+) IM_plus->P_plus + n(M) Polymer Polymer P_plus->Polymer Termination

Caption: General mechanism of cationic polymerization.

radical_polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R_dot Radical (R•) I->R_dot Decomposition RM_dot Initiated Monomer (R-M•) R_dot->RM_dot + M M Monomer (M) P_dot Propagating Chain (P•) RM_dot->P_dot + n(M) Polymer Polymer P_dot->Polymer Termination

Caption: General mechanism of radical polymerization.

coordination_polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cat Catalyst Cat_M Catalyst-Monomer Complex Cat->Cat_M + M M Monomer (M) P_chain Growing Polymer Chain Cat_M->P_chain + n(M) Polymer Polymer P_chain->Polymer Termination

Caption: General mechanism of coordination polymerization.

experimental_workflow Monomer_Prep Monomer Purification Polymerization Polymerization Reaction Monomer_Prep->Polymerization Initiator_Prep Initiator/Catalyst Preparation Initiator_Prep->Polymerization Termination Termination/Quenching Polymerization->Termination Isolation Polymer Isolation & Purification Termination->Isolation Characterization Polymer Characterization (GPC, NMR, DSC) Isolation->Characterization

Caption: General experimental workflow for polymerization.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the polymerization of this compound. Caution: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques, as many initiators and intermediates are sensitive to air and moisture.

Cationic Polymerization Protocol (Illustrative)
  • Materials: this compound (purified by distillation over CaH₂), anhydrous solvent (e.g., dichloromethane or hexane), Lewis acid initiator (e.g., AlCl₃, BF₃·OEt₂, TiCl₄), and co-initiator if required (e.g., deionized water).

  • Apparatus: A flame-dried Schlenk flask equipped with a magnetic stirrer and a rubber septum.

  • Procedure: a. The Schlenk flask is charged with the purified this compound and anhydrous solvent under an inert atmosphere. b. The solution is cooled to the desired reaction temperature (e.g., -78 °C) in a dry ice/acetone bath. c. The initiator (and co-initiator, if used) is added dropwise to the stirred monomer solution via a syringe. d. The reaction is allowed to proceed for a predetermined time. e. The polymerization is terminated by the addition of a quenching agent (e.g., methanol). f. The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). g. The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

Radical Polymerization Protocol (Illustrative)
  • Materials: this compound (purified to remove inhibitors), radical initiator (e.g., AIBN or BPO, recrystallized), and solvent (e.g., toluene or bulk polymerization).

  • Apparatus: A Schlenk flask or a sealed ampoule.

  • Procedure: a. The monomer and initiator are charged into the reaction vessel. b. The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen. c. The vessel is sealed under vacuum or backfilled with an inert gas. d. The reaction is initiated by heating the vessel to the appropriate temperature in a thermostatically controlled oil bath. e. After the desired reaction time, the polymerization is stopped by cooling the vessel rapidly. f. The polymer is dissolved in a suitable solvent (e.g., THF) and precipitated in a non-solvent (e.g., methanol). g. The polymer is collected, washed, and dried under vacuum.

Coordination Polymerization Protocol (Illustrative)
  • Materials: this compound (rigorously purified), transition metal catalyst (e.g., TiCl₄, Cp₂ZrCl₂), co-catalyst (e.g., triethylaluminum, MAO), and anhydrous, deoxygenated solvent (e.g., toluene or heptane).

  • Apparatus: A high-pressure reactor or a Schlenk flask, depending on the catalyst system and desired conditions.

  • Procedure: a. The reactor is thoroughly dried and purged with an inert gas. b. The solvent and monomer are introduced into the reactor. c. The co-catalyst is added to the reactor, followed by the catalyst. d. The reactor is brought to the desired temperature and pressure. e. The polymerization is allowed to proceed with vigorous stirring. f. The reaction is terminated by adding a quenching agent (e.g., acidified methanol). g. The polymer is isolated by filtration or precipitation, washed extensively, and dried under vacuum.

Conclusion

While direct experimental data for the polymerization of this compound is scarce, a comparative analysis based on structurally similar monomers provides valuable insights into the potential performance of different initiator systems. Cationic polymerization appears to be a promising route, with the potential for controlled polymerization under optimized conditions. Radical polymerization offers a more versatile but potentially less controlled approach. Coordination polymerization holds the promise of producing highly regular polymers with tailored microstructures.

The illustrative data and generalized protocols presented in this guide are intended to serve as a starting point for researchers. Experimental validation is crucial to determine the optimal initiator and conditions for the polymerization of this compound to achieve the desired polymer properties. Further research in this area will undoubtedly contribute to the development of new and functional polymeric materials.

References

Unraveling the Conformational Preferences of Ethylidenecyclohexane: A DFT-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed theoretical investigation into the conformational landscape of ethylidenecyclohexane reveals a clear preference for the chair conformation with the ethylidene group occupying an equatorial position, a finding with significant implications for researchers in drug development and materials science where molecular geometry dictates reactivity and interaction.

This guide provides a comparative analysis of the stability of various conformers of this compound, leveraging Density Functional Theory (DFT) calculations. While specific experimental and extensive DFT data for this compound is limited in readily available literature, this analysis draws upon established principles of conformational analysis of substituted cyclohexanes and analogous computational studies on similar systems, such as vinylcyclohexane, to provide a robust predictive model. The primary conformers considered are the chair conformations with the ethylidene group in axial and equatorial positions, along with the higher-energy twist-boat conformation.

Key Findings on Conformational Stability

The stability of cyclohexane derivatives is predominantly governed by the minimization of steric strain. In the case of this compound, the bulkier ethylidene group dictates the preferred conformation. The chair conformation with the ethylidene group in the equatorial position is predicted to be the most stable arrangement. This preference is attributed to the avoidance of significant steric hindrance, specifically 1,3-diaxial interactions, that would occur if the ethylidene group were in the axial position. The twist-boat conformation, while more stable than the highly strained boat conformation, is an intermediate in the ring-flip process and possesses a significantly higher energy than the most stable chair conformer.

Data Summary: Relative Energies of this compound Conformers

The following table summarizes the predicted relative energies of the key conformers of this compound based on DFT calculations for analogous substituted cyclohexanes. The values are presented in kilocalories per mole (kcal/mol) relative to the most stable conformer.

ConformerPredicted Relative Energy (kcal/mol)
Chair (Equatorial-Ethylidene)0.00
Chair (Axial-Ethylidene)~4-6
Twist-Boat~5-7

Note: These values are estimates based on computational studies of structurally similar molecules. The actual energy differences may vary.

Experimental Protocols: A Theoretical Approach

The determination of the relative stabilities of this compound conformers is achieved through quantum mechanical calculations using Density Functional Theory (DFT). A typical and widely accepted computational protocol for such an analysis is outlined below:

  • Geometry Optimization: The three-dimensional structures of the equatorial-chair, axial-chair, and twist-boat conformers of this compound are individually optimized. This process finds the lowest energy geometry for each conformer.

  • DFT Functional and Basis Set: A common and effective combination for such calculations is the B3LYP hybrid functional with the 6-31G* basis set. The B3LYP functional provides a good balance between accuracy and computational cost for organic molecules. The 6-31G* basis set is a Pople-style basis set that includes polarization functions on heavy (non-hydrogen) atoms, which is crucial for accurately describing the electron distribution in molecules with multiple bonds.

  • Frequency Calculations: Following geometry optimization, frequency calculations are performed for each conformer. This step serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (no imaginary frequencies). A transition state, like the boat conformation, would have one imaginary frequency.

    • It provides the zero-point vibrational energy (ZPVE), which is a quantum mechanical correction to the electronic energy.

  • Relative Energy Calculation: The total electronic energy, including the ZPVE correction, is calculated for each stable conformer. The relative energy of each conformer is then determined by subtracting the energy of the most stable conformer (the equatorial-chair) from its own energy.

Visualization of Conformational Equilibrium

The relationship between the different conformers of this compound can be visualized as an equilibrium process. The following diagram, generated using the DOT language, illustrates the energetic landscape and the interconversion pathways between the major conformers.

G Equatorial Chair (Equatorial) Axial Chair (Axial) Equatorial->Axial Ring Flip TwistBoat Twist-Boat Axial->TwistBoat TwistBoat->Equatorial

Figure 1. Conformational equilibrium of this compound.

This guide provides a foundational understanding of the conformational preferences of this compound based on established computational chemistry principles. For researchers requiring precise energetic data for this specific molecule, dedicated DFT calculations following the outlined protocol are recommended. The insights gained from such studies are invaluable for predicting molecular behavior and designing novel molecules with desired properties.

A Head-to-Head Comparison of Oxidation Reagents for Ethylidenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Product Performance with Supporting Experimental Data

The oxidation of ethylidenecyclohexane is a critical transformation in organic synthesis, offering pathways to a variety of valuable intermediates such as epoxides, diols, and cleaved carbonyl compounds. The choice of oxidizing agent is paramount, as it dictates the product distribution, stereoselectivity, and overall efficiency of the reaction. This guide provides an objective, head-to-head comparison of common oxidation reagents for this compound, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for specific synthetic goals.

Executive Summary of Oxidation Outcomes

The oxidation of the exocyclic double bond in this compound can lead to three primary outcomes depending on the chosen reagent and reaction conditions:

  • Epoxidation: Formation of an epoxide ring, preserving the carbon skeleton.

  • Dihydroxylation: Addition of two hydroxyl groups across the double bond to form a diol.

  • Oxidative Cleavage: Scission of the double bond to yield a ketone and a carboxylic acid or aldehyde.

The following sections will delve into the performance of specific reagents for each of these transformations.

Epoxidation: Formation of this compound Oxide

Epoxidation is a highly valuable reaction that introduces a reactive three-membered ether ring, a versatile intermediate for further functionalization. The most common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).

Data Presentation: Epoxidation of this compound

ReagentProductYield (%)Reaction Time (h)Temperature (°C)
m-CPBAThis compound oxide~75Not SpecifiedRoom Temp.
Experimental Protocol: Epoxidation with m-CPBA

This protocol is a general procedure for the epoxidation of an alkene using m-CPBA.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Separatory funnel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Add a solution of m-CPBA in dichloromethane dropwise to the stirred solution of the alkene.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution to remove excess peroxyacid and the m-chlorobenzoic acid byproduct.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.

  • Purify the product by flash chromatography if necessary.

Logical Relationship: Epoxidation Mechanism

The epoxidation with a peroxyacid like m-CPBA proceeds through a concerted mechanism.

epoxidation cluster_reagents Reactants cluster_products Products Alkene This compound Epoxide This compound Oxide Alkene->Epoxide Concerted Oxygen Transfer mCPBA m-CPBA Acid m-Chlorobenzoic Acid mCPBA->Acid

Caption: Concerted epoxidation of this compound with m-CPBA.

Dihydroxylation: Synthesis of 1-Ethylcyclohexane-1,2-diol

Dihydroxylation introduces two hydroxyl groups across the double bond. The stereochemical outcome of this reaction is highly dependent on the reagent used. Potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄) are the most common reagents for this transformation, both typically yielding syn-diols.

Data Presentation: Dihydroxylation of this compound

ReagentProductStereochemistryYield (%)Conditions
Cold, dilute, basic KMnO₄1-Ethylcyclohexane-1,2-diolsynModerate to Good0-5 °C
OsO₄ (catalytic), NMO1-Ethylcyclohexane-1,2-diolsynHighRoom Temp.
Experimental Protocol: syn-Dihydroxylation with Cold, Dilute KMnO₄

This protocol describes a general procedure for the syn-dihydroxylation of an alkene.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Water

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in a suitable solvent (e.g., a mixture of t-butanol and water) in a round-bottom flask.

  • Cool the flask in an ice bath to 0-5 °C.

  • Prepare a cold, dilute solution of potassium permanganate containing a small amount of sodium hydroxide.

  • Add the KMnO₄ solution dropwise to the vigorously stirred alkene solution. The purple color of the permanganate should disappear as it reacts.

  • Continue addition until a faint, persistent pink color is observed, indicating complete reaction.

  • Quench the reaction by adding a small amount of sodium bisulfite to destroy excess permanganate.

  • Filter the mixture to remove the manganese dioxide precipitate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate to yield the crude diol.

  • Purify by recrystallization or chromatography.

Signaling Pathway: Stereoselectivity in Dihydroxylation

Both KMnO₄ and OsO₄ proceed through a cyclic intermediate, which dictates the syn-addition of the hydroxyl groups.

dihydroxylation cluster_syn syn-Addition Pathway Alkene This compound Reagent_syn KMnO4 or OsO4 Intermediate_syn Cyclic Manganate or Osmate Ester Reagent_syn->Intermediate_syn [3+2] Cycloaddition Product_syn syn-1-Ethylcyclohexane-1,2-diol Intermediate_syn->Product_syn Hydrolysis

Caption: Reaction pathway for syn-dihydroxylation.

Oxidative Cleavage: Formation of Cyclohexanone and Acetic Acid/Acetaldehyde

Oxidative cleavage breaks the carbon-carbon double bond, leading to the formation of carbonyl compounds. The nature of the products depends on the workup conditions. Ozonolysis followed by a reductive workup yields ketones and aldehydes, while an oxidative workup or the use of hot, concentrated potassium permanganate yields ketones and carboxylic acids.

Data Presentation: Oxidative Cleavage of this compound

ReagentWorkupProductsYield (%)
1. O₃; 2. (CH₃)₂S (reductive)ReductiveCyclohexanone + AcetaldehydeGood to High
1. O₃; 2. H₂O₂ (oxidative)OxidativeCyclohexanone + Acetic AcidGood to High
Hot, concentrated KMnO₄OxidativeCyclohexanone + Acetic AcidVariable
Experimental Protocol: Ozonolysis with Reductive Workup

This is a general procedure for the ozonolysis of an alkene followed by a reductive workup.

Materials:

  • This compound

  • Ozone (O₃) generator

  • Dichloromethane (CH₂Cl₂) or Methanol (MeOH)

  • Dimethyl sulfide ((CH₃)₂S) or Zinc dust and acetic acid

  • Gas dispersion tube

  • Round-bottom flask

  • Dry ice/acetone bath

Procedure:

  • Dissolve this compound in a suitable solvent (e.g., dichloromethane or methanol) in a round-bottom flask equipped with a gas dispersion tube.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. The reaction is typically monitored by the appearance of a blue color, indicating an excess of ozone.

  • Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

  • Add the reductive workup reagent (e.g., dimethyl sulfide) to the cold solution.

  • Allow the mixture to slowly warm to room temperature and stir for several hours.

  • Remove the solvent under reduced pressure.

  • The crude product mixture can be purified by distillation or chromatography to separate the cyclohexanone and acetaldehyde.

Experimental Workflow: Ozonolysis

The ozonolysis process involves two distinct stages: ozonide formation and subsequent workup.

ozonolysis_workflow start This compound ozonolysis 1. Ozonolysis (O3, -78 °C) start->ozonolysis ozonide Molozonide -> Ozonide Intermediate ozonolysis->ozonide workup 2. Workup ozonide->workup reductive Reductive Workup ((CH3)2S or Zn/H2O) workup->reductive oxidative Oxidative Workup (H2O2) workup->oxidative products_red Cyclohexanone + Acetaldehyde reductive->products_red products_ox Cyclohexanone + Acetic Acid oxidative->products_ox

Caption: Workflow of ozonolysis with different workup conditions.

Conclusion

The choice of an oxidizing agent for this compound is dictated by the desired synthetic outcome.

  • For the synthesis of This compound oxide , m-CPBA is the reagent of choice, providing the epoxide in good yield through a straightforward procedure.

  • For the preparation of syn-1-ethylcyclohexane-1,2-diol , both cold, dilute potassium permanganate and catalytic osmium tetroxide are effective. Osmium tetroxide generally provides higher yields and is more reliable, though it is more expensive and toxic.

  • For oxidative cleavage to cyclohexanone , ozonolysis is the most versatile method. A reductive workup will yield acetaldehyde as the C2 fragment, while an oxidative workup or the use of hot, concentrated potassium permanganate will produce acetic acid.

Researchers should carefully consider the desired product, required stereochemistry, and practical aspects such as cost and toxicity when selecting an oxidation reagent for this compound. The provided protocols offer a starting point for laboratory execution, but optimization may be necessary to achieve the desired results for specific applications.

References

Validating the Structure of Ethylidenecyclohexane Derivatives Using 2D NMR Techniques: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

The precise structural elucidation of organic molecules is a critical step in chemical research and drug development. For complex structures like ethylidenecyclohexane derivatives, one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy often provides insufficient data for unambiguous characterization due to signal overlap. Two-dimensional (2D) NMR techniques are indispensable for resolving these ambiguities by providing detailed information about atomic connectivity. This guide offers an objective comparison of key 2D NMR techniques for validating the structure of this compound derivatives, supported by experimental data and detailed protocols.

Comparative Analysis of 2D NMR Techniques

The most common and powerful 2D NMR experiments for structural elucidation of small organic molecules are COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). Each provides a unique piece of the structural puzzle.

2D NMR Technique Information Provided Strengths Limitations
¹H-¹H COSY Shows correlations between protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).Excellent for identifying adjacent protons and tracing out spin systems within the molecule.Does not provide information about connectivity across quaternary carbons or heteroatoms. Can be complex in molecules with extensive spin systems.
¹H-¹³C HSQC Reveals direct one-bond correlations between protons and the carbons to which they are attached (¹JCH).Highly sensitive and excellent for assigning the chemical shifts of protonated carbons. Simplifies complex spectra by spreading signals over two dimensions.Only shows correlations for protonated carbons; quaternary carbons are not observed.
¹H-¹³C HMBC Shows long-range correlations between protons and carbons over two or three bonds (²JCH, ³JCH).Crucial for connecting different spin systems and for identifying the positions of quaternary carbons and heteroatoms.Less sensitive than HSQC. The absence of a correlation does not definitively rule out a particular connectivity.

To illustrate the application of these techniques, we will use a representative this compound derivative: 4-tert-butyl-1-ethylidenecyclohexane . The tert-butyl group acts as a conformational lock, simplifying the spectral analysis.

Quantitative Data Presentation

The following tables summarize the hypothetical, yet chemically realistic, 1D and 2D NMR data for 4-tert-butyl-1-ethylidenecyclohexane.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for 4-tert-butyl-1-ethylidenecyclohexane

Position Atom Type ¹H Chemical Shift (δ) ppm ¹³C Chemical Shift (δ) ppm ¹H Multiplicity
1C-139.8-
2, 6CH₂2.1535.5t
3, 5CH₂1.4527.8t
4CH1.1047.5m
7=CH5.25118.5q
8CH₃1.6512.5d
9C-32.3-
10CH₃0.8527.5s

Table 2: Key 2D NMR Correlations for 4-tert-butyl-1-ethylidenecyclohexane

¹H-¹H COSY Correlations ¹H-¹³C HSQC Correlations (¹JCH) ¹H-¹³C HMBC Correlations (²JCH, ³JCH)
H-7 ↔ H-8δH 5.25 ↔ δC 118.5 (C7)H-7 ↔ C-1, C-2, C-6, C-8
H-2 ↔ H-3δH 1.65 ↔ δC 12.5 (C8)H-8 ↔ C-1, C-7
H-6 ↔ H-5δH 2.15 ↔ δC 35.5 (C2, C6)H-2, H-6 ↔ C-1, C-3, C-4, C-5, C-7
H-3 ↔ H-4δH 1.45 ↔ δC 27.8 (C3, C5)H-3, H-5 ↔ C-1, C-2, C-4, C-6
H-5 ↔ H-4δH 1.10 ↔ δC 47.5 (C4)H-4 ↔ C-2, C-3, C-5, C-6, C-9, C-10
δH 0.85 ↔ δC 27.5 (C10)H-10 ↔ C-4, C-9

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible 2D NMR data.

Sample Preparation
  • Sample Quantity: Weigh approximately 5-10 mg of the purified this compound derivative.

  • Solvent: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Temperature: Maintain a constant temperature, typically 298 K, during data acquisition.

2D NMR Acquisition Parameters

¹H-¹H COSY (Correlation Spectroscopy):

  • Pulse Program: cosygpprqf (gradient-selected).

  • Spectral Width: 10-12 ppm in both F2 and F1 dimensions.

  • Data Points: 2048 (F2) x 256 (F1).

  • Number of Scans (NS): 2-4.

  • Relaxation Delay (D1): 1.5 s.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: hsqcedetgpsisp2.3 (phase-sensitive with multiplicity editing).

  • ¹H Spectral Width: 10-12 ppm.

  • ¹³C Spectral Width: 0-160 ppm.

  • Data Points: 2048 (F2) x 256 (F1).

  • Number of Scans (NS): 2-8.

  • Relaxation Delay (D1): 1.5 s.

  • ¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: hmbcgplpndqf (gradient-selected).

  • ¹H Spectral Width: 10-12 ppm.

  • ¹³C Spectral Width: 0-160 ppm.

  • Data Points: 2048 (F2) x 256 (F1).

  • Number of Scans (NS): 8-16.

  • Relaxation Delay (D1): 2.0 s.

  • Long-Range Coupling Constant: Optimized for an average long-range C-H coupling of 8 Hz.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical process of structural elucidation using 2D NMR data.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition 2D NMR Data Acquisition cluster_data_processing Data Processing and Analysis Sample This compound Derivative Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) with TMS Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer NMR_Spectrometer NMR Spectrometer Transfer->NMR_Spectrometer COSY ¹H-¹H COSY NMR_Spectrometer->COSY HSQC ¹H-¹³C HSQC NMR_Spectrometer->HSQC HMBC ¹H-¹³C HMBC NMR_Spectrometer->HMBC Processing Fourier Transform & Phasing COSY->Processing HSQC->Processing HMBC->Processing Analysis Peak Picking & Integration Processing->Analysis Elucidation Final Structure Validation Analysis->Elucidation Input for Structure Elucidation

Caption: Experimental workflow for 2D NMR analysis of this compound derivatives.

logical_elucidation cluster_cosy ¹H-¹H COSY Analysis cluster_hsqc ¹H-¹³C HSQC Analysis cluster_hmbc ¹H-¹³C HMBC Analysis COSY_Data COSY Spectrum Spin_Systems Identify ¹H-¹H Spin Systems (e.g., -CH-CH₂-) COSY_Data->Spin_Systems Assemble_Fragments Assemble Molecular Fragments Spin_Systems->Assemble_Fragments HSQC_Data HSQC Spectrum Direct_Connectivity Assign Protonated Carbons (¹JCH Correlations) HSQC_Data->Direct_Connectivity Direct_Connectivity->Assemble_Fragments HMBC_Data HMBC Spectrum Long_Range Connect Spin Systems via Quaternary Carbons (²JCH, ³JCH Correlations) HMBC_Data->Long_Range Long_Range->Assemble_Fragments Final_Structure Validated Structure of This compound Derivative Assemble_Fragments->Final_Structure

Caption: Logical flow of structural determination using 2D NMR data.

Safety Operating Guide

Navigating the Safe Disposal of Ethylidenecyclohexane in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous attention to safety protocols is paramount. The proper disposal of chemical waste, such as ethylidenecyclohexane, is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with regulatory standards.

This compound is a flammable liquid and, as such, is classified as a hazardous waste.[1] Improper disposal can lead to fire hazards, environmental contamination, and potential legal liabilities. Therefore, adherence to established disposal protocols is not just a best practice but a necessity.

Key Properties of this compound

A thorough understanding of a chemical's properties is the foundation of its safe management. Below is a summary of the key quantitative data for this compound.

PropertyValue
Molecular Formula C8H14[2]
Molar Mass 110.20 g/mol [3]
Appearance Clear colorless liquid[4]
Density 0.822 g/mL at 25 °C[2][4]
Boiling Point 136 °C[2][4]
Flash Point 24 °C (75.2 °F) - closed cup[5]
UN Number 3295 (Flammable liquids, n.o.s.)[2]
Hazard Class 3 (Flammable Liquid)[3]
Safety Phrases S16: Keep away from sources of ignition. S29: Do not empty into drains. S33: Take precautionary measures against static discharges.[2]

Step-by-Step Disposal Protocol

The following experimental protocol outlines the detailed methodology for the proper disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including:

  • Safety glasses or goggles

  • Flame-resistant lab coat

  • Chemically resistant gloves (e.g., nitrile)

  • Closed-toe shoes

2. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and leak-proof container.[6]

  • The container should be made of a material compatible with flammable hydrocarbons, such as glass or a suitable plastic or metal can.[1] For small quantities under 5 gallons, glass bottles are often suitable, while larger quantities may require metal cans.[7]

  • Never use a container that previously held an incompatible chemical, particularly oxidizing agents.[8]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste" and "Flammable Liquid."

  • The label must also include the full chemical name, "this compound," and the approximate concentration or volume of the waste.[6][7] Do not use abbreviations or chemical formulas.[6]

4. Storage:

  • Keep the waste container tightly closed at all times, except when adding waste.[1][7]

  • Store the container in a designated, well-ventilated hazardous waste accumulation area, away from heat, sparks, open flames, and other ignition sources.[4][9] This area should ideally be a fire-rated cabinet.[6]

  • Ensure secondary containment is in place to capture any potential leaks or spills.[10]

  • Do not store with incompatible wastes, such as oxidizers.[6]

5. Disposal:

  • This compound must not be poured down the drain or disposed of in regular trash.[1][2]

  • Disposal must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[11][12]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.[6]

  • In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal as hazardous waste.[8][13] Use spark-proof tools during cleanup.[8]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Ethylidenecyclohexane_Disposal_Workflow start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible, Labeled Hazardous Waste Container ppe->container collect Collect Waste This compound container->collect seal Keep Container Tightly Sealed collect->seal storage Store in Designated, Ventilated, Fire-Safe Area seal->storage segregate Segregate from Incompatible Wastes storage->segregate spill Spill Occurs? segregate->spill cleanup Follow Spill Cleanup Protocol: Absorb, Collect, Label as Waste spill->cleanup Yes disposal_request Arrange for Disposal via EHS or Licensed Contractor spill->disposal_request No cleanup->storage end End: Waste Removed for Proper Disposal disposal_request->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and protecting our shared ecosystem.

References

Personal protective equipment for handling Ethylidenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Ethylidenecyclohexane, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are designed to be clear, concise, and directly applicable to a laboratory setting.

I. Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment is the first line of defense against chemical exposure. For this compound, a flammable and potentially irritating compound, the following PPE is mandatory.

Quantitative Data on Glove Selection:

Due to the limited direct testing data for this compound, data for Cyclohexane is used as a conservative proxy due to its similar chemical structure and properties. Breakthrough time (BTT) indicates the time it takes for the chemical to permeate the glove material.

Glove MaterialBreakthrough Time (minutes) for CyclohexaneRecommendation for this compound
Nitrile Rubber 10 - 30[1]Suitable for incidental splash protection only.[2] Change gloves immediately upon contact.
Neoprene > 480[1]Recommended for extended handling.
Butyl Rubber > 480[3]Recommended for extended handling and bulk transfers.
Viton™ > 480[3]Excellent resistance, suitable for prolonged contact.

Summary of Required PPE:

  • Eye Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required. A face shield should be worn over goggles when there is a significant risk of splashing.

  • Hand Protection: For incidental contact, nitrile gloves (minimum 5 mil thickness) are acceptable, but must be replaced immediately upon contamination.[2] For prolonged contact or handling larger quantities, neoprene or butyl rubber gloves are recommended.[1][3] Always inspect gloves for tears or degradation before use.

  • Body Protection: A flame-resistant lab coat is required. When handling larger volumes, a chemical-resistant apron over the lab coat is recommended. Full-length pants and closed-toe shoes are mandatory in the laboratory at all times.

  • Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is required when handling this compound outside of a certified chemical fume hood or in situations where the permissible exposure limit may be exceeded.

II. Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing risks associated with flammable liquids like this compound.

Experimental Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling & Transfer cluster_post Post-Handling prep1 Review Safety Data Sheet (SDS) prep2 Inspect Chemical Fume Hood prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 prep4 Gather and Inspect Equipment prep3->prep4 handle1 Work Within Fume Hood prep4->handle1 Proceed to Handling handle2 Ground and Bond Containers handle1->handle2 handle3 Use Spark-Proof Tools handle2->handle3 handle4 Dispense Slowly handle3->handle4 post1 Securely Close Containers handle4->post1 Complete Handling post2 Clean Work Area post1->post2 post3 Segregate Waste post2->post3 post4 Doff and Dispose of PPE post3->post4 cluster_generation Waste Generation cluster_collection Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal waste_gen1 Liquid this compound collect1 Use Designated, Labeled Waste Containers waste_gen1->collect1 waste_gen2 Contaminated Solids (Gloves, Wipes) waste_gen2->collect1 collect2 Keep Containers Closed collect1->collect2 collect3 Segregate from Incompatible Waste collect2->collect3 storage1 Store in a Flammable Waste Cabinet collect3->storage1 storage2 Secondary Containment storage1->storage2 disposal1 Contact Licensed Hazardous Waste Disposal Service storage2->disposal1 disposal2 Complete Waste Manifest disposal1->disposal2

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethylidenecyclohexane
Reactant of Route 2
Ethylidenecyclohexane

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.